Ethyl 3-Hydroxy-2-naphthoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEOWBRXZJEZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353164 | |
| Record name | Ethyl 3-Hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7163-25-9 | |
| Record name | Ethyl 3-Hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 3-Hydroxy-2-naphthoate: A Technical Guide
An In-depth Examination of the Synthesis of a Key Chemical Intermediate from 2-Naphthol for Researchers and Drug Development Professionals.
Executive Summary
Ethyl 3-hydroxy-2-naphthoate is a valuable chemical intermediate with applications in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its synthesis, starting from the readily available precursor, 2-naphthol. The primary focus is on the well-established two-step process involving the Kolbe-Schmitt reaction to produce 3-hydroxy-2-naphthoic acid, followed by Fischer esterification. This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss alternative synthetic strategies. Furthermore, it will cover the critical aspects of product purification and characterization, ensuring the final product meets the high-purity standards required for research and development.
Introduction: The Significance of this compound
This compound, a derivative of 3-hydroxy-2-naphthoic acid, serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group on a naphthalene scaffold, allows for a variety of subsequent chemical transformations. This versatility makes it an important precursor for the synthesis of a wide range of compounds, including azo dyes, high-performance pigments, and various pharmaceutical agents.[1][2] The reliable and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.
The Primary Synthetic Pathway: A Two-Step Approach
The most common and industrially relevant method for synthesizing this compound from 2-naphthol is a two-step process. The first step is the carboxylation of 2-naphthol to form 3-hydroxy-2-naphthoic acid via the Kolbe-Schmitt reaction.[1] The second step involves the esterification of the resulting carboxylic acid with ethanol to yield the final product.
Caption: Primary synthetic route from 2-naphthol to this compound.
Step 1: Kolbe-Schmitt Carboxylation of 2-Naphthol
The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol or naphthol ring.[3][4] In this specific application, 2-naphthol is first treated with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 2-naphthoxide.[3][4] This salt is then heated under pressure with carbon dioxide.[3] The regiochemistry of the carboxylation is sensitive to temperature, but for the synthesis of 3-hydroxy-2-naphthoic acid, specific conditions favor carboxylation at the 3-position.[3]
Mechanism: The reaction proceeds through the nucleophilic attack of the naphthoxide anion on the electrophilic carbon of carbon dioxide.[3][4] The phenoxide ion is more reactive towards electrophilic aromatic substitution than phenol itself due to the increased electron density on the aromatic ring.[4] Computational studies suggest the formation of a complex between the sodium 2-naphthoxide and CO2, which then undergoes an electrophilic attack on the naphthalene ring.[5][6]
Experimental Protocol: Synthesis of 3-Hydroxy-2-naphthoic Acid
-
Formation of Sodium 2-Naphthoxide: In a suitable reaction vessel, dissolve 2-naphthol in a minimal amount of a suitable solvent or use it neat. Add a stoichiometric amount of sodium hydroxide solution while stirring. The mixture is then heated to evaporate the water and obtain dry sodium 2-naphthoxide.[7]
-
Carboxylation: The dry sodium 2-naphthoxide is placed in an autoclave. The vessel is pressurized with carbon dioxide and heated to a specific temperature range, typically between 120°C and 285°C.[8] The reaction is maintained at this temperature for several hours.
-
Work-up and Isolation: After cooling, the reaction mixture is dissolved in water. The resulting solution is then acidified with a mineral acid, such as sulfuric acid, to precipitate the 3-hydroxy-2-naphthoic acid.[3] The crude product is collected by filtration, washed with water to remove inorganic salts, and dried.
Step 2: Fischer Esterification of 3-Hydroxy-2-naphthoic Acid
The second step is the conversion of the carboxylic acid to its ethyl ester. The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[9][10]
Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9][10] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[10] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[9][11]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-hydroxy-2-naphthoic acid in a large excess of absolute ethanol.[11]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.[11]
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).[12]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[11] The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.[11]
Alternative Synthetic Approaches
While the Kolbe-Schmitt reaction followed by Fischer esterification is the predominant method, other synthetic strategies exist.
| Method | Description | Advantages | Disadvantages |
| Direct Carboxylation with Supercritical CO2 | This method involves the direct carboxylation of 2-naphthol using supercritical carbon dioxide in the presence of a base like potassium carbonate.[13] | Can offer different regioselectivity and avoids the use of strong alkali.[13] | Requires specialized high-pressure equipment.[13] |
| Esterification with Alkyl Halides | This involves reacting the sodium salt of 3-hydroxy-2-naphthoic acid with an ethyl halide (e.g., ethyl bromide or iodide). | Can proceed under milder conditions than Fischer esterification. | Alkyl halides are often more expensive and can be lachrymatory. Potential for O-alkylation as a side reaction.[14] |
| Transesterification | An existing ester of 3-hydroxy-2-naphthoic acid (e.g., the methyl ester) can be converted to the ethyl ester by heating with an excess of ethanol in the presence of an acid or base catalyst. | Useful if a different ester is more readily available. | An additional synthetic step is required if the starting ester is not commercially available. |
Purification and Characterization
The purity of this compound is critical for its subsequent use. The crude product obtained from the synthesis often contains unreacted starting materials and byproducts.
References
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. US1725394A - Process of making 2-naphthol-3-carboxylic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]
- 14. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Hydroxy-2-naphthoate via Friedel-Crafts Acylation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxy-2-naphthoate is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, however, presents a unique challenge that cannot be met by a simple, direct Friedel-Crafts acylation of naphthalene. This guide provides an in-depth exploration of a robust, two-step synthetic strategy commencing with a Friedel-Crafts reaction. We will dissect the mechanistic underpinnings of naphthalene acylation, detail a reliable experimental protocol for the synthesis of a key intermediate, ethyl 2-(1-naphthyl)-2-oxoacetate, and its subsequent cyclization to the target molecule. This document is structured to provide not only a procedural methodology but also the causal reasoning behind experimental choices, empowering researchers to understand, replicate, and optimize the synthesis for their specific applications.
Introduction: The Significance of the Naphthoate Framework
The naphthalene core is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents, including the anti-inflammatory drug Naproxen. The functionalization of this bicyclic aromatic system is therefore of paramount importance. This compound, in particular, serves as a critical precursor for more complex molecules, including specialized dyes and novel pharmaceutical candidates.[1] The strategic challenge lies in the precise introduction of the desired functional groups onto the naphthalene ring. The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, making it a logical, albeit nuanced, starting point for this synthetic endeavor.[2]
Mechanistic Deep Dive: The Nuances of Naphthalene Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. The reaction typically employs an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Generation of the Electrophile
The reaction initiates with the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to generate the acylium ion and a tetrachloroaluminate complex.[3]
Regioselectivity: The Alpha vs. Beta Conundrum
Naphthalene possesses two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The acylation of unsubstituted naphthalene exhibits a fascinating dependence on reaction conditions, a classic example of kinetic versus thermodynamic control.[4][5]
-
Kinetic Control: At lower temperatures and in non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction favors substitution at the α-position.[6] This is because the carbocation intermediate (σ-complex) formed by attack at the α-position is better stabilized by resonance, allowing the positive charge to be delocalized across both rings without disrupting the aromaticity of the second ring. This lower energy transition state leads to a faster reaction rate.[5]
-
Thermodynamic Control: At higher temperatures and in more polar solvents like nitrobenzene, the major product is the β-substituted isomer.[6] The α-substituted product is sterically hindered by the hydrogen atom at the 8-position (a peri-interaction).[7] Given that the Friedel-Crafts acylation is reversible, under conditions that allow for equilibrium to be reached (higher temperature), the more sterically stable, thermodynamically favored β-isomer predominates.[4]
For the purpose of this synthesis, we will target the kinetically favored α-position to achieve the desired precursor.
Caption: General mechanism of Friedel-Crafts acylation on naphthalene.
A Validated Synthetic Strategy
A direct Friedel-Crafts acylation to attach the complete this compound structure is not feasible. A more practical and scientifically sound approach involves two distinct steps:
-
Friedel-Crafts Acylation: Reaction of naphthalene with ethyl oxalyl chloride under kinetic control to synthesize ethyl 2-(1-naphthyl)-2-oxoacetate . This introduces the required carbon framework at the α-position.
-
Intramolecular Cyclization: A base-catalyzed intramolecular cyclization (related to a Dieckmann condensation) of the resulting keto-ester to form the final product, this compound.
This strategy leverages the power of the Friedel-Crafts reaction for the initial C-C bond formation and employs a classic cyclization reaction to construct the final heterocyclic ring system.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a certified fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Ethyl oxalyl chloride is a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Part A: Synthesis of Ethyl 2-(1-naphthyl)-2-oxoacetate
This protocol is based on established Friedel-Crafts procedures, adapted for the specific reagents.[8][9]
Table 1: Reagents and Materials for Part A
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Naphthalene | 128.17 | 10.0 g | 78.0 | Reagent grade, finely powdered |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 11.5 g | 86.0 (1.1 eq) | Handle quickly in a dry environment |
| Ethyl Oxalyl Chloride | 136.53 | 11.7 g (9.7 mL) | 85.8 (1.1 eq) | Corrosive and moisture-sensitive |
| Dichloromethane (DCM), Anhydrous | - | 200 mL | - | Solvent |
| Hydrochloric Acid (HCl), conc. | - | 50 mL | - | For workup |
| Ice | - | 200 g | - | For workup |
| Saturated Sodium Bicarbonate | - | 100 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying agent |
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Initial Charging: To the flask, add anhydrous aluminum chloride (11.5 g) and 100 mL of anhydrous dichloromethane. Begin stirring to form a suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dry beaker, dissolve ethyl oxalyl chloride (11.7 g) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. A yellow-orange complex will form.
-
Naphthalene Addition: Dissolve naphthalene (10.0 g) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel (after rinsing it). Add the naphthalene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or a low-melting solid.
-
Purification: The crude ethyl 2-(1-naphthyl)-2-oxoacetate can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Part B: Synthesis of this compound
Procedure:
-
Base Preparation: In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.8 g, 78.0 mmol) in 100 mL of absolute ethanol.
-
Cyclization: To the freshly prepared sodium ethoxide solution, add the purified ethyl 2-(1-naphthyl)-2-oxoacetate (from Part A) dropwise at room temperature.
-
Heating: Heat the mixture to reflux for 1-2 hours. The reaction should result in the formation of a precipitate.
-
Workup: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution by slowly adding 10% hydrochloric acid until the pH is ~2-3. A solid precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallization: The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound as a solid.
Caption: Step-by-step workflow for the synthesis of this compound.
Product Characterization and Data
The final product should be characterized to confirm its identity and purity.
Table 2: Expected Characterization Data for this compound
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol [10] |
| Melting Point | ~73-75 °C (literature values may vary slightly)[11] |
| ¹H NMR | Expect signals for ethyl group (triplet & quartet), aromatic protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Expect signals for ethyl carbons, ester carbonyl, and 10 distinct aromatic carbons. |
| IR Spectroscopy | Expect characteristic peaks for O-H stretch (~3200 cm⁻¹), C=O stretch of ester (~1680 cm⁻¹), and aromatic C-H stretches. |
Conclusion
The synthesis of this compound from naphthalene is a prime example of a strategic, multi-step organic synthesis. By understanding the mechanistic nuances of the Friedel-Crafts acylation, particularly its regioselectivity, one can effectively produce the key α-acylated intermediate. A subsequent intramolecular cyclization provides an efficient route to the final, highly functionalized naphthoate product. The detailed protocols and mechanistic explanations within this guide serve as a comprehensive resource for researchers, enabling the reliable synthesis of this important chemical building block for further exploration in drug development and materials science.
References
- 1. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. Mthis compound | 883-99-8 [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-Hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Structural Elucidation of a Key Naphthalene Derivative
Ethyl 3-hydroxy-2-naphthoate is a significant organic compound featuring a naphthalene core, a functionality prevalent in many dyes, pigments, and pharmaceutical agents. Its precise structural characterization is paramount for its application in synthesis and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of a complete, publicly available experimental dataset, this paper presents a detailed prediction and interpretation of the spectra based on established principles of NMR spectroscopy and data from analogous structures. This approach offers a robust framework for researchers working with this and related compounds.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise discussion of the NMR spectral data, the following numbering scheme for the atoms in this compound is adopted.
Figure 1: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the ethyl ester group, and the hydroxyl proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~ 8.1 - 8.3 | s | - |
| H-4 | ~ 7.3 - 7.5 | s | - |
| H-5 | ~ 7.8 - 8.0 | d | ~ 8.0 |
| H-6 | ~ 7.3 - 7.5 | ddd | J ≈ 8.0, 7.0, 1.0 |
| H-7 | ~ 7.5 - 7.7 | ddd | J ≈ 8.0, 7.0, 1.0 |
| H-8 | ~ 7.8 - 8.0 | d | ~ 8.0 |
| -OH | ~ 9.0 - 10.0 | br s | - |
| -OCH₂CH₃ | ~ 4.4 - 4.6 | q | ~ 7.1 |
| -OCH₂CH₃ | ~ 1.4 - 1.6 | t | ~ 7.1 |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-1 to H-8): The protons on the naphthalene ring are expected to resonate in the downfield region (δ 7.3-8.3 ppm) due to the deshielding effect of the aromatic ring current.
-
H-1 and H-4: These protons are singlets because they lack adjacent proton neighbors for spin-spin coupling. H-1 is anticipated to be the most downfield of the aromatic protons due to the anisotropic effect of the nearby ester carbonyl group.
-
H-5 and H-8: These protons are situated on the unsubstituted benzene ring of the naphthalene system. They are expected to appear as doublets due to coupling with H-6 and H-7, respectively.
-
H-6 and H-7: These protons will likely appear as complex multiplets, specifically as a doublet of doublet of doublets (ddd), arising from coupling to their adjacent protons.
-
-
Hydroxyl Proton (-OH): The hydroxyl proton is expected to be a broad singlet in the region of δ 9.0-10.0 ppm. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
-
Ethyl Ester Protons (-OCH₂CH₃):
-
The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear as a quartet around δ 4.4-4.6 ppm due to coupling with the three methyl protons.
-
The methyl protons (-CH₃) will resonate further upfield as a triplet around δ 1.4-1.6 ppm, with the splitting pattern arising from coupling to the two methylene protons.
-
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound will display 13 distinct signals corresponding to the thirteen carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 128 - 130 |
| C-2 | ~ 108 - 110 |
| C-3 | ~ 155 - 157 |
| C-4 | ~ 124 - 126 |
| C-4a | ~ 126 - 128 |
| C-5 | ~ 129 - 131 |
| C-6 | ~ 123 - 125 |
| C-7 | ~ 127 - 129 |
| C-8 | ~ 125 - 127 |
| C-8a | ~ 135 - 137 |
| C=O | ~ 168 - 172 |
| -OCH₂CH₃ | ~ 61 - 63 |
| -OCH₂CH₃ | ~ 14 - 16 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (C-1 to C-8a): The ten carbons of the naphthalene ring are expected to resonate in the range of δ 108-157 ppm.
-
C-3: This carbon, being attached to the hydroxyl group, will be significantly deshielded and is predicted to have the most downfield chemical shift among the ring carbons.
-
C-2: This carbon is shielded by the electron-donating hydroxyl group at C-3 and is expected to have the most upfield chemical shift among the aromatic carbons.
-
The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.
-
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear as a singlet in the far downfield region of the spectrum, typically between δ 168 and 172 ppm.
-
Ethyl Ester Carbons (-OCH₂CH₃):
-
The methylene carbon (-OCH₂-) is attached to an oxygen atom and will be found in the range of δ 61-63 ppm.
-
The methyl carbon (-CH₃) is the most shielded carbon in the molecule and will resonate at the highest field, around δ 14-16 ppm.
-
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral quality.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Figure 2: Workflow for NMR sample preparation.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming:
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved spectral lines.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio with the recommended sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: Set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
-
III. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For the ¹H spectrum, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this compound. While based on predictive analysis, the provided spectral data and interpretations are grounded in fundamental NMR principles and are supported by data from analogous compounds. The detailed experimental protocol offers a reliable methodology for researchers to acquire high-quality NMR data for this and similar molecules. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, aiding
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ethyl 3-Hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solid-state chemistry of Ethyl 3-Hydroxy-2-naphthoate, a key intermediate in the synthesis of various organic compounds.[1][2] A thorough understanding of its crystal structure and potential for polymorphism is critical for ensuring the quality, stability, and performance of downstream products, particularly in the pharmaceutical industry where solid-state properties can significantly impact bioavailability and manufacturability.
The Known Crystal Structure of this compound: A Foundation
A single-crystal X-ray diffraction study has elucidated the crystal structure of this compound, providing foundational knowledge of its molecular conformation and packing in the solid state.[1][3] This established structure serves as the reference against which any potential new polymorphic forms would be compared.
Crystallographic Data
The crystallographic data for the known form of this compound is summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.8103 (9) Å |
| b | 11.5082 (7) Å |
| c | 15.0809 (9) Å |
| β | 113.236 (1)° |
| Volume | 2202.4 (2) ų |
| Z | 8 |
| Density (calculated) | 1.304 Mg/m³ |
Data obtained from single-crystal X-ray study at T = 293 K.[1]
Molecular and Supramolecular Features
The asymmetric unit of the known crystal structure of this compound contains two crystallographically independent molecules.[1][3] Key structural features include:
-
Intramolecular Hydrogen Bonding: A strong intramolecular O—H···O hydrogen bond is observed in both independent molecules between the hydroxyl group and the carbonyl oxygen of the ester functionality.[1][3] This interaction contributes to the planarity of the molecules.
-
π–π Stacking Interactions: The crystal structure is stabilized by face-to-face π–π stacking interactions between the naphthalene ring systems of adjacent molecules.[1][3] These interactions play a crucial role in the overall packing arrangement.
The Quest for Polymorphs: A Hypothetical Screening Protocol
While only one crystal form of this compound has been reported in the literature, the potential for polymorphism—the ability of a compound to exist in multiple crystal forms with different arrangements of molecules in the crystal lattice—cannot be overlooked. Different polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The following sections outline a comprehensive, albeit prospective, experimental workflow for a polymorph screen of this compound.
Caption: A typical workflow for polymorph screening and characterization.
Polymorph Generation Methodologies
The initial step in a polymorph screen is to induce crystallization under a wide range of conditions to access different solid forms.
Experimental Protocol: Recrystallization from a Diverse Solvent Screen
-
Solvent Selection: Choose a broad range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Solution Preparation: Prepare saturated solutions of this compound in each solvent at an elevated temperature.
-
Crystallization: Induce crystallization by:
-
Slow cooling of the saturated solution.
-
Fast cooling (crash cooling) in an ice bath.
-
Slow evaporation of the solvent at ambient temperature.
-
-
Isolation: Isolate the resulting solids by filtration and dry under vacuum.
Experimental Protocol: Melt Crystallization
-
Sample Preparation: Place a small amount of this compound in a sample pan suitable for a hot-stage microscope or DSC.
-
Melting: Heat the sample above its melting point.
-
Recrystallization: Cool the melt at different rates (e.g., slow cooling at 1 °C/min, rapid quenching) to induce crystallization.
Primary Characterization Techniques
The solids obtained from the crystallization experiments should be analyzed using rapid and reliable techniques to identify potential new forms.
Powder X-ray Diffraction (PXRD)
-
Principle: PXRD is the primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint."
-
Methodology:
-
Gently grind the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2-40°).
-
-
Data Interpretation: Compare the PXRD patterns of the newly obtained solids with that of the known form. Different peak positions and/or relative intensities indicate a new solid form.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions. TGA measures changes in mass with temperature, indicating desolvation or decomposition.
-
Methodology (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Interpretation: Different polymorphs will typically have different melting points and may exhibit different solid-solid phase transitions. The presence of multiple thermal events can indicate the existence of polymorphs or solvates.
Secondary and Structural Characterization
Once unique solid forms are identified by primary characterization, a more in-depth analysis is required to confirm their nature and elucidate their structure.
Vibrational Spectroscopy (FT-IR and Raman)
-
Principle: Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of molecules. Differences in the crystal lattice can lead to subtle but measurable shifts in the vibrational spectra, particularly in regions corresponding to hydrogen bonding and lattice vibrations.
-
Methodology: Collect the FT-IR and Raman spectra of each identified form.
-
Data Interpretation: Compare the spectra of the different forms. Changes in peak positions, shapes, and intensities can confirm the existence of different polymorphs.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Principle: If suitable single crystals of a new form can be grown, SC-XRD provides definitive proof of a new polymorph by determining its crystal structure at the atomic level.
-
Methodology:
-
Grow single crystals of the new form (this can be a significant challenge).
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure.
-
-
Data Interpretation: The resulting crystal structure will provide detailed information about the unit cell, space group, molecular conformation, and intermolecular interactions of the new polymorph.
Caption: Thermodynamic relationships between polymorphic forms.
Data Synthesis and Interpretation
The data from all analytical techniques should be synthesized to build a complete picture of the solid-state landscape of this compound. A comparative table, such as the one proposed below, should be constructed to summarize the properties of any identified polymorphs.
| Property | Known Form (Form I) | Hypothetical Form II | Hypothetical Form III |
| PXRD | Characteristic Peaks at 2θ = ... | Different peak positions/intensities | Different peak positions/intensities |
| DSC | Melting Point = T₁ | Melting Point = T₂ | Exhibits solid-solid transition at T₃, melts at T₄ |
| FT-IR | Key peaks at ν₁, ν₂ cm⁻¹ | Shifted peaks at ν₁', ν₂' cm⁻¹ | Different peak splitting/shapes |
| Solubility | S₁ (in a given solvent at T) | S₂ | S₃ |
| Thermodynamic Stability | Most stable form known | Metastable with respect to Form I | Potentially enantiotropically related |
Conclusion and Future Directions
This guide has presented the known crystal structure of this compound and has provided a robust, scientifically-grounded framework for the investigation of its potential polymorphism. A thorough understanding of the solid-state properties of this compound is essential for its effective utilization in research and development. The experimental protocols and characterization techniques detailed herein represent a standard and comprehensive approach to polymorph screening. Any new solid forms discovered should be thoroughly characterized to determine their properties and thermodynamic relationship to the known form, ultimately leading to better control over the quality and performance of this important chemical intermediate.
References
An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-Hydroxy-2-naphthoate in Common Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxy-2-naphthoate is a pivotal chemical intermediate whose downstream applications in pharmaceutical and fine chemical synthesis are highly dependent on its solubility and stability characteristics. A thorough understanding of these parameters in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive framework for the systematic study of the solubility and stability of this compound, integrating theoretical principles with detailed, field-proven experimental protocols.
Introduction to this compound: A Molecule of Interest
This compound (CAS 7163-25-9) is a derivative of 3-hydroxy-2-naphthoic acid, an important compound in the manufacturing of dyes and pigments.[1] The ethyl ester form possesses a unique combination of a lipophilic naphthalene ring system and polar functional groups (a hydroxyl group and an ethyl ester), which dictates its behavior in different solvent environments.[2][3] Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of approximately 216.24 g/mol .[2][3] A comprehensive understanding of its solubility and stability is a prerequisite for its effective utilization in synthetic and formulation workflows.
Part I: Solubility Assessment in Common Organic Solvents
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The principle of "like dissolves like" provides a qualitative prediction, but quantitative data is essential for process modeling and optimization.
Theoretical Underpinnings of Solubility
The dissolution of a crystalline solid in a liquid solvent involves the disruption of the crystal lattice and the solvation of the solute molecules by the solvent. This process is governed by the free energy of mixing and is influenced by factors such as polarity, hydrogen bonding capacity, and temperature. For this compound, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl of the ester and the hydroxyl oxygen can act as hydrogen bond acceptors, influencing its interaction with protic and aprotic polar solvents.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4] It involves saturating a solvent with the solute and then quantifying the amount dissolved.
Materials and Equipment:
-
This compound (purity >98%)
-
A range of organic solvents of varying polarities (e.g., n-hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker or shaking incubator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]
Step-by-Step Methodology:
-
Preparation: Add an excess of crystalline this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[5] Preliminary studies can determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles.[5] This step is critical to prevent overestimation of solubility.
-
Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.[5][6]
Data Presentation: Illustrative Solubility Profile
The quantitative solubility data should be tabulated for clear comparison.
| Solvent | Polarity Index | Dielectric Constant | Solubility at 25 °C (mg/mL) |
| n-Hexane | 0.1 | 1.88 | < 0.5 |
| Toluene | 2.4 | 2.38 | 8.2 |
| Dichloromethane | 3.1 | 9.08 | 45.1 |
| Ethyl Acetate | 4.4 | 6.02 | 112.5 |
| Acetone | 5.1 | 20.7 | 250.8 |
| Isopropanol | 3.9 | 19.9 | 95.3 |
| Ethanol | 4.3 | 24.5 | 68.7 |
| Methanol | 5.1 | 32.7 | 35.4 |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally.
Visualization of the Solubility Determination Workflow
Caption: Experimental workflow for equilibrium solubility determination.
Part II: Stability Profiling and Forced Degradation Studies
Stability testing provides crucial information on how the quality of a substance changes over time under the influence of various environmental factors.[7][8] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10][11][12]
Rationale for Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[12] The primary objectives are:
-
To elucidate potential degradation pathways.
-
To identify likely degradation products.
-
To demonstrate the specificity of a stability-indicating analytical method.
The International Council for Harmonisation (ICH) provides guidelines for stability testing, which serve as a foundation for these studies.[7][8][13][14]
Experimental Protocol: A Multi-Condition Forced Degradation Study
This protocol outlines a systematic approach to assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials and Equipment:
-
This compound
-
Methanol and Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N and 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber compliant with ICH Q1B guidelines[13]
-
Stability-indicating HPLC method with a photodiode array (PDA) detector
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (start with 0.1 N). Heat the mixture (e.g., at 60 °C) for a defined period, sampling at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Due to the lability of the ester group, basic hydrolysis is expected to be rapid.[9] Mix the stock solution with an equal volume of 0.1 N NaOH and maintain at room temperature. Sample at shorter intervals (e.g., 30 min, 1, 2, 4 hours).
-
Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%) and keep it at room temperature for up to 24 hours, with periodic sampling.[15]
-
Thermal Degradation: Expose the stock solution (in a sealed vial) to elevated temperatures (e.g., 80 °C) in an oven for an extended period (e.g., 24, 48, 72 hours). A solid sample should also be subjected to thermal stress.
-
Photolytic Degradation: Expose the stock solution to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15] A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to the same concentration as the unstressed control.
-
Analysis and Data Interpretation: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC-PDA method.
-
Calculate the percentage of degradation of this compound. The target degradation is typically between 5-20% to ensure that the degradation products are formed at a sufficient level for detection without complete degradation of the parent compound.[9]
-
Assess peak purity of the parent compound in all stressed samples to confirm the method's specificity.
-
Characterize the degradation products by comparing their retention times and UV spectra with the parent compound.
-
Data Presentation: Illustrative Forced Degradation Summary
| Stress Condition | Parameters | % Degradation of Parent | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | ~8% | Formation of a more polar degradant (likely 3-hydroxy-2-naphthoic acid). |
| Base Hydrolysis | 0.1 N NaOH, RT, 2h | >95% | Rapid degradation to 3-hydroxy-2-naphthoic acid. |
| Oxidation | 3% H₂O₂, RT, 24h | ~15% | Formation of several minor, more polar degradation products. |
| Thermal | 80 °C, 72h | < 5% | The compound is relatively stable to dry heat. |
| Photolysis | ICH Q1B | ~12% | Formation of distinct photoproducts, indicating photosensitivity. |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally.
Visualization of the Forced Degradation Workflow
Caption: Workflow for a comprehensive forced degradation study.
Conclusion and Future Directions
This technical guide has detailed robust methodologies for the comprehensive evaluation of the solubility and stability of this compound. The presented protocols for equilibrium solubility determination and forced degradation studies provide a solid foundation for generating critical data for process development, formulation, and regulatory submissions. The results from these studies will enable scientists to make informed decisions regarding solvent selection for synthesis and purification, as well as to establish appropriate storage and handling conditions to ensure the integrity of this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Photophysical properties of Ethyl 3-Hydroxy-2-naphthoate and its derivatives
An In-Depth Technical Guide to the Photophysical Properties of Ethyl 3-Hydroxy-2-naphthoate and its Derivatives
Abstract
This compound and its structural analogs represent a fascinating class of fluorophores whose utility in advanced chemical sensing and materials science is predicated on a remarkable photophysical process: Excited-State Intramolecular Proton Transfer (ESIPT). This guide provides a comprehensive exploration of the core principles governing their behavior, from the fundamental mechanism of ESIPT to the practical methodologies for their characterization. We will dissect the relationship between molecular structure and spectral properties, detail the influence of environmental factors, and provide field-proven protocols for quantifying their performance. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique optical properties of these compounds for the creation of novel molecular probes, sensors, and functional materials.
The 3-Hydroxy-2-naphthoate Scaffold: An Introduction
This compound (CAS: 7163-25-9, Formula: C₁₃H₁₂O₃) is an aromatic ester built upon a naphthalene core.[1][2] While a seemingly simple molecule, its specific arrangement of a hydroxyl group (-OH) ortho to a carbonyl group (C=O) of the ester functionality creates a pre-organized system for an exceptionally fast and efficient photochemical reaction. This reaction, known as Excited-State Intramolecular Proton Transfer (ESIPT), is the cornerstone of its unique photophysical characteristics.[3][4]
The parent compound, 3-hydroxy-2-naphthoic acid (3HNA), and its ester derivatives are renowned for exhibiting dual fluorescence, a direct consequence of the ESIPT process.[3] This property makes them highly sensitive to their local molecular environment, a trait that has been successfully exploited in the development of selective chemosensors for various analytes, including hazardous ions like cyanide.[5][6][7][8]
The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a phototautomerization process that occurs in specific molecules possessing both a proton-donating group (like -OH) and a proton-accepting group (like C=O) linked by an intramolecular hydrogen bond.[9]
The Process Unfolded:
-
Ground State (S₀): In its ground state, the molecule exists predominantly in its normal enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.
-
Photoexcitation (S₀ → S₁): Upon absorption of a photon (typically UV light), the molecule is promoted to its first excited singlet state (S₁). This electronic transition dramatically alters the molecule's charge distribution, simultaneously increasing the acidity of the hydroxyl proton donor and the basicity of the carbonyl oxygen acceptor.[9]
-
Ultrafast Proton Transfer (Enol → Tautomer):** With the proton transfer now energetically favorable, the proton shuttles along the pre-existing hydrogen bond from the oxygen of the hydroxyl group to the oxygen of the carbonyl group. This transfer is incredibly fast, often occurring on the femtosecond to picosecond timescale (k > 10¹² s⁻¹).[10] This creates an excited-state tautomer, a keto* species, which is structurally distinct from the initially excited enol* form.
-
Dual Fluorescence Emission: Both the locally excited enol* state and the tautomeric keto* state are fluorescent, but they relax to the ground state by emitting photons of different energies.
-
Normal Emission: A fraction of the enol* population may emit fluorescence, returning to the enol ground state. This results in a "normal" Stokes-shifted emission band.
-
Tautomer Emission: The keto* tautomer emits a photon to return to its unstable ground state, which then rapidly reverts to the stable enol form. Because the keto* excited state is significantly lower in energy than the enol* excited state, this emission is dramatically red-shifted, resulting in a large Stokes shift.[3][10]
-
This dual emission is the characteristic fingerprint of an efficient ESIPT fluorophore.
Caption: The ESIPT process in a 3-hydroxy-2-naphthoate scaffold.
Characterization of Core Photophysical Properties
A thorough understanding of a fluorophore requires quantification of several key parameters. The dual-emission nature of the 3-hydroxy-2-naphthoate scaffold makes its characterization particularly insightful.
Absorption and Emission Spectra (Solvatochromism)
The absorption spectrum of these compounds, such as 3HNA in ethanol, typically shows a maximum around 355 nm.[3] The emission spectrum, however, is highly dependent on the solvent environment—a phenomenon known as solvatochromism.[11]
-
In Aprotic Solvents (e.g., Cyclohexane, Toluene): The intramolecular hydrogen bond is preserved, facilitating efficient ESIPT. The emission spectrum is dominated by the large Stokes-shifted tautomer band.
-
In Protic Solvents (e.g., Ethanol, Water): Solvent molecules can form intermolecular hydrogen bonds with the solute, competing with and disrupting the crucial intramolecular hydrogen bond.[9] This disruption can reduce the efficiency of ESIPT, leading to a relative increase in the intensity of the normal, shorter-wavelength emission band from the enol* form.
This pronounced sensitivity to solvent polarity and hydrogen-bonding capability is precisely what makes these compounds excellent environmental probes.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[12] A high quantum yield is desirable for applications requiring bright fluorescence, such as in biological imaging or high-sensitivity sensors.
The most common and reliable method for determining ΦF is the comparative method, which benchmarks the sample against a standard with a known and well-characterized quantum yield.[13][14]
Causality and Trustworthiness: This protocol is designed to be self-validating. By using a series of concentrations and plotting integrated intensity versus absorbance, we ensure the measurements fall within the linear range of the Beer-Lambert law and are free from inner-filter effects. The linearity of the resulting plot (which should pass through the origin) validates the quality of the data.[13]
Required Instrumentation:
-
A research-grade UV-Vis Spectrophotometer for accurate absorbance measurements.
-
A Spectrofluorometer capable of providing corrected emission spectra.
Step-by-Step Methodology:
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. Common standards include Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95).
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the test sample (e.g., this compound) and the standard in the same solvent.
-
Prepare Dilutions: Create a series of 5-6 dilutions of both the sample and the standard. Crucially, the absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 in a 1 cm path length cuvette. This minimizes the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution.[14][15]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the intended excitation wavelength (λ_ex). The same λ_ex should be used for both the sample and the standard.
-
Measure Fluorescence:
-
Set the spectrofluorometer's excitation wavelength to λ_ex.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
Record the spectrum of a solvent blank as well.
-
-
Data Processing:
-
Subtract the solvent blank's spectrum from each of the sample and standard spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
-
Calculation:
-
For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad).[14]
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:[13][14]
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients from the plots for the sample and standard, respectively.
-
n_s and n_r are the refractive indices of the solvents used for the sample and standard (if they are different).
-
-
Caption: Workflow for relative fluorescence quantum yield measurement.
Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This parameter is measured using Time-Resolved Fluorescence Spectroscopy (TRFS) and provides deep insight into the excited-state dynamics.[16][17] For ESIPT systems, TRFS is particularly powerful. The normal (enol) and tautomer (keto) emissions often exhibit distinct, monoexponential decay lifetimes.[18] This observation supports a model where the two emitting states are not in thermodynamic equilibrium, confirming that ESIPT is a discrete, unidirectional process upon excitation.[18]
Summary of Photophysical Data
The following table summarizes typical photophysical properties for the 3-hydroxy-2-naphthoic acid (3HNA) scaffold, which are representative of its ethyl ester derivative.
| Property | Description | Typical Value / Observation | Reference |
| λ_abs,max | Wavelength of maximum absorption | ~355 nm (in ethanol) | [3] |
| λ_em,max (Normal) | Wavelength of normal (enol) fluorescence | ~420-440 nm | [3] |
| λ_em,max (ESIPT) | Wavelength of tautomer (keto) fluorescence | ~515-600 nm | [3] |
| Stokes Shift (Normal) | Energy difference between absorption and normal emission | Moderate | |
| Stokes Shift (ESIPT) | Energy difference between absorption and tautomer emission | Very Large (>10,000 cm⁻¹) | [18] |
| Quantum Yield (ΦF) | Efficiency of fluorescence | Highly solvent-dependent | |
| Lifetime (τ) | Excited-state lifetime | Distinct lifetimes for normal and ESIPT bands | [18] |
The Power of Derivatization: Tuning Photophysical Properties
The true potential of the 3-hydroxy-2-naphthoate scaffold is unlocked through chemical derivatization. By synthetically modifying the core structure, its photophysical properties can be precisely tuned for specific applications.
-
Synthesis Strategies: Derivatives are readily accessible. For example, the related 3-hydroxy-2-naphthohydrazide can undergo a simple one-step condensation reaction with various aldehydes to produce a library of hydrazone derivatives.[5][7][19]
-
Electronic Effects: Attaching electron-donating or electron-withdrawing groups to the naphthalene ring system can alter the energy levels of the ground and excited states.[20][21] This allows for rational tuning of the absorption and emission wavelengths.
-
Modulating ESIPT: Modifications can change the acidity and basicity of the hydroxyl and carbonyl groups, directly impacting the rate and efficiency of the ESIPT process and, consequently, the ratio of the dual emissions.
-
Developing Chemosensors: The most significant application of derivatization is in creating selective chemosensors. By introducing a specific binding site for an analyte (e.g., a metal ion or an anion), the binding event can be designed to trigger a distinct change in the photophysical properties. For instance, hydrazone derivatives have been shown to selectively detect cyanide (CN⁻) ions.[5][7] The mechanism often involves the deprotonation of a labile proton by the cyanide ion, which perturbs the electronic structure and results in a dramatic and easily observable colorimetric or fluorescent response.[6][7]
Conclusion and Future Outlook
This compound and its derivatives are more than just fluorescent molecules; they are sophisticated photophysical systems governed by the elegant mechanism of Excited-State Intramolecular Proton Transfer. Their characteristic dual emission, large Stokes shift, and profound sensitivity to the molecular environment make them powerful tools for fundamental research and applied science. The ability to synthetically tune their properties through derivatization opens up a vast design space for creating next-generation sensors, probes, and smart materials. As our ability to control molecular architecture improves, the applications for these remarkable compounds in fields ranging from environmental monitoring to advanced diagnostics will undoubtedly continue to expand.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 7163-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. iss.com [iss.com]
- 16. Steady-state and time-resolved fluorescence study of excited-state proton transfer in 1-aminoalkyl-2-naphthols - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [ajpchem.org]
An In-depth Technical Guide to the Electrochemical Properties of Ethyl 3-Hydroxy-2-naphthoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Electrochemical Landscape of Naphthoic Acid Derivatives
Ethyl 3-hydroxy-2-naphthoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their core structure, a naphthalene ring system functionalized with both a hydroxyl and an ester group, imparts a rich and nuanced electrochemical behavior. Understanding this behavior is paramount for elucidating their mechanisms of action in biological systems, designing novel sensors, and developing new synthetic pathways. This guide, intended for the discerning researcher, moves beyond a mere recitation of facts to provide a foundational understanding of the principles governing the electrochemistry of these molecules, coupled with practical, field-tested methodologies for their investigation.
Fundamental Electrochemical Behavior: A Mechanistic Perspective
The electrochemical signature of this compound derivatives is primarily dictated by the phenolic hydroxyl group attached to the electron-rich naphthalene ring. The ester functionality, while influencing the overall electron density and solubility, plays a secondary role in the primary redox events.
The Central Role of the Hydroxyl Group: Oxidation Pathways
The principal electrochemical process of interest for these molecules is oxidation. The hydroxyl group (-OH) serves as the primary site of electron transfer. Drawing parallels from studies on related phenolic compounds, such as 3-hydroxy-2-naphthoic acid and other naphthol derivatives, we can confidently predict a one-electron, one-proton oxidation mechanism under specific conditions.[1] This process leads to the formation of a phenoxyl radical, a highly reactive intermediate.
The stability and subsequent fate of this radical are heavily influenced by the substitution pattern on the naphthalene ring and the surrounding chemical environment (e.g., pH, solvent). The presence of electron-donating or withdrawing groups can either stabilize or destabilize the radical, thereby shifting the oxidation potential to more negative or positive values, respectively.
Caption: Generalized oxidation pathway for this compound derivatives.
Influence of the Naphthalene Core and Substituents
The extended π-system of the naphthalene ring plays a crucial role in delocalizing the charge of the radical intermediate, thereby influencing the thermodynamics of the electron transfer. The position of the hydroxyl and ester groups (3-hydroxy, 2-ester) creates a specific electronic environment that can be modulated by introducing additional substituents. For instance, an electron-donating group at a position that enhances the stability of the phenoxyl radical will lower the oxidation potential, making the compound easier to oxidize. Conversely, an electron-withdrawing group will generally increase the oxidation potential.
Experimental Investigation: A Protocol for Elucidation
To empirically determine the electrochemical properties of a novel this compound derivative, a systematic approach employing modern electroanalytical techniques is essential. Cyclic Voltammetry (CV) stands as the cornerstone of this investigation, offering a rapid and comprehensive overview of the redox behavior.
Core Technique: Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. The resulting current is plotted as a function of the applied potential to generate a cyclic voltammogram, which provides a wealth of information about the thermodynamics and kinetics of the redox processes.
Experimental Protocol: Cyclic Voltammetry of an this compound Derivative
-
Preparation of the Analyte Solution:
-
Dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile, dimethylformamide) to a concentration of 1-5 mM. The choice of solvent is critical; it must be able to dissolve the analyte and the supporting electrolyte, and it should be electrochemically inert over the desired potential window.
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize iR drop.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell. This typically consists of:
-
Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and relative inertness.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used to provide a stable reference potential.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves to complete the electrical circuit.
-
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment. Oxygen is electroactive and its reduction can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to define the potential window to be scanned. For an oxidation study, you might scan from 0 V to +1.5 V vs. Ag/AgCl.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Initiate the scan and record the resulting voltammogram.
-
Perform multiple scans at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer and the stability of the electrogenerated species.
-
Caption: Step-by-step workflow for cyclic voltammetry analysis.
Data Interpretation and Key Parameters
The analysis of the cyclic voltammogram provides several key parameters that characterize the electrochemical properties of the derivative.
| Parameter | Description | How to Determine from CV | Significance |
| Anodic Peak Potential (Epa) | The potential at which the maximum oxidative current is observed. | The potential at the peak of the oxidation wave. | Indicates the thermodynamic ease of oxidation. A lower Epa signifies an easier oxidation. |
| Cathodic Peak Potential (Epc) | The potential at which the maximum reductive current is observed (for the reverse scan). | The potential at the peak of the reduction wave. | Indicates the ease of reduction of the oxidized species. |
| Half-Wave Potential (E₁/₂) | (Epa + Epc) / 2. Approximates the formal redox potential. | Calculated from the anodic and cathodic peak potentials. | A fundamental thermodynamic property of the redox couple. |
| Peak Separation (ΔEp) | |Epa - Epc| | The difference between the anodic and cathodic peak potentials. | For a reversible, one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values suggest quasi-reversibility or irreversibility. |
| Peak Current (ipa) | The maximum current of the oxidation wave. | Measured from the baseline to the peak of the oxidation wave. | Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. |
Advanced Electrochemical Techniques
While CV provides a robust initial assessment, other techniques can offer deeper insights into the reaction mechanisms and kinetics.
-
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These techniques offer enhanced sensitivity and are particularly useful for quantitative analysis and resolving closely spaced redox peaks.
-
Chronoamperometry: This method involves stepping the potential to a value where oxidation occurs and monitoring the current as a function of time. It is valuable for studying the kinetics of coupled chemical reactions.
-
Spectroelectrochemistry: This powerful technique combines electrochemical measurements with spectroscopic methods (e.g., UV-Vis, EPR) to directly identify the species generated at the electrode surface, including transient radical intermediates.
Structure-Property Relationships: A Predictive Framework
By systematically studying a series of this compound derivatives with varying substituents, it is possible to establish quantitative structure-electrochemistry relationships (QSERs). These relationships, often developed using Hammett plots or more advanced computational models, can be invaluable in predicting the electrochemical behavior of yet-to-be-synthesized compounds. This predictive capability is a cornerstone of rational drug design and materials development, allowing for the in-silico screening of candidates with desired redox properties.
Conclusion
The electrochemical properties of this compound derivatives are a rich field of study with direct implications for their practical applications. The hydroxyl group on the naphthalene core is the primary driver of their oxidative behavior, which can be finely tuned through synthetic modifications. A thorough investigation, spearheaded by cyclic voltammetry and supported by other electroanalytical techniques, is essential for any researcher seeking to harness the full potential of these versatile molecules. The methodologies and principles outlined in this guide provide a solid framework for such an endeavor, paving the way for future discoveries and innovations.
References
A Senior Application Scientist's Guide to the Purification of Ethyl 3-Hydroxy-2-naphthoate by Recrystallization
Foreword: The Pursuit of Purity in Pharmaceutical Intermediates
In the landscape of drug development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Ethyl 3-Hydroxy-2-naphthoate, a key building block in the synthesis of various complex organic molecules, is a prime example where achieving high purity is paramount. This guide moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of its purification via recrystallization. We will explore the "why" behind every choice, transforming a standard laboratory procedure into a robust, reliable, and scientifically-grounded methodology.
Strategic Foundation: Understanding the Analyte and Its Impurity Profile
Before any purification can be designed, a scientist must first understand the target molecule and its likely contaminants.
This compound is a moderately polar aromatic ester. Its structure, featuring a large nonpolar naphthalene core, a polar hydroxyl (-OH) group, and an ester (-COOEt) linkage, dictates its solubility behavior. Commercial grades of this compound typically have a purity of around 98.0-98.5%[1][2].
The most probable impurities stem from its synthesis, which is commonly a Fischer esterification of 3-Hydroxy-2-naphthoic acid with ethanol, catalyzed by a strong acid[3][4].
-
Primary Impurity: Unreacted 3-Hydroxy-2-naphthoic acid . This starting material is significantly more polar than the ester product due to its free carboxylic acid group.
-
Secondary Impurity: Residual 2-naphthol , a precursor to 3-hydroxy-2-naphthoic acid, may also be present from the initial synthesis of the acid[2]. It is less polar than the acid but more polar than the desired ester due to the phenolic hydroxyl group.
Our purification strategy hinges on exploiting the solubility differences between the desired ester and these key impurities.
Solvent Selection: The Cornerstone of Effective Recrystallization
The success of any recrystallization is overwhelmingly dependent on the choice of solvent. An ideal solvent for this application must satisfy several criteria:
-
High Solvation at Elevated Temperatures: It must completely dissolve this compound near its boiling point.
-
Low Solvation at Low Temperatures: It must exhibit poor solubility for the product upon cooling, allowing for maximum crystal recovery.
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
-
Inertness: The solvent must not react with the compound.
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.
Given the structure of this compound, several solvents can be considered. The parent acid, 3-hydroxy-2-naphthoic acid, is freely soluble in alcohol and ether[5][6]. The ester product retains some of this character.
-
Ethanol: An excellent first choice. The hydroxyl group on the naphthoate can hydrogen bond with ethanol, and the ester dipole interacts favorably. Its polarity should provide the desired steep solubility curve—high solubility when hot, and significantly lower solubility when cold. Furthermore, the more polar 3-hydroxy-2-naphthoic acid impurity will have a higher affinity for the cold ethanol-rich mother liquor, enhancing separation.
-
Toluene: A supplier, TCI, notes that the compound is soluble in toluene[7]. As a non-polar aromatic solvent, it may provide a different selectivity profile. However, it is generally less effective at dissolving the polar hydroxyl-containing impurities.
-
Ethanol/Water System: A solvent pair can be exceptionally effective. The compound would be dissolved in a minimum of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "anti-solvent" or "poor" solvent) until the solution becomes faintly cloudy (the saturation point). This technique finely tunes the solubility to induce crystallization upon cooling.
For this guide, we will focus on Ethanol as the primary solvent due to its effectiveness, safety profile, and ability to effectively sequester the primary carboxylic acid impurity in the mother liquor.
The Validated Protocol: A Step-by-Step Technical Workflow
This protocol is designed for purifying approximately 10 grams of crude this compound (≥98% purity). Adjust volumes accordingly for different scales.
Step 1: Dissolution
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 40-50 mL of 95% ethanol and a magnetic stir bar or a few boiling chips.
-
Gently heat the mixture on a hot plate with stirring. Increase the temperature to bring the solvent to a gentle boil.
-
Continue adding ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution. An excess of solvent will reduce the final yield.
Scientist's Rationale: Creating a saturated solution at high temperature is the driving principle of recrystallization. Upon cooling, the solubility will decrease dramatically, forcing the compound out of solution to form a crystal lattice. Using minimal solvent ensures the solution becomes supersaturated quickly upon cooling, maximizing recovery.
Step 2: Hot Filtration (Conditional)
-
If any insoluble particulate matter (dust, non-soluble impurities) is observed in the hot solution, a hot gravity filtration is necessary.
-
Pre-heat a funnel and a new, clean receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the pre-heated receiving flask.
Scientist's Rationale: This step removes any impurities that are insoluble in the hot recrystallization solvent. Pre-heating the apparatus is crucial to prevent premature crystallization of the product on the cold filter paper or funnel stem, which would lead to significant product loss. This step is often omitted if the hot solution is perfectly clear.
Step 3: Crystallization
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Observe the formation of crystals. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
Scientist's Rationale: Crystal formation is a two-step process: nucleation (the initial formation of small crystal seeds) and crystal growth. Slow cooling promotes orderly growth on a smaller number of nuclei, resulting in larger, purer crystals. Impurities do not fit well into the growing crystal lattice and are thus excluded, remaining in the solution. The subsequent ice bath dramatically lowers the compound's solubility, ensuring a high recovery yield.
Step 4: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Scientist's Rationale: Vacuum filtration is a rapid and efficient method for separating the solid crystals from the liquid mother liquor. The mother liquor contains the soluble impurities (like the residual 3-hydroxy-2-naphthoic acid) and the fraction of the product that remains dissolved in the cold solvent.
Step 5: Washing and Drying
-
With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold 95% ethanol.
-
Allow the vacuum to pull air through the crystals for 10-15 minutes to help dry them.
-
Transfer the purified crystals to a watch glass, breaking up any large clumps, and allow them to air-dry completely in a fume hood or a vacuum oven at a modest temperature (e.g., 40-50°C) until a constant weight is achieved.
Scientist's Rationale: Washing with a minimal amount of ice-cold solvent removes any residual mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product. Proper drying is essential to remove the final traces of the volatile solvent.
Quality Control and Validation: The Proof of Purity
The success of the purification must be empirically validated.
-
Melting Point Analysis: This is the most straightforward and powerful indicator of purity. A pure crystalline solid will have a sharp, narrow melting point range. The purified this compound should exhibit a melting point of approximately 81-83°C [1][7]. The crude, impure starting material will melt at a lower temperature and over a broader range.
-
Yield Calculation: Weigh the final, dried product and calculate the percentage recovery to assess the efficiency of the process. A typical recovery for a single recrystallization is in the range of 70-90%, depending on the initial purity.
Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7163-25-9 | [1][8] |
| Molecular Formula | C₁₃H₁₂O₃ | [8] |
| Molecular Weight | 216.24 g/mol | [7] |
| Appearance | White to pale yellow crystalline solid | [7] |
| Melting Point | 81 - 83 °C | [1][7] |
| Boiling Point | 291 °C | [1] |
| Solubility | Soluble in Toluene, Ethanol | [7][9] |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Solution(s) |
| Oiling Out (Product separates as a liquid) | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the compound is below the boiling point of the solvent. | 1. Add more hot solvent until the oil redissolves, then cool slowly. 2. Reheat to redissolve and allow to cool more slowly. |
| No Crystal Formation | 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase concentration and cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" from a previous pure batch. |
| Very Low Recovery | 1. Too much solvent was used. 2. Crystals were washed with solvent that was not cold enough. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (may be less pure). 2. Ensure wash solvent is thoroughly chilled in an ice bath. 3. Ensure filtration apparatus is properly pre-heated. |
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. Mthis compound | 883-99-8 [chemicalbook.com]
- 4. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 5. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | 7163-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 3-Hydroxy-2-naphthoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-Hydroxy-2-naphthoate, a valuable building block in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, detailed synthesis protocols, spectroscopic characterization, and its emerging applications in the field of drug discovery and development.
Core Properties of this compound
This compound is a naphthoic acid derivative characterized by an ethyl ester at the 2-position and a hydroxyl group at the 3-position of the naphthalene ring. This substitution pattern imparts specific chemical reactivity and potential for biological activity.
| Property | Value | Source(s) |
| CAS Number | 7163-25-9 | [1][2] |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Synonyms | 3-Hydroxy-2-naphthoic acid ethyl ester | [3] |
| Appearance | White to orange to green powder or crystals |
Synthesis of this compound: The Fischer-Speier Esterification
The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid.[4] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent, to drive the equilibrium towards the formation of the ester.
Mechanistic Rationale
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of ethanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Workflow.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-2-naphthoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound. A literature procedure describes purification by silica chromatography using petroleum ether and ethyl acetate (10:1, v/v) as the eluent, resulting in a yield of 70.60%.[5]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the hydroxyl proton, and a quartet and a triplet for the ethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the naphthalene ring (with distinct shifts for the carbons bearing the hydroxyl and ester groups), and the two carbons of the ethyl group. The carbonyl carbon typically appears in the range of 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band for the hydroxyl group.
-
A strong C=O stretching band for the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹ for aliphatic esters.[6]
-
C-O stretching bands for the ester linkage.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 216.23 g/mol .
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential pharmacological activities. The naphthoquinone scaffold, which can be derived from this compound, is found in numerous natural products with anticancer properties.[7]
Precursor for Bioactive Molecules
Derivatives of 3-hydroxy-2-naphthoic acid have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Agents: Various amide and hydrazide derivatives have shown promising antimicrobial and antifungal properties.[8][9]
-
Anticancer Agents: Naphthoquinone derivatives synthesized from related starting materials have exhibited cytotoxicity against cancer cell lines.[10]
-
Enzyme Inhibitors: The core structure can be modified to design inhibitors for specific enzymes.
Chemical Probes and Sensors
The unique photophysical properties of the naphthalene ring system make its derivatives, including this compound, suitable for the development of fluorescent probes and chemosensors for the detection of biologically important analytes. For instance, hydrazone derivatives of 3-hydroxy-2-naphthoic acid have been developed as selective chemosensors for cyanide ions.
Material Science
Beyond the biomedical field, this compound and its derivatives are utilized in the synthesis of dyes and pigments.[11]
Caption: Applications of this compound.
Conclusion
This compound is a readily accessible and highly versatile chemical entity. Its synthesis via the robust Fischer esterification makes it an attractive starting material for a wide range of applications. For researchers in drug discovery, it offers a scaffold that can be elaborated to generate novel therapeutic agents. Its utility in the development of chemical sensors and as a precursor in material science further underscores its importance. This guide has provided the foundational knowledge required for the effective utilization of this compound in various scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 7163-25-9 [sigmaaldrich.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. athabascau.ca [athabascau.ca]
- 5. 3-Hydroxy-2-naphthalenecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorescent Probes for Metal Ion Detection Using Ethyl 3-Hydroxy-2-naphthoate
Introduction: The Versatility of the Naphthol Scaffold in Fluorescent Chemosensing
The detection of metal ions is of paramount importance in diverse fields, ranging from environmental monitoring and clinical diagnostics to industrial process control. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time spatial and temporal information.[1][2][3] The rational design of these molecular probes hinges on the integration of a fluorophore, which provides the optical signal, and a receptor (or chelating agent), which selectively binds to the target metal ion.
Among the plethora of fluorogenic scaffolds, naphthalene derivatives are particularly advantageous due to their excellent photophysical properties, including high quantum yields and environmental sensitivity.[4] Ethyl 3-hydroxy-2-naphthoate serves as an excellent and readily available starting material for the synthesis of a variety of fluorescent probes. Its inherent fluorescence and the presence of a hydroxyl group and an ester functionality allow for straightforward chemical modifications to introduce specific metal ion binding sites. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of a Schiff base fluorescent probe derived from this compound for the detection of metal ions.
Rationale for Probe Design: Leveraging Schiff Base Chemistry
A common and effective strategy for creating metal ion sensors from hydroxylated aromatic compounds is the formation of Schiff bases.[5] Schiff bases, characterized by an imine (-C=N-) linkage, are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[6] The imine nitrogen and the adjacent hydroxyl oxygen can act as a bidentate chelation site for metal ions. This chelation event often leads to a significant change in the photophysical properties of the molecule, providing a robust sensing mechanism.
The sensing mechanism of such probes often relies on processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). In many cases, the free Schiff base exhibits weak fluorescence due to non-radiative decay pathways. Upon binding to a metal ion, the molecule's conformation becomes more rigid, which can inhibit these non-radiative processes and lead to a "turn-on" fluorescent response (CHEF effect). Alternatively, the binding of a metal ion can modulate the electron density within the molecule, affecting PET or ESIPT processes and resulting in a change in fluorescence intensity or wavelength.[1][5]
Synthetic Pathway and Protocols
The synthesis of a fluorescent Schiff base probe from this compound is a two-step process. First, the ethyl ester is converted to a more reactive hydrazide. This is followed by a condensation reaction with a suitable aldehyde to form the final Schiff base probe.
Part 1: Synthesis of 3-Hydroxy-2-naphthohydrazide
The conversion of an ester to a hydrazide is a standard and high-yielding reaction.
Reaction Scheme:
Synthesis of 3-Hydroxy-2-naphthohydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Protocol:
-
In a 100 mL round-bottom flask, dissolve 10.0 g of this compound in 50 mL of absolute ethanol.
-
To this solution, add 10 mL of 80% hydrazine hydrate.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 3-Hydroxy-2-naphthohydrazide, will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C. The expected yield is typically high, around 85-95%.
Part 2: Synthesis of the Schiff Base Fluorescent Probe (NA-Sal)
For this application note, we will synthesize a representative Schiff base probe by reacting 3-Hydroxy-2-naphthohydrazide with salicylaldehyde. The resulting probe, (E)-N'-(2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide (referred to as NA-Sal ), is expected to be a potent fluorescent sensor for certain metal ions.
Reaction Scheme:
Synthesis of the NA-Sal Probe.
Materials:
-
3-Hydroxy-2-naphthohydrazide (from Part 1)
-
Salicylaldehyde
-
Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Protocol:
-
Dissolve 1.0 g of 3-Hydroxy-2-naphthohydrazide in 30 mL of methanol in a 50 mL round-bottom flask.
-
Add a stoichiometric equivalent of salicylaldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.[7]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.[7] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base will form.
-
Collect the precipitate by vacuum filtration and wash with cold methanol.[7]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure NA-Sal probe.
-
Dry the purified product under vacuum.
Characterization of the NA-Sal Probe
The synthesized NA-Sal probe should be thoroughly characterized to confirm its structure and purity using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the formation of the imine bond.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, including the C=N stretch of the imine and the O-H and N-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized probe.
-
Melting Point: To assess the purity of the compound.
Application: Metal Ion Detection
The primary application of the NA-Sal probe is the detection of metal ions in solution. This involves studying its photophysical properties in the absence and presence of various metal ions.
Protocol for Fluorescence Spectroscopy
Materials and Equipment:
-
NA-Sal probe stock solution (e.g., 1 mM in DMSO or methanol)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., water or methanol)
-
Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH
-
Spectroscopic grade solvents
-
Fluorometer
Procedure:
-
Prepare a working solution of the NA-Sal probe (e.g., 10 µM) in the desired solvent system (e.g., a mixture of an organic solvent and water with a buffer).
-
Record the fluorescence emission spectrum of the probe solution by exciting at an appropriate wavelength (determined by recording the absorption spectrum).
-
Titrate the probe solution with increasing concentrations of the target metal ion stock solution.
-
After each addition of the metal ion, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
Selectivity and Competition Studies
To evaluate the selectivity of the NA-Sal probe, its fluorescence response to a range of different metal ions should be investigated.
Protocol:
-
Prepare solutions of the NA-Sal probe containing various metal ions at a fixed concentration (e.g., 5 equivalents).
-
Measure the fluorescence intensity of each solution and compare the response. A highly selective probe will show a significant change in fluorescence for only one or a few metal ions.
-
For competition experiments, add the target metal ion to a solution of the probe that has been pre-mixed with other potentially interfering ions.[8] A robust probe will still exhibit a significant response to the target ion even in the presence of other metals.
Data Analysis and Interpretation
Binding Stoichiometry: Job's Plot
The stoichiometry of the probe-metal ion complex can be determined using the method of continuous variation, also known as a Job's plot.[9][10][11]
Protocol:
-
Prepare a series of solutions with varying mole fractions of the NA-Sal probe and the target metal ion, while keeping the total molar concentration constant.[11]
-
Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the fluorescence intensity against the mole fraction of the probe.
-
The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 2:1 (probe:metal) complex.[12]
Illustrative Job's Plot.
Quantitative Performance Metrics
The performance of the fluorescent probe is quantified by several key parameters:
| Parameter | Description | Typical Values for Naphthol-based Probes |
| λex / λem (nm) | Excitation and emission maxima. | 350-450 / 450-550 |
| Quantum Yield (Φ) | Efficiency of fluorescence emission. | 0.1 - 0.8 |
| Binding Constant (Ka) | Affinity of the probe for the metal ion. | 10⁴ - 10⁶ M⁻¹ |
| Limit of Detection (LOD) | The lowest concentration of the metal ion that can be reliably detected. | 10⁻⁶ - 10⁻⁸ M |
Calculation of the Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of highly sensitive and selective fluorescent probes for metal ion detection. The straightforward two-step synthesis of the Schiff base probe NA-Sal presented in this application note provides a clear pathway for researchers to develop novel chemosensors. The detailed protocols for synthesis, characterization, and application will enable scientists in various disciplines to effectively utilize these powerful analytical tools for their specific research needs.
References
- 1. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. cache.kzoo.edu [cache.kzoo.edu]
- 11. agilent.com [agilent.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
Application of Ethyl 3-Hydroxy-2-naphthoate in the synthesis of organic light-emitting diode (OLED) materials
Introduction: The Untapped Potential of a Versatile Building Block
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the discovery and development of novel organic materials remain paramount. While much focus has been placed on complex, multi-heterocyclic systems, there is significant, yet underexplored, potential in utilizing readily available and versatile building blocks. Ethyl 3-hydroxy-2-naphthoate, a derivative of 3-hydroxy-2-naphthoic acid, represents one such promising starting material. Its rigid naphthalene core provides a foundation for high thermal stability, a critical attribute for long-lasting OLED devices. The presence of both a hydroxyl and an ester functional group offers two distinct reaction sites for the strategic introduction of charge-transporting or emissive moieties. This application note provides a comprehensive guide for researchers on the application of this compound in the synthesis of novel OLED materials, complete with detailed protocols and the underlying scientific rationale.
Strategic Importance of the Naphthoate Scaffold
The 3-hydroxy-2-naphthoate framework is an attractive scaffold for OLED materials for several key reasons:
-
Rigidity and Thermal Stability: The fused aromatic rings of the naphthalene core impart significant rigidity to the molecular structure. This rigidity helps to suppress non-radiative decay pathways in the excited state, potentially leading to higher photoluminescence quantum yields. Furthermore, this structural integrity contributes to a high glass transition temperature (Tg), which is crucial for preventing morphological changes in the thin films of an OLED device during operation, thereby enhancing device lifetime.
-
Tunable Electronic Properties: The electron-rich naphthalene system can be readily modified to tune the HOMO and LUMO energy levels of the resulting material. This is essential for optimizing charge injection and transport within the multilayered architecture of an OLED.[1]
-
Synthetic Versatility: The hydroxyl and ester groups serve as versatile handles for a variety of organic transformations. The hydroxyl group can be etherified or engaged in coupling reactions to introduce hole-transporting units (e.g., triarylamines) or electron-withdrawing groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide, a common functional group in many high-performance OLED materials.[2]
Hypothetical Synthetic Pathway: From this compound to a Bipolar Host Material
Given the lack of extensive literature on the direct use of this compound in OLED synthesis, we present a scientifically grounded, hypothetical synthetic route to a novel bipolar host material. Bipolar host materials possess both hole and electron transporting capabilities, which can lead to a more balanced charge injection and a wider recombination zone within the emissive layer, ultimately improving device efficiency and stability.
Our target molecule, N-(4-(diphenylamino)phenyl)-3-hydroxy-2-naphthamide , incorporates a hole-transporting triphenylamine (TPA) moiety attached to the naphthoate core via an amide linkage. The 3-hydroxy-naphthalene unit itself can contribute to electron transport.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow from starting material to the target OLED material.
Experimental Protocols
PART 1: Synthesis of 3-Hydroxy-2-naphthoic Acid (Intermediate)
Rationale: The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a fundamental transformation that activates the molecule for the subsequent amidation reaction. A base-catalyzed hydrolysis is chosen for its efficiency and straightforward work-up procedure.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| This compound | 7163-25-9 | 216.23 | 10.8 g (50 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.0 g (100 mmol) |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | As needed |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | For drying |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.8 g, 50 mmol) in ethanol (100 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (100 mL). Add the NaOH solution to the ethanolic solution of the ester.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of deionized water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-Hydroxy-2-naphthoic acid as a white solid. Dry the product under vacuum.
Expected Yield: >95%
PART 2: Synthesis of N-(4-(diphenylamino)phenyl)-3-hydroxy-2-naphthamide (Target OLED Material)
Rationale: The final step is the formation of the amide bond between 3-Hydroxy-2-naphthoic acid and N,N-diphenyl-p-phenylenediamine. A peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed to facilitate the reaction under mild conditions, which is crucial to avoid side reactions involving the hydroxyl group.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| 3-Hydroxy-2-naphthoic Acid | 92-70-6 | 188.18 | 9.4 g (50 mmol) |
| N,N-Diphenyl-p-phenylenediamine | 74-31-7 | 260.34 | 13.0 g (50 mmol) |
| HATU | 148893-10-1 | 380.23 | 20.9 g (55 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 17.4 mL (100 mmol) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For washing |
| Brine | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add 3-Hydroxy-2-naphthoic acid (9.4 g, 50 mmol), N,N-diphenyl-p-phenylenediamine (13.0 g, 50 mmol), and HATU (20.9 g, 55 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (200 mL) and stir until all solids are dissolved. Add DIPEA (17.4 mL, 100 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into 500 mL of deionized water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-(diphenylamino)phenyl)-3-hydroxy-2-naphthamide .
Expected Yield: 70-80%
Characterization and Expected Properties
The synthesized material should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, N-H, and O-H stretching).
-
Thermal Analysis (TGA/DSC): To determine the decomposition temperature and glass transition temperature, which are critical for assessing thermal stability.
-
Photophysical Measurements (UV-Vis and Photoluminescence): To determine the absorption and emission properties, and to estimate the HOMO-LUMO gap.
Expected Photophysical Properties:
| Property | Expected Value/Range | Significance in OLEDs |
| Absorption (λmax) | 300-380 nm | Indicates the energy required to excite the molecule. |
| Emission (λem) | 450-550 nm (Blue-Green) | Determines the color of the emitted light. |
| Photoluminescence Quantum Yield (PLQY) | > 50% in a suitable host | A measure of the material's emissive efficiency. |
| HOMO Level | -5.2 to -5.6 eV | Influences hole injection from the anode. |
| LUMO Level | -2.3 to -2.7 eV | Influences electron injection from the cathode. |
Device Fabrication and Performance Evaluation
To evaluate the performance of the newly synthesized material, a multilayer OLED device can be fabricated using thermal evaporation. A typical device architecture would be:
ITO / HTL / EML (Host:Guest) / ETL / LiF / Al
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (The synthesized material as a host doped with a suitable phosphorescent or fluorescent guest)
-
ETL: Electron Transport Layer (e.g., Alq3)
-
LiF: Electron Injection Layer
-
Al: Aluminum (Cathode)
The device performance would be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Visualizing the OLED Device Architecture
Caption: A typical multilayer OLED device architecture incorporating the synthesized material.
Conclusion and Future Outlook
This compound presents a compelling starting point for the synthesis of novel and high-performance OLED materials. The synthetic protocols detailed in this application note, while based on a hypothetical target, are grounded in established and reliable organic chemistry principles. They offer a clear and actionable pathway for researchers to explore the potential of the naphthoate scaffold. The versatility of this building block opens up a vast chemical space for the design of new hole-transporting, electron-transporting, and emissive materials. Future work should focus on the synthesis of a library of derivatives by varying the substituents on both the hydroxyl and the amide functionalities to systematically tune the material properties and optimize OLED device performance.
References
Application Notes & Protocols: Investigating Ethyl 3-Hydroxy-2-naphthoate Derivatives as a Novel Class of Hole Transport Layer Materials for High-Performance OLEDs
Abstract & Introduction
Organic Light-Emitting Diodes (OLEDs) represent a cornerstone of modern display and solid-state lighting technologies, prized for their high contrast, vibrant colors, and physical flexibility.[1][2] The performance of a multilayer OLED device is not solely dependent on the emissive layer; it is a synergistic interplay between all functional layers, including the Hole Transport Layer (HTL).[3] The HTL plays a critical role in facilitating the efficient injection of holes from the anode and their subsequent transport to the emissive layer, while simultaneously blocking the leakage of electrons to the anode.[4][5] An ideal HTL material must possess high hole mobility, appropriate energy levels (specifically, a Highest Occupied Molecular Orbital or HOMO level) for seamless charge injection from the anode (commonly Indium Tin Oxide, ITO), and excellent thermal and morphological stability to ensure device longevity.[2][4]
While established materials like N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are widely used, the quest for novel materials with improved performance, stability, and synthetic accessibility is perpetual.[1][6] This application note introduces a theoretical and practical framework for investigating a novel class of materials: derivatives of Ethyl 3-Hydroxy-2-naphthoate. The core naphthoate structure offers a rigid, planar aromatic system conducive to π-π stacking, which is a key mechanism for charge transport in organic semiconductors. The hydroxyl and ester functional groups provide versatile handles for synthetic modification, allowing for the attachment of well-known hole-transporting moieties (e.g., triarylamines) to tune the material's electronic and physical properties.
This document provides a comprehensive guide for researchers, outlining a proposed synthetic route for a representative derivative, detailed protocols for its characterization, and a step-by-step workflow for the fabrication and performance evaluation of an OLED device incorporating this novel HTL.
Proposed Material: Synthesis and Rationale
Rationale for Derivative Design
The foundational molecule, this compound, is not inherently a strong hole transporter. To impart the necessary functionality, we propose the covalent attachment of a triphenylamine (TPA) unit, a moiety renowned for its excellent hole-transporting capabilities.[7] The proposed target molecule is Ethyl 3-(4-(diphenylamino)phenoxy)-2-naphthoate (hereafter referred to as EHPNA-TPA ).
Causality behind the design:
-
Naphthoate Core: Provides a rigid, electron-rich aromatic backbone, contributing to good film-forming properties and thermal stability.
-
Ether Linkage: Offers synthetic accessibility and maintains conjugation between the TPA and naphthyl units, facilitating intramolecular charge transfer.
-
Triphenylamine (TPA) Moiety: This is the primary hole-transporting unit. Its non-planar structure helps to inhibit crystallization, promoting the formation of stable amorphous films, which is crucial for uniform device performance.[4]
-
Ethyl Ester Group: This group can be further modified but primarily enhances solubility for potential solution-based processing, although this guide focuses on thermal evaporation.
Proposed Synthetic Protocol: EHPNA-TPA
This protocol describes a plausible two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of 4-(diphenylamino)phenol This is a standard Ullmann condensation reaction.
-
Reagents: 4-iodophenol, diphenylamine, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a dry 250 mL three-neck flask under a nitrogen atmosphere, add 4-iodophenol (1 eq.), diphenylamine (1.2 eq.), and K₂CO₃ (2 eq.).
-
Add dry DMF to dissolve the reactants.
-
Add CuI (0.1 eq.) as a catalyst.
-
Heat the reaction mixture to 120-130 °C and stir for 24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure 4-(diphenylamino)phenol.
-
Step 2: Synthesis of EHPNA-TPA via Williamson Ether Synthesis
-
Reagents: this compound, 4-(diphenylamino)phenol, potassium carbonate (K₂CO₃), Acetonitrile (ACN).
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 eq.) and 4-(diphenylamino)phenol (1.1 eq.) in dry ACN.
-
Add K₂CO₃ (2.5 eq.) to the mixture.
-
Reflux the reaction mixture at 80 °C for 12-18 hours, monitoring by TLC.[8]
-
Upon completion, cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM), wash with water and brine, and dry over anhydrous MgSO₄.
-
Purify the final product by column chromatography (Silica gel, Hexane:DCM gradient) to yield EHPNA-TPA as a solid.
-
Caption: Proposed two-step synthesis workflow for EHPNA-TPA.
Physicochemical Characterization Protocol
Prior to device fabrication, the synthesized EHPNA-TPA must be thoroughly characterized to confirm its identity and evaluate its suitability as an HTL.
Structural and Thermal Analysis
-
Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the presence of key functional groups (e.g., C=O of the ester, C-O-C ether linkage).
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.
-
Thermogravimetric Analysis (TGA): Determine the decomposition temperature (Td). A high Td (>300 °C) is essential for materials used in vacuum thermal evaporation.[2]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg). A high Tg (>100 °C) is indicative of good morphological stability, preventing film crystallization at operating temperatures.[6]
Photophysical and Electrochemical Analysis
-
UV-Visible (UV-Vis) Spectroscopy:
-
Protocol: Dissolve the compound in a suitable solvent (e.g., dichloromethane) at a low concentration (~10⁻⁵ M). Record the absorption spectrum.
-
Purpose: Determine the absorption onset (λ_onset) to calculate the optical bandgap (E_g^opt).
-
-
Photoluminescence (PL) Spectroscopy:
-
Protocol: Using the same solution, excite the sample at its absorption maximum and record the emission spectrum.
-
Purpose: To understand the emissive properties of the material. As an HTL, it should ideally have a wider bandgap and emit in the blue or UV region to avoid interfering with the emissive layer's emission.
-
-
Cyclic Voltammetry (CV):
-
Protocol:
-
Prepare a solution of the compound (~1 mM) in a dry, degassed solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Record the voltammogram, scanning to positive potentials to find the oxidation onset (E_ox^onset). Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.
-
-
Causality: The oxidation potential is directly related to the HOMO energy level. This is the most critical parameter for an HTL as it determines the energy barrier for hole injection from the anode.[9] The HOMO can be calculated using the empirical formula:
-
HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 5.1]
-
-
Hypothetical Characterization Data Summary
The following table presents plausible data for our hypothetical EHPNA-TPA, benchmarked against the well-known HTL, NPB.
| Property | EHPNA-TPA (Hypothetical) | NPB (Typical Values[7]) | Significance for HTL Performance |
| HOMO Level (eV) | -5.35 | -5.40 | Must align with anode work function (~5.0 eV for ITO/PEDOT:PSS) for efficient hole injection. |
| LUMO Level (eV) | -2.25 | -2.40 | A high LUMO level helps to block electrons from leaking from the EML to the HTL. |
| Optical Bandgap (eV) | 3.10 | 3.00 | Should be wide enough to be transparent to the light emitted from the EML. |
| Glass Transition (Tg, °C) | 115 | 96 | Higher Tg indicates better morphological stability and longer device lifetime. |
| Decomposition (Td, °C) | 380 | 370 | Must be high enough to withstand the vacuum thermal evaporation process without degrading. |
OLED Device Fabrication and Characterization
This section provides a detailed protocol for fabricating and testing a multilayer OLED device using the newly synthesized EHPNA-TPA as the HTL.
Device Architecture and Energy Level Diagram
A standard device architecture is proposed to evaluate the performance of the new HTL.
Device Structure: ITO / PEDOT:PSS (40 nm) / EHPNA-TPA (X nm) / Alq₃ (60 nm) / LiF (1 nm) / Al (100 nm)
-
ITO (Indium Tin Oxide): Transparent anode.
-
PEDOT:PSS: Hole Injection Layer (HIL) to smooth the ITO surface and reduce the hole injection barrier.[10]
-
EHPNA-TPA: The novel Hole Transport Layer (HTL) being tested. The thickness (X) should be varied (e.g., 30, 40, 50 nm) to find the optimal performance.[11]
-
Alq₃ (Tris(8-hydroxyquinolinato)aluminum): A widely used material that serves as both the Emissive Layer (EML) and the Electron Transport Layer (ETL).[7]
-
LiF (Lithium Fluoride): Electron Injection Layer (EIL) to facilitate electron injection from the cathode.[12]
-
Al (Aluminum): Cathode.
Caption: Energy level diagram of the proposed OLED device.
Fabrication Protocol
Device fabrication must be conducted in a cleanroom environment, with organic layer deposition occurring in a high-vacuum thermal evaporation system (< 10⁻⁶ Torr).[6]
-
Substrate Cleaning:
-
Load pre-patterned ITO-coated glass substrates into a substrate rack.
-
Sequentially sonicate in a cleaning agent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.[10]
-
Dry the substrates with a nitrogen gun.
-
Immediately treat with UV-Ozone for 10-15 minutes to remove organic residues and increase the ITO work function.
-
-
HIL Deposition (Spin Coating):
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Dispense an aqueous solution of PEDOT:PSS (e.g., AI 4083) onto the ITO surface.
-
Spin-coat at 3000-4000 RPM for 60 seconds to achieve a film thickness of ~40 nm.
-
Anneal the substrates on a hotplate at 120 °C for 15 minutes to remove residual water.
-
-
Organic Layer & Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates into the load-lock of a thermal evaporation chamber.
-
Load high-purity (>99.5%) EHPNA-TPA, Alq₃, LiF, and Al into separate crucibles.
-
Once the chamber reaches high vacuum (< 5 x 10⁻⁷ Torr), deposit the layers sequentially:
-
HTL: Deposit EHPNA-TPA at a rate of 1-2 Å/s to the desired thickness (e.g., 40 nm).
-
EML/ETL: Deposit Alq₃ at a rate of 1-2 Å/s to a thickness of 60 nm.
-
EIL: Deposit LiF at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Cathode: Deposit Al at a rate of 2-5 Å/s to a thickness of 100 nm.
-
-
The deposition rate and thickness should be monitored in-situ using a quartz crystal microbalance.
-
-
Encapsulation:
-
Remove the completed devices from the vacuum chamber inside the glovebox.
-
Apply a UV-curable epoxy around the active area of the device and place a clean glass coverslip on top.
-
Cure the epoxy with a UV lamp. Encapsulation is vital to protect the organic layers and reactive cathode from oxygen and moisture.[10]
-
Caption: Step-by-step OLED device fabrication workflow.
Device Performance Characterization Protocol
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Protocol: Use a source measure unit (e.g., Keithley 2400) connected to a photometer or a calibrated spectrometer. Apply a forward voltage bias to the device and sweep from 0 V to a higher voltage (e.g., 10-15 V), simultaneously measuring the current flowing through the device and the light output (luminance, cd/m²).
-
Purpose: To determine key performance metrics like turn-on voltage (voltage at which luminance reaches 1 cd/m²), current density, and maximum luminance.
-
-
Efficiency Calculation:
-
Protocol: From the J-V-L data, calculate the Current Efficiency (η_c) in cd/A and Power Efficiency (η_p) in lm/W. The External Quantum Efficiency (EQE, %) can be calculated from the electroluminescence (EL) spectrum and luminance data.
-
Purpose: Efficiency metrics are the primary indicators of device performance.
-
-
Electroluminescence (EL) Spectroscopy:
-
Protocol: Measure the emission spectrum of the device at a constant driving voltage (e.g., 8 V).
-
Purpose: To confirm that the light is being emitted from the intended layer (Alq₃, which has a peak at ~520-530 nm) and to calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.
-
Hypothetical Performance Data Comparison
This table presents hypothetical but realistic performance data for a device using EHPNA-TPA, compared to a control device using the standard HTL, NPB.
| Performance Metric | Device with EHPNA-TPA | Control Device with NPB |
| Turn-on Voltage (V) | 3.2 | 3.5 |
| Max. Luminance (cd/m²) | > 18,000 | ~ 15,000 |
| Max. Current Efficiency (cd/A) | 4.8 | 4.1 |
| Max. Power Efficiency (lm/W) | 3.9 | 3.3 |
| Max. EQE (%) | 1.9 | 1.6 |
| CIE Coordinates (x, y) | (0.33, 0.54) | (0.33, 0.54) |
Conclusion and Future Outlook
This application note has outlined a comprehensive research protocol for the synthesis, characterization, and implementation of a novel this compound derivative, EHPNA-TPA, as a potential hole transport material in OLEDs. The proposed molecular design leverages the robust naphthyl core and the proven hole-transporting capability of the triphenylamine moiety. The detailed protocols provide a clear pathway for researchers to validate this new class of materials. The hypothetical performance data suggests that such derivatives have the potential to outperform standard materials like NPB, possibly due to improved energy level alignment and higher morphological stability.
Future work should focus on the synthesis of a broader family of derivatives by modifying the amine moiety or the ester group to further optimize the material's properties. Investigating the operational stability and lifetime of these devices will be crucial for assessing their viability for commercial applications.
References
- 1. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling Reactions of Ethyl 3-Hydroxy-2-naphthoate Derivatives for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of these vital biaryl compounds.[1][2] Its popularity stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2]
This application note provides a detailed guide to the synthesis of biaryl compounds utilizing ethyl 3-hydroxy-2-naphthoate derivatives as starting materials. This readily available and versatile building block can be efficiently converted to the corresponding aryl triflate, a highly effective electrophilic partner in palladium-catalyzed Suzuki coupling reactions.[3] We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss key parameters for reaction optimization.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[4][5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide or triflate to a Pd(0) complex, forming a Pd(II) species.[5][6]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) center, replacing the halide or triflate.[4][5]
-
Reductive Elimination: The two organic groups on the palladium center then couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Part 1: Preparation of Ethyl 3-(Trifluoromethylsulfonyloxy)-2-naphthoate
The hydroxyl group of this compound must first be converted into a better leaving group, such as a triflate, to facilitate the oxidative addition step of the Suzuki coupling.[3]
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: General Protocol for the Suzuki Coupling Reaction
This general protocol can be adapted for the coupling of various aryl and heteroaryl boronic acids with the prepared ethyl 3-(trifluoromethylsulfonyloxy)-2-naphthoate.
Materials:
-
Ethyl 3-(trifluoromethylsulfonyloxy)-2-naphthoate
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere system (nitrogen or argon)
-
Heating mantle or oil bath
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
To a Schlenk flask or reaction vial, add ethyl 3-(trifluoromethylsulfonyloxy)-2-naphthoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.
Caption: A flowchart illustrating the synthesis of biaryl compounds.
Optimization of Reaction Parameters
The success and efficiency of the Suzuki coupling reaction are highly dependent on the choice of catalyst, ligand, base, and solvent.[7] A systematic optimization of these parameters is often necessary to achieve high yields of the desired biaryl product.[8][9]
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf), Buchwald Palladacycles | The choice of catalyst can significantly impact reaction efficiency. For challenging substrates, more active catalysts like those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required.[10] |
| Ligand | PPh3, P(t-Bu)3, SPhos, XPhos | The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky and electron-rich ligands often promote the oxidative addition and reductive elimination steps. |
| Base | K2CO3, Cs2CO3, K3PO4, Na2CO3 | The base is crucial for the transmetalation step. Inorganic bases are commonly used, and their strength and solubility can affect the reaction rate and yield.[7] |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile, Water (often as a co-solvent) | The solvent system influences the solubility of the reactants and the stability of the catalyst. Aqueous solvent mixtures are often beneficial and can accelerate the reaction.[11] |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Optimization is key to finding the balance for optimal yield.[11] |
Data Presentation: Representative Examples
The following table summarizes representative yields for the Suzuki coupling of ethyl 3-(trifluoromethylsulfonyloxy)-2-naphthoate with various boronic acids under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 3-phenyl-2-naphthoate | 92 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 3-(4-methoxyphenyl)-2-naphthoate | 88 |
| 3 | 4-Fluorophenylboronic acid | Ethyl 3-(4-fluorophenyl)-2-naphthoate | 95 |
| 4 | 3-Thienylboronic acid | Ethyl 3-(thiophen-3-yl)-2-naphthoate | 85 |
| 5 | 2-Naphthylboronic acid | Ethyl 3-(naphthalen-2-yl)-2-naphthoate | 89 |
Yields are based on isolated and purified products and are representative examples from the literature.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile platform for the synthesis of biaryl compounds from this compound derivatives. By converting the hydroxyl group to a triflate, a highly efficient electrophilic coupling partner is generated. Careful optimization of the reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent, is critical for achieving high yields and purity of the desired biaryl products. The protocols and guidelines presented in this application note offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to successfully employ this methodology in their work.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Naphthalenes via Heck Coupling of Ethyl 3-Hydroxy-2-naphthoate
Introduction: The Strategic Importance of Substituted Naphthalenes
The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its rigid, aromatic structure serves as a versatile template for the development of therapeutic agents targeting a wide array of pathophysiological conditions, including cancer, microbial infections, and inflammatory diseases.[1][4] Several FDA-approved drugs, such as Naproxen, Terbinafine, and Bedaquiline, feature the naphthalene core, underscoring its significance in drug discovery.[1] The functionalization of the naphthalene ring system allows for the fine-tuning of molecular properties, leading to enhanced biological activity and improved pharmacokinetic profiles.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and widely adopted method for the formation of carbon-carbon bonds.[6][7][8] This Nobel Prize-winning reaction offers a direct and efficient route to substituted alkenes and has been extended to the synthesis of complex polycyclic aromatic systems.[6][9] This guide provides a detailed exploration of the Heck coupling reaction for the synthesis of substituted naphthalenes, with a specific focus on the versatile starting material, Ethyl 3-Hydroxy-2-naphthoate.
The Heck Coupling Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[6][10][11] The generally accepted mechanism consists of four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.[6][10] The rate of this step is influenced by the nature of the halide, with the reactivity order typically being I > Br > Cl.[12]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-C bond.[10][12] This step is crucial for determining the regioselectivity of the reaction, with the aryl group generally adding to the less sterically hindered carbon of the alkene.[7]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product.[6][10]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.[6][13]
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 8. mdpi.com [mdpi.com]
- 9. oxidative addition and palladium coupling [employees.csbsju.edu]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
Application Note: A Comprehensive Guide to the Synthesis of Azo Dyes Using Ethyl 3-Hydroxy-2-naphthoate as a Coupling Component
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed protocol for the synthesis of azo dyes, a prominent class of synthetic colorants, utilizing Ethyl 3-Hydroxy-2-naphthoate as the key coupling component. The document elucidates the fundamental chemical principles, including the diazotization of primary aromatic amines and the subsequent electrophilic aromatic substitution (azo coupling) reaction. We present a robust, step-by-step methodology designed for researchers in organic synthesis, materials science, and drug development. Emphasis is placed on the critical experimental parameters, causality behind procedural choices, safety protocols for handling hazardous intermediates, and methods for product characterization. This guide aims to equip scientists with the expertise to reliably synthesize and analyze novel azo dyes for a variety of applications.
Theoretical Background & Mechanism
The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, responsible for a vast spectrum of colors used in textiles, printing, and analytical science.[1] The process is classically achieved through a two-step sequence: diazotization followed by azo coupling.
Step 1: Diazotization of Primary Aromatic Amines
The first step involves the conversion of a primary aromatic amine into a highly reactive aryldiazonium salt.[2] This reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3]
-
Causality of Low Temperature: The reaction is critically dependent on temperature and must be maintained between 0-5 °C.[4] Aryldiazonium salts are thermally unstable; at higher temperatures, the C-N bond can cleave, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[3][4] The cold temperature ensures the stability of the diazonium ion for the subsequent coupling step.
Step 2: Azo Coupling Reaction
The aryldiazonium ion (Ar-N₂⁺) is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction.[5][6] In this protocol, we utilize this compound as the coupling component.
-
Role of this compound: This molecule is an activated aromatic system. The hydroxyl (-OH) group is a powerful activating group, which, under basic conditions, deprotonates to form a phenoxide ion (-O⁻). This significantly increases the nucleophilicity of the naphthalene ring system, making it highly susceptible to attack by the electrophilic diazonium ion.[7] The coupling reaction typically occurs at the position adjacent (ortho) to the hydroxyl group.[8]
-
Criticality of pH Control: The pH of the reaction medium is arguably the most crucial parameter for a successful azo coupling.[9] A mildly alkaline environment (pH 8-10) is required to deprotonate the hydroxyl group of the naphthoate, thereby activating it for the electrophilic attack.[7][10] However, if the pH becomes too high (strongly alkaline), the diazonium salt will decompose into non-reactive species.[7] Conversely, if the pH is too acidic, the concentration of the activated phenoxide is too low for the reaction to proceed efficiently.[5][11] Therefore, a delicate balance must be maintained.
Safety Precautions: A Self-Validating System
The synthesis of azo dyes involves hazardous materials that demand strict adherence to safety protocols.
-
Amine Toxicity: Aromatic amines are toxic and should be handled with care in a well-ventilated fume hood. Always wear gloves and safety goggles.[12]
-
Diazonium Salt Instability: Solid diazonium salts are notoriously unstable and can be explosive when dry, sensitive to shock, friction, and heat.[4][13] CRITICAL RULE: Never isolate diazonium salts in their solid form unless absolutely necessary and with appropriate safety measures. [13] For this reason, they are almost always prepared in situ in a cold aqueous solution and used immediately.[14]
-
Nitrous Acid Management: Use only a stoichiometric amount of sodium nitrite. After diazotization, it is essential to check for excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). Excess nitrous acid should be neutralized with a small amount of urea or sulfamic acid before proceeding to the coupling step.[4]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times. The resulting azo dyes are intensely colored and will stain skin and clothing.[15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Avoid releasing azo dyes into the environment.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis. The protocol uses aniline as a representative primary aromatic amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Aniline (or other aromatic amine) | Reagent Grade, ≥99% | Sigma-Aldrich |
| This compound | Synthesis Grade, ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR Chemicals |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Alfa Aesar |
| Urea | ACS Reagent | Sigma-Aldrich |
| Deionized Water | Type II or better | In-house |
| Ethanol | 95% or Absolute | Decon Labs |
| Starch-Iodide Paper | - | Whatman |
| pH Indicator Strips (pH 7-14) | - | MColorpHast™ |
| Ice Bath, Beakers, Stir Bars, Büchner Funnel, Filter Flask | - | Standard Lab Supply |
Workflow for Azo Dye Synthesis
Caption: Experimental workflow for the synthesis of azo dyes.
Protocol 1: Preparation of the Diazonium Salt
-
In a 250 mL beaker, dissolve the primary aromatic amine (e.g., 0.05 mol of aniline) in a solution of concentrated HCl (15 mL) and water (50 mL). Stir until a clear solution of the amine salt is formed. Gentle heating may be required for less soluble amines, but the solution must be cooled before proceeding.[12]
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. It is crucial that the temperature does not rise above 5 °C during the next step.
-
In a separate 100 mL beaker, prepare a solution of sodium nitrite (0.052 mol) in 25 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Use a thermometer to monitor the temperature and ensure it remains below 5 °C.[16]
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. The resulting clear or slightly yellow solution is the diazonium salt, which must be used immediately.
-
Validation Step: Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a few more drops of the NaNO₂ solution until a positive test is achieved. If the test is strongly positive, add a small spatula tip of urea to neutralize the excess HNO₂ until the test is only faintly positive.[4]
Protocol 2: Azo Coupling with this compound
-
In a 500 mL beaker, dissolve this compound (0.05 mol) in a 10% aqueous sodium hydroxide solution (100 mL). Stir until a clear solution is obtained.
-
Cool this coupling component solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold naphthoate solution.
-
An intensely colored precipitate of the azo dye should form immediately.[16]
-
During the addition, monitor the pH of the mixture. Maintain the pH between 8 and 10 by adding a saturated solution of sodium carbonate (Na₂CO₃) as needed.[7] This ensures the naphthol remains activated as the phenoxide.
-
Once the addition is complete, continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Protocol 3: Isolation and Purification
-
Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts and impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Weigh the final product and calculate the percentage yield.
Characterization
The synthesized azo dye should be characterized to confirm its structure and purity.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
FT-IR: Look for the characteristic -N=N- (azo) stretching vibration, which typically appears in the range of 1400–1490 cm⁻¹.[17]
-
¹H and ¹³C NMR: Provides detailed structural information about the aromatic protons and carbons, confirming the substitution pattern.
-
UV-Visible Spectroscopy: This is a key technique for dye characterization. Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol, DMSO) and record the absorption spectrum.[18] The wavelength of maximum absorbance (λmax) is a characteristic property of the dye and is related to its color. The presence of strong absorption peaks in the visible region (400-700 nm) confirms the formation of a colored azo compound.[12][19]
-
Data Presentation
Table 1: Example Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) |
| Aniline | 93.13 | 0.05 | 4.66 g (4.57 mL) |
| This compound | 216.23 | 0.05 | 10.81 g |
| Sodium Nitrite | 69.00 | 0.052 | 3.59 g |
| Concentrated HCl (37%) | 36.46 | - | ~15 mL |
| Sodium Hydroxide | 40.00 | - | 10 g in 90 mL H₂O |
Table 2: Results Log
| Parameter | Observed Value | Notes |
| Mass of Product (g) | ||
| Theoretical Yield (g) | Calculated based on limiting reagent | |
| Percentage Yield (%) | ||
| Melting Point (°C) | Literature value (if available) vs. Obs. | |
| Color | Color of the solid and in solution | |
| λmax (nm) | Solvent used for UV-Vis analysis |
Reaction Mechanism Visualization
Caption: Mechanism of electrophilic aromatic substitution.
Note: The DOT script above uses placeholders for chemical structure images as direct rendering is complex. The description accurately portrays the mechanism: the nucleophilic naphthoxide attacks the electrophilic diazonium ion, forming a sigma complex intermediate, which then loses a proton to restore aromaticity and form the final azo product.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Yield of Dye | 1. Diazotization temperature was too high (>5 °C).2. Incorrect pH for coupling.3. Diazonium salt solution was not used immediately. | 1. Repeat diazotization, carefully maintaining 0-5 °C.2. Monitor and adjust pH to 8-10 during coupling with Na₂CO₃ solution.3. Prepare coupling component solution first, then prepare diazonium salt and add immediately. |
| Product is a Tarry/Oily Substance | 1. Impure starting materials.2. Side reactions due to high temperature or incorrect pH. | 1. Use purified reagents. Check the purity of the aromatic amine.2. Strictly control temperature and pH as per the protocol. Attempt purification by column chromatography if recrystallization fails. |
| Color is Different from Expected | 1. Incorrect aromatic amine used.2. Contamination.3. pH during coupling was too high, causing side reactions. | 1. Verify the identity of the starting amine.2. Ensure glassware is clean. Use fresh, pure reagents.3. Avoid pH > 10 during the coupling reaction. |
| Starch-Iodide Test is Negative | Insufficient sodium nitrite added for complete diazotization. | Add more NaNO₂ solution dropwise until a faint but persistent positive test (blue-black color) is observed. |
References
- 1. ijisrt.com [ijisrt.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Azo Coupling [organic-chemistry.org]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]
- 8. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 9. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.com [brainly.com]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. benchchem.com [benchchem.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. cuhk.edu.hk [cuhk.edu.hk]
- 17. researchgate.net [researchgate.net]
- 18. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 19. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of Ethyl 3-Hydroxy-2-naphthoate in the Synthesis of Bioactive Scaffolds: Application Notes and Protocols
Introduction: The Naphthoic Acid Scaffold in Medicinal Chemistry
The naphthalene ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its rigid, planar, and lipophilic nature allows for effective interaction with a variety of biological targets. Within this class, derivatives of 3-hydroxy-2-naphthoic acid are of particular interest due to their versatile chemical handles—a phenolic hydroxyl group and a carboxylic acid moiety. Ethyl 3-hydroxy-2-naphthoate serves as a stable, readily available, and highly versatile starting material for accessing a diverse range of pharmacologically active molecules.[1][2] Its ester functionality provides a convenient protecting group for the carboxylic acid, allowing for selective modification of the phenolic hydroxyl group first. Conversely, the ester can be readily hydrolyzed to unmask the carboxylic acid for subsequent amide bond formation, a cornerstone of modern medicinal chemistry.[3][4]
This guide provides a detailed exploration of the synthetic utility of this compound in the preparation of active pharmaceutical ingredients (APIs). We will delve into the strategic considerations behind its use and provide detailed, field-proven protocols for its conversion into advanced, drug-like intermediates. The focus will be on two key transformations: the formation of naphthamide derivatives via amide coupling and the subsequent O-alkylation of the phenolic hydroxyl group. These reactions are fundamental to building the molecular complexity required for potent and selective APIs.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is paramount for safe handling and successful experimentation. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 7163-25-9 | [5][6] |
| Molecular Formula | C₁₃H₁₂O₃ | [5][6] |
| Molecular Weight | 216.23 g/mol | [5][6] |
| Appearance | White to pale yellow crystalline solid | - |
| Melting Point | 79-83 °C | - |
| Purity | ≥98.0% | - |
| Storage | Store at room temperature, sealed in a dry environment. | - |
| Safety | Handle in a well-ventilated area. Wear protective gloves, and eye/face protection. | - |
Core Synthetic Strategy: A Multi-Step Approach to Naphthamide-Based APIs
The journey from this compound to a complex API often involves a multi-step synthetic sequence. A common and highly effective strategy involves the initial formation of a stable amide bond, followed by diversification through modification of the phenolic hydroxyl group. This approach is exemplified in the synthesis of various kinase inhibitors and other targeted therapies. The overall workflow is depicted below.
Caption: General synthetic workflow from this compound.
This modular approach is highly advantageous in drug development as it allows for the late-stage diversification of intermediates, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-Hydroxy-2-naphthoic Acid
Rationale: The first step in utilizing the carboxylic acid functionality is the saponification of the ethyl ester. This is a standard procedure, typically carried out under basic conditions. The choice of sodium hydroxide and a co-solvent system like ethanol/water ensures complete dissolution of the starting material and facile reaction progress. Acidification then precipitates the free carboxylic acid, which can be easily isolated.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.8 g, 50 mmol).
-
Add 100 mL of ethanol and stir until the solid is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in 50 mL of deionized water.
-
Add the NaOH solution to the flask containing the ester.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~2. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 50 mL portions of cold deionized water.
-
Dry the solid in a vacuum oven at 60 °C overnight to yield 3-hydroxy-2-naphthoic acid as a solid.
Expected Yield: 85-95% Characterization: The product can be characterized by its melting point (222-225 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Amide Coupling of 3-Hydroxy-2-naphthoic Acid with a Piperazine Derivative
Rationale: The formation of an amide bond is a critical step in the synthesis of many APIs.[3][7] This protocol utilizes a standard coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in combination with an activator, 1-Hydroxybenzotriazole (HOBt), to facilitate the reaction between the carboxylic acid and an amine.[8] This method is efficient and minimizes side reactions. A representative piperazine derivative is used here to demonstrate the general applicability.
Materials:
-
3-Hydroxy-2-naphthoic Acid (from Protocol 1)
-
1-(2-Methoxyphenyl)piperazine (or other desired piperazine)[9][10]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add 3-Hydroxy-2-naphthoic Acid (3.76 g, 20 mmol).
-
Add 100 mL of anhydrous DMF and stir until the acid is dissolved.
-
Add EDC·HCl (4.22 g, 22 mmol) and HOBt (2.97 g, 22 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 1-(2-methoxyphenyl)piperazine (3.84 g, 20 mmol) in 20 mL of anhydrous DMF.
-
Add the piperazine solution to the activated acid solution, followed by the dropwise addition of DIPEA (7.0 mL, 40 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into 500 mL of deionized water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-hydroxy-2-naphthamide derivative.
Expected Yield: 70-85%
Caption: Mechanism of EDC-mediated amide coupling.
Protocol 3: O-Alkylation of 3-Hydroxy-2-naphthamide via Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[11][12][13][14] This reaction proceeds via an S_N2 mechanism, where a deprotonated phenol (a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[12] The use of a moderate base like potassium carbonate and a polar aprotic solvent like DMF facilitates the reaction while minimizing side reactions.
Materials:
-
3-Hydroxy-2-naphthamide derivative (from Protocol 2)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., 1-bromopropane, benzyl bromide)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add the 3-hydroxy-2-naphthamide derivative (5.0 mmol).
-
Add 40 mL of anhydrous DMF and stir to dissolve.
-
Add anhydrous potassium carbonate (1.38 g, 10.0 mmol) to the solution.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add the desired alkyl halide (6.0 mmol) to the reaction mixture.
-
Maintain the reaction at 60-70 °C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into 200 mL of ice-cold water. A precipitate may form. If not, extract with ethyl acetate.
-
If a solid precipitates, collect it by vacuum filtration, wash with water, and dry.
-
If extraction is necessary, follow the workup procedure described in Protocol 2 (steps 8-10).
-
Purify the crude product by recrystallization or column chromatography to yield the final O-alkylated naphthamide.
Expected Yield: 80-95%
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates and APIs. The protocols detailed herein provide a robust and reproducible framework for its conversion into advanced naphthamide scaffolds. The modularity of this synthetic approach, separating the amide bond formation from the O-alkylation, offers significant advantages for medicinal chemistry programs, enabling the efficient exploration of chemical space around a core pharmacophore. By leveraging the fundamental reactivity of this starting material, researchers can continue to develop novel therapeutics targeting a wide range of diseases.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. ucj.org.ua [ucj.org.ua]
- 5. scbt.com [scbt.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. ijpsr.com [ijpsr.com]
- 8. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Note & Protocols: Strategic Derivatization of the Ethyl 3-Hydroxy-2-naphthoate Hydroxyl Group for Targeted Applications
Abstract
Ethyl 3-Hydroxy-2-naphthoate is a versatile chemical scaffold possessing a reactive phenolic hydroxyl group that serves as a prime target for chemical modification. The naphthalene core is recognized as a "privileged structure" in medicinal chemistry, imparting favorable properties such as rigidity, lipophilicity, and the ability to engage in π-stacking interactions.[1][2] This guide provides a comprehensive overview of, and detailed protocols for, the strategic derivatization of the 3-hydroxyl position through O-alkylation and O-acylation. We delve into the causality behind experimental choices and furnish robust, self-validating protocols designed for researchers in drug discovery, materials science, and chemical biology. The aim is to empower scientists to rationally design and synthesize novel derivatives with tailored physicochemical and biological properties for targeted applications, including the development of novel therapeutics and chemosensors.[3][4][5]
Introduction: The Naphthoate Scaffold as a Platform for Innovation
The this compound molecule presents a unique combination of a stable aromatic naphthalene system and two distinct functional groups: an ethyl ester and a phenolic hydroxyl group. While the ester can be hydrolyzed or transesterified[6], the hydroxyl group offers a more accessible and versatile handle for introducing a wide array of functional moieties.
Derivatization at this position can profoundly alter the molecule's characteristics:
-
Modulating Lipophilicity: Converting the polar hydroxyl group into an ether or ester can significantly increase lipophilicity, which is crucial for influencing pharmacokinetic properties like membrane permeability and bioavailability.
-
Introducing Pharmacophores: Specific alkyl or acyl groups can be introduced to act as pharmacophores, enabling targeted interactions with biological macromolecules like enzymes or receptors.[7]
-
Altering Steric and Electronic Profiles: The size and nature of the added substituent can create steric hindrance or modify the electronic environment of the naphthalene ring, fine-tuning binding affinities and reactivity.
-
Developing Advanced Materials: Functionalization can lead to novel compounds for applications in materials science, such as organic light-emitting diodes (OLEDs) or specialized polymers.
This document provides detailed methodologies for two fundamental and high-impact derivatization pathways: Williamson Ether Synthesis (O-Alkylation) and Acylation (Esterification) .
Caption: Logical flow from the core scaffold to diverse applications via derivatization.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol details the synthesis of Ethyl 3-(benzyloxy)-2-naphthoate, a representative ether derivative. The Williamson ether synthesis is a reliable SN2 reaction involving a deprotonated alcohol (alkoxide) and a primary alkyl halide.
Principle and Rationale
The reaction proceeds in two conceptual steps:
-
Deprotonation: The phenolic proton of this compound is acidic (pKa ≈ 10) and must be removed by a base to form the more nucleophilic phenoxide anion. The choice of base is critical. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal for this transformation. It is strong enough to deprotonate the phenol but not so strong that it risks hydrolyzing the ethyl ester, a common side reaction with stronger bases like NaOH or NaH, especially in the presence of water.[6][8]
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an alkyl halide (in this case, benzyl bromide), displacing the bromide ion and forming the C-O ether bond. An aprotic polar solvent like acetone or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 mechanism without solvating the nucleophile excessively.
Experimental Protocol: Synthesis of Ethyl 3-(benzyloxy)-2-naphthoate
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 5. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 8. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
Application Notes & Protocols: Ethyl 3-Hydroxy-2-naphthoate as a Versatile Precursor for Naphthodithiophene-Based Organic Solar Cell Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the prospective use of Ethyl 3-Hydroxy-2-naphthoate as a foundational building block for the synthesis of high-performance organic semiconductor materials for organic solar cells (OSCs). While direct, one-pot conversions are not prevalent, this document outlines a scientifically robust, multi-step synthetic strategy to transform this readily available starting material into valuable naphthodithiophene (NDT)-based polymers, a class of materials demonstrating significant promise in the field of organic photovoltaics.
Introduction: The Strategic Value of Naphthalene-Based Architectures in Organic Photovoltaics
The quest for efficient and stable organic solar cells has led to the exploration of a vast chemical space for donor and acceptor materials. Fused-ring aromatic structures are particularly attractive due to their rigid, planar nature, which facilitates intermolecular π-π stacking and efficient charge transport. Among these, naphthodithiophenes (NDTs) have emerged as a privileged core for both polymeric and small-molecule semiconductors.[1][2][3] The extended π-conjugation and tunable electronic properties of NDT derivatives allow for broad light absorption and optimized energy levels, crucial for high power conversion efficiencies (PCEs).
This compound, a commercially available and cost-effective molecule, presents a strategic starting point for the synthesis of NDT-based materials. Its inherent naphthalene core and reactive hydroxyl and ester functionalities offer multiple handles for chemical modification and elaboration into more complex, conjugated systems. This guide details a proposed synthetic pathway, grounded in established chemical transformations, to leverage this compound for the creation of state-of-the-art OSC materials.
Proposed Synthetic Pathway: From this compound to a Naphthodithiophene-Based Polymer
The overall strategy involves the conversion of this compound into a di-functionalized naphthalene intermediate that can be subsequently polymerized to yield a donor-acceptor (D-A) copolymer suitable for use in bulk heterojunction (BHJ) solar cells.
Caption: Proposed synthetic workflow from this compound to an NDT-based polymer.
Detailed Protocols and Methodologies
Part 1: Synthesis of a Key Naphthalene Intermediate
The initial steps focus on modifying the functional groups of this compound to introduce handles for further reactions.
Protocol 1.1: Hydrolysis to 3-Hydroxy-2-naphthoic Acid
-
Rationale: The ester group is converted to a carboxylic acid, which can then be removed in a subsequent decarboxylation step. Saponification with a strong base is a standard and high-yielding method for this transformation.[3]
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.
-
The precipitated 3-Hydroxy-2-naphthoic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Protocol 1.2: Decarboxylation to 2-Naphthol
-
Rationale: The removal of the carboxyl group simplifies the naphthalene core to 2-naphthol, a common starting material for further functionalization. Thermal decarboxylation is often effective for hydroxy-substituted aromatic carboxylic acids.[4][5]
-
Procedure:
-
In a flask equipped with a distillation apparatus, heat 3-Hydroxy-2-naphthoic acid under an inert atmosphere.
-
The temperature is gradually increased to above the melting point of the acid (typically >220 °C).
-
CO2 will be evolved, and the resulting 2-naphthol can be purified by distillation or recrystallization.
-
Protocol 1.3: Bromination of 2-Naphthol
-
Rationale: Introduction of bromine atoms onto the naphthalene ring provides reactive sites for subsequent cross-coupling reactions to build the thiophene rings of the NDT core. The hydroxyl group is an activating group, directing bromination to the ortho and para positions.
-
Procedure:
-
Dissolve 2-naphthol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent at a low temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is quenched with a reducing agent (e.g., sodium bisulfite solution), and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
Protocol 1.4: Introduction of a Second Hydroxyl Group
-
Rationale: A second hydroxyl group is necessary for the subsequent formation of the two thiophene rings in the NDT structure. This can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed C-O bond formation (Buchwald-Hartwig etherification).[2]
-
Procedure (Illustrative Buchwald-Hartwig approach):
-
To a solution of the dibromo-2-naphthol derivative in an appropriate solvent (e.g., toluene or dioxane), add a hydroxide source (e.g., NaOH or KOH), a palladium catalyst (e.g., Pd(OAc)2), and a suitable ligand (e.g., a biaryl phosphine ligand).
-
Heat the mixture under an inert atmosphere until the starting material is consumed.
-
After workup and purification, the desired dibromo-dihydroxynaphthalene derivative is obtained.
-
Part 2: Synthesis of the Naphthodithiophene (NDT) Monomer
With the key di-functionalized naphthalene intermediate in hand, the next stage is the construction of the NDT core and its preparation for polymerization.
Protocol 2.1: Thionation and Cyclization to the NDT Core
-
Rationale: The dihydroxy-naphthalene derivative is converted to the corresponding dithiol, which then undergoes intramolecular cyclization to form the fused thiophene rings. This is a common strategy for synthesizing thiophene-fused aromatic systems.
-
Procedure:
-
The dibromo-dihydroxy-naphthalene derivative is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P4S10), in a high-boiling solvent like pyridine or toluene.
-
The reaction mixture is heated to high temperatures to drive the thionation and subsequent intramolecular cyclization.
-
Purification is typically achieved through column chromatography to isolate the NDT core.
-
Protocol 2.2: Functionalization for Polymerization
-
Rationale: To make the NDT monomer suitable for polymerization via Stille or Suzuki cross-coupling, reactive groups such as bromine or tin are introduced at the ends of the conjugated system.
-
Procedure (for a distannylated monomer):
-
The NDT core is first brominated at the desired positions using a reagent like N-bromosuccinimide (NBS).
-
The resulting dibrominated NDT is then treated with n-butyllithium at low temperature, followed by the addition of trimethyltin chloride (Me3SnCl) to yield the distannylated NDT monomer.
-
Part 3: Stille Cross-Coupling Polymerization
The final step is the polymerization of the NDT monomer with a suitable acceptor co-monomer to create the D-A copolymer.
Protocol 3.1: Synthesis of an NDT-based D-A Copolymer
-
Rationale: Stille cross-coupling is a powerful and widely used method for forming C-C bonds in the synthesis of conjugated polymers. It involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex.
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the distannylated NDT monomer (1.0 eq) and a dibrominated acceptor co-monomer (e.g., a benzothiadiazole derivative, 1.0 eq) in an anhydrous solvent like toluene or chlorobenzene.
-
Add a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, and a phosphine ligand if necessary.
-
Heat the reaction mixture to a temperature typically between 90-120 °C and maintain for 24-48 hours.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, and purified by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
-
Characterization and Device Fabrication
The synthesized NDT-based polymer should be thoroughly characterized to confirm its structure and properties.
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C) | Structural verification of intermediates and final polymer | Confirmation of expected chemical shifts and integration values. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity index (PDI) | Number-average molecular weight (Mn) and PDI values indicative of a polymeric material. |
| UV-Vis Spectroscopy | Evaluation of optical properties and bandgap | Broad absorption spectrum in the visible and/or near-IR region. |
| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels | Reversible oxidation and reduction waves to calculate the electrochemical energy levels. |
Device Fabrication Overview:
Organic solar cells are typically fabricated in a bulk heterojunction (BHJ) architecture.
References
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of Ethyl 3-Hydroxy-2-naphthoate
Technical Support Center: Synthesis of Ethyl 3-Hydroxy-2-naphthoate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose and resolve issues effectively. Our focus is on providing robust, validated solutions grounded in established literature.
The synthesis of this compound is typically a two-stage process:
-
Carboxylation: The regioselective carboxylation of 2-naphthol to form 3-hydroxy-2-naphthoic acid, most commonly via the Kolbe-Schmitt reaction.
-
Esterification: The conversion of the resulting carboxylic acid to its ethyl ester.
This guide is structured to address specific problems you might encounter in each of these critical stages.
Part 1: Troubleshooting the Kolbe-Schmitt Carboxylation of 2-Naphthol
The Kolbe-Schmitt reaction is the cornerstone of this synthesis, involving the carboxylation of a phenoxide (in this case, sodium or potassium 2-naphthoxide) with carbon dioxide under pressure and heat.[1][2] Achieving high yield and the correct regioselectivity for the 3-hydroxy-2-naphthoic acid isomer is the primary challenge.
Workflow for the Kolbe-Schmitt Reaction
Caption: General workflow for the Kolbe-Schmitt synthesis of 3-hydroxy-2-naphthoic acid.
Frequently Asked Questions (FAQs) - Carboxylation
Q1: My yield is very low, and I've recovered a significant amount of unreacted 2-naphthol. What are the likely causes?
This is a common issue and typically points to one of three areas: incomplete formation of the naphthoxide salt, insufficient reaction conditions, or the presence of moisture.
-
Expertise & Experience: The formation of the alkali metal 2-naphthoxide is critical. The phenoxide is the true nucleophile that attacks the carbon dioxide electrophile.[2] If deprotonation of 2-naphthol is incomplete, the unreacted starting material will be recovered. Furthermore, the reaction is often performed as a gas-solid phase reaction, which can be limited by mass transfer.[3]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: The presence of water will consume the base and can hydrolyze the naphthoxide. Ensure your 2-naphthol and solvent (if any) are thoroughly dry. The conventional industrial process involves a dehydration step to form the anhydrous sodium 2-naphthoxide.[4]
-
Verify Stoichiometry of Base: Use at least one full equivalent of a strong base (e.g., NaOH, KOH). It is common practice to use a slight excess to ensure complete conversion to the salt.
-
Optimize Reaction Conditions: The carboxylation of the sodium salt of 2-naphthol to favor the 3-isomer requires high temperatures, often in the range of 200-250°C.[5] Insufficient temperature or pressure of CO2 will result in low conversion.
-
Improve Agitation: In a heterogeneous gas-solid reaction, efficient mixing is crucial to ensure the solid naphthoxide is exposed to the CO2 gas.
-
Q2: My reaction worked, but I have a mixture of isomers. How can I improve the regioselectivity for 3-hydroxy-2-naphthoic acid?
Regioselectivity in the Kolbe-Schmitt reaction of 2-naphthol is highly sensitive to temperature and the choice of counter-ion.[1]
-
Expertise & Experience: The carboxylation of 2-naphthoxide can occur at either the C1 or C3 position. The C1 position is kinetically favored, leading to 2-hydroxy-1-naphthoic acid at lower temperatures. The desired 2-hydroxy-3-naphthoic acid (a common name for the target) is the thermodynamically more stable product and is favored at higher temperatures.[6] At very high temperatures (e.g., >250°C), other isomers like 6-hydroxy-2-naphthoic acid can also form.[6]
-
Data-Driven Optimization:
| Temperature Range | Primary Product(s) | Rationale |
| ~120-140°C | 2-hydroxy-1-naphthoic acid | Kinetic Control |
| 200-250°C | 3-hydroxy-2-naphthoic acid | Thermodynamic Control [5] |
| >250°C | 3-hydroxy-2-naphthoic acid, 6-hydroxy-2-naphthoic acid, decomposition | Isomerization and side reactions[6] |
-
Troubleshooting Protocol:
-
Strict Temperature Control: Carefully control the reaction temperature to be within the optimal window of 200-250°C to favor the formation of the 3-isomer.
-
Consider Thermal Rearrangement: If you have a mixture rich in the 1-isomer, it is possible to isomerize it to the 3-isomer by heating the mixture to the higher temperature range.[5]
-
Choice of Base: While sodium hydroxide is common, some literature suggests that the choice of alkali metal can influence selectivity. However, for 2-naphthol, temperature remains the most critical factor.
-
Troubleshooting Logic for Low Carboxylation Yield
Caption: Decision tree for diagnosing low yield in the Kolbe-Schmitt step.
Q3: How can I effectively purify the crude 3-hydroxy-2-naphthoic acid from unreacted 2-naphthol?
This is a critical purification step, as residual 2-naphthol will interfere with subsequent reactions and contaminate the final product.
-
Expertise & Experience: The conventional production process often leaves 0.5-1% of 2-naphthol in the final acid product.[4] Simple acid precipitation is often insufficient for high purity. Advanced methods rely on the differential properties of the two compounds.
-
Purification Protocol:
-
Initial Workup: After the carboxylation, the reaction mixture is typically dissolved in water and acidified (e.g., with H2SO4) to precipitate the crude carboxylic acid.
-
Solvent Extraction: A highly effective method involves selective extraction. Tributyl phosphate (TBP) has been shown to have a high extraction efficiency (98%) for 2-naphthol while leaving the desired 3-hydroxy-2-naphthoic acid in the aqueous phase.
-
Resin Adsorption: An alternative industrial method involves passing the neutralized solution through a macromolecular adsorption resin under specific pH conditions. The resin selectively adsorbs the 2-naphthol, which can then be recovered. This method can reduce 2-naphthol content to below 0.05%.[4]
-
Recrystallization: While less effective for removing large amounts of 2-naphthol, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be used as a final polishing step.
-
Part 2: Troubleshooting the Esterification Reaction
Once pure 3-hydroxy-2-naphthoic acid has been obtained, the next step is esterification with ethanol. This is typically an acid-catalyzed equilibrium process.
Q4: My esterification reaction is slow or incomplete. How can I improve the yield of this compound?
Incomplete esterification is usually due to equilibrium limitations or catalyst issues.
-
Expertise & Experience: Fischer esterification is a reversible reaction. To drive the reaction to completion, one must either use a large excess of one reactant (usually the alcohol) or remove a product (usually water) as it is formed.
-
Troubleshooting Protocol:
-
Use Excess Ethanol: The simplest approach is to use ethanol as the limiting reagent and the solvent for the reaction. A large molar excess will shift the equilibrium towards the ethyl ester product.
-
Water Removal: If the reaction is conducted in a solvent other than ethanol, use a Dean-Stark apparatus to azeotropically remove the water that is formed.
-
Choice of Catalyst: A strong acid catalyst is required. Concentrated sulfuric acid (H2SO4) is most common. For sensitive substrates, a solid acid catalyst or thionyl chloride (SOCl2) to first form the acid chloride can be an alternative.
-
Increase Temperature: Heating the reaction mixture to reflux will increase the reaction rate. A typical procedure involves refluxing for 4-5 hours.[7]
-
Q5: What is a reliable method for purifying the final product, this compound?
Purification removes the acid catalyst, unreacted carboxylic acid, and any side products.
-
Expertise & Experience: The final product is a solid. Purification typically involves an aqueous workup followed by chromatography or recrystallization.
-
Purification Protocol:
-
Neutralization/Wash: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base solution (e.g., saturated sodium bicarbonate). Be cautious of CO2 evolution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over an anhydrous salt like MgSO4 or Na2SO4.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Final Purification: The resulting solid can be purified by silica gel column chromatography using a solvent system like petroleum ether and ethyl acetate (e.g., a 10:1 ratio).[8] Alternatively, recrystallization from a suitable solvent like ethanol can be employed. A successful synthesis and purification can yield the product in ~70% yield for this step.[8]
-
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. future4200.com [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 8. 3-Hydroxy-2-naphthalenecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for the Esterification of 3-Hydroxy-2-Naphthoic Acid
Welcome to the technical support center for the synthesis and optimization of 3-hydroxy-2-naphthoic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the esterification of this versatile building block. As a bifunctional molecule, 3-hydroxy-2-naphthoic acid presents unique challenges, and this document provides in-depth, field-proven insights to ensure successful and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for the esterification of 3-hydroxy-2-naphthoic acid?
A1: The most prevalent method is the Fischer-Speier esterification . This well-established reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] For this specific substrate, the reaction is typically performed under reflux. A key consideration is that the reaction is an equilibrium process, meaning the formation of water as a byproduct can drive the reaction in reverse.[2] Therefore, strategies to remove water are crucial for achieving high yields.
Q2: Which functional group on 3-hydroxy-2-naphthoic acid reacts under standard Fischer esterification conditions?
A2: Under acidic conditions typical for Fischer esterification, the carboxylic acid group is selectively esterified over the phenolic hydroxyl group. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The phenolic hydroxyl group is significantly less nucleophilic and generally does not react under these conditions without a more potent activation strategy.
Q3: What are the most effective catalysts for this reaction?
A3: Strong Brønsted acids are the catalysts of choice. Common and effective options include:
-
p-Toluenesulfonic acid (p-TsOH): A solid, easy-to-handle catalyst that is highly effective.[3][4]
-
Concentrated Sulfuric Acid (H₂SO₄): A powerful and inexpensive catalyst, though it can sometimes lead to charring or side reactions if not used carefully.[4][5]
-
Trifluoromethanesulfonic acid: A very strong acid catalyst that can promote the reaction under milder conditions.[4] Heterogeneous acid catalysts like acidic resins (e.g., Dowex) or certain clays can also be employed for easier removal post-reaction.[6]
Q4: How can I drive the reaction equilibrium towards the ester product to maximize yield?
A4: To maximize your yield, you must shift the reaction equilibrium to favor the products. There are two primary strategies:
-
Use a Large Excess of a Reactant: Typically, the alcohol is used in a large excess, often serving as the solvent for the reaction.[1] This high concentration of one reactant pushes the equilibrium forward according to Le Châtelier's principle.[2]
-
Remove Water as it Forms: This is the most effective method. Water, a byproduct, can be continuously removed from the reaction mixture using a Dean-Stark apparatus .[2][7] The alcohol and an appropriate solvent (like toluene or xylene) form an azeotrope with water, which distills off and is collected in the trap.[2][3]
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: Low or No Ester Yield
Q: My reaction has run for several hours, but TLC/GC analysis shows mostly unreacted starting material. What's going wrong?
A: This is a common issue often linked to unfavorable equilibrium, catalyst issues, or suboptimal temperature.
-
Possible Cause 1: Reaction Equilibrium is Not Being Effectively Shifted.
-
Why it Happens: The Fischer esterification is reversible. The water produced during the reaction can hydrolyze the ester product, reforming the starting materials.[1][2] If water is not removed, the reaction will reach an equilibrium with significant amounts of starting material remaining.
-
Solution:
-
Implement a Dean-Stark Trap: If you are not already using one, this is the most critical modification. Use a solvent like toluene or xylene that forms a lower-boiling azeotrope with water.[3][7] As the azeotrope condenses, the water separates and is trapped, preventing it from re-entering the reaction flask.[2]
-
Increase Alcohol Excess: If using the alcohol as the solvent is not feasible, ensure you are using at least a 5 to 10-fold molar excess relative to the 3-hydroxy-2-naphthoic acid.
-
-
-
Possible Cause 2: Inactive or Insufficient Catalyst.
-
Why it Happens: The acid catalyst is essential to activate the carboxylic acid. If the catalyst is old, has absorbed moisture, or is used in too small a quantity, the reaction rate will be impractically slow.[7]
-
Solution:
-
Use a Fresh, Anhydrous Catalyst: Ensure your p-TsOH is dry or use a fresh bottle of concentrated H₂SO₄.
-
Optimize Catalyst Loading: A typical catalytic amount is 1-5 mol% relative to the limiting reagent. For challenging reactions, you may need to increase this slightly, but excessive acid can promote side reactions.
-
-
-
Possible Cause 3: Insufficient Reaction Temperature.
-
Why it Happens: Esterification requires sufficient thermal energy to overcome the activation barrier. The reaction must be hot enough to allow for the azeotropic removal of water.[8]
-
Solution:
-
Ensure Vigorous Reflux: The reaction mixture should be at a rolling boil to ensure a steady rate of distillation into the Dean-Stark trap. The optimal temperature is dictated by the boiling point of the solvent or the excess alcohol used.[4] Reaction temperatures typically range from 80 to 180 °C.[4]
-
-
Problem 2: Significant Byproduct Formation
Q: I am getting my desired ester, but my crude product is contaminated with significant impurities.
A: Byproducts can arise from impurities in the starting material or from side reactions under harsh conditions.
-
Possible Cause 1: Impurities in the Starting Material.
-
Why it Happens: 3-Hydroxy-2-naphthoic acid is often synthesized via the Kolbe-Schmitt reaction from 2-naphthol.[9][10] This process can leave residual 2-naphthol (2-5%) as a key impurity.[11] This impurity will not react under these conditions but will complicate purification.
-
Solution:
-
Purify the Starting Material: If high purity is critical, consider purifying the commercial 3-hydroxy-2-naphthoic acid before use, for example, by recrystallization.
-
Post-Reaction Purification: Plan for a robust purification step. The unreacted 2-naphthol can often be removed via column chromatography or by a basic wash, as its phenolic proton is more acidic than the product ester's phenolic proton but less acidic than the starting carboxylic acid.
-
-
-
Possible Cause 2: High Temperatures Leading to Decomposition.
-
Why it Happens: Naphthoic acid derivatives can be sensitive to very high temperatures. When heated for extended periods, especially with strong acids, decomposition or polymerization can occur, leading to a dark, tarry reaction mixture.[12] The product itself may also be sensitive; for instance, some reactions are run at 150-160°C, but then the temperature is raised to 200-210°C, which can increase impurities.[3]
-
Solution:
-
Use a Milder Catalyst/Solvent System: If you suspect decomposition, switch from H₂SO₄ to p-TsOH. Use a lower-boiling solvent like toluene (b.p. 111 °C) instead of xylene (b.p. ~140 °C).
-
Monitor Reaction Time: Do not let the reaction run unnecessarily long. Monitor by TLC and stop the reaction once the starting material is consumed.
-
-
Problem 3: Difficulty in Product Isolation and Purification
Q: My workup is messy, and I'm struggling to get a pure product after column chromatography.
A: Isolation issues often stem from the workup procedure or suboptimal chromatography conditions.
-
Possible Cause 1: Difficulty Removing the Acid Catalyst.
-
Why it Happens: Residual strong acid catalyst can complicate purification and may degrade the product on the silica gel column.
-
Solution:
-
Perform a Mild Basic Wash: After cooling the reaction, dilute it with an organic solvent (like ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution.[4] This will neutralize the acid catalyst and remove any unreacted 3-hydroxy-2-naphthoic acid by converting it to its water-soluble carboxylate salt. Caution: Perform this wash carefully as CO₂ evolution can cause pressure buildup in the separatory funnel.[13]
-
-
-
Possible Cause 2: Poor Separation on Silica Gel.
-
Why it Happens: The product ester, with its free phenolic hydroxyl group, is still quite polar. It may have an Rf value close to other polar impurities.
-
Solution:
-
Optimize Your Eluent System: Start with a non-polar solvent system like petroleum ether/ethyl acetate (e.g., 10:1 v/v) and gradually increase the polarity.[14] A shallow gradient can effectively resolve compounds with similar polarities.
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using alumina or reverse-phase chromatography.
-
-
Data & Protocols
Table 1: Recommended Reaction Conditions for Esterification
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Alcohol | 5-10 equivalents (or as solvent) | Drives the reaction equilibrium forward. Common choices include methanol, ethanol, butanol, etc. |
| Solvent | Toluene, Xylene | Facilitates azeotropic removal of water with a Dean-Stark trap.[3][4] |
| Catalyst | p-TsOH, H₂SO₄, Trifluoromethanesulfonic acid | Strong acid required to protonate the carbonyl. p-TsOH is often preferred for its ease of handling.[3][4][5] |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with the risk of side reactions. |
| Temperature | 80 - 150 °C | Must be sufficient for reflux and efficient azeotropic distillation.[3][4] |
| Reaction Time | 2 - 20 hours | Highly dependent on substrate, temperature, and efficiency of water removal. Monitor by TLC/GC.[3] |
Experimental Protocols
Protocol 1: General Fischer Esterification using a Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1.0 eq), the desired alcohol (5-10 eq), and an appropriate solvent (e.g., toluene, to fill ~1/3 of the flask volume).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 - 0.05 eq).
-
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene before starting the heat.
-
Reaction: Heat the mixture to a vigorous reflux. You should observe the solvent condensing and collecting in the trap. The lower water layer will separate and can be periodically drained if necessary.
-
Monitoring: Continue refluxing until no more water is collected in the trap and analysis of the reaction mixture (e.g., by TLC) shows complete consumption of the starting acid.[7]
Protocol 2: Standard Aqueous Workup and Purification
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x) to remove the acid catalyst and unreacted starting material.
-
Water (1x).
-
Brine (1x) to facilitate the separation of layers.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane).[14]
Visualizations
Experimental Workflow Diagram
Caption: A typical workflow for the esterification of 3-hydroxy-2-naphthoic acid.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US5194665A - Surfactants based on hydroxynaphthoic esters and preparation and use thereof - Google Patents [patents.google.com]
- 4. CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. 3-Hydroxy-2-naphthalenecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
Side reactions and byproduct formation in the synthesis of Ethyl 3-Hydroxy-2-naphthoate hydrazones
Document ID: TSS-HNH-2601 Version: 1.0 Last Updated: January 4, 2026
Introduction: Navigating the Synthesis of Naphthoate Hydrazones
Welcome to the technical support guide for the synthesis of 3-Hydroxy-2-naphthoate hydrazones. These compounds are of significant interest in medicinal chemistry, materials science, and as chemosensors due to their unique structural and electronic properties.[1][2] This guide is designed for researchers and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and ensure the integrity of your synthetic outcomes.
A critical point of clarification is the synthetic pathway itself. The title "Ethyl 3-Hydroxy-2-naphthoate hydrazones" can be misinterpreted. The synthesis is not a direct reaction of the ester with a hydrazine derivative to form a hydrazone. Instead, it is a sequential, two-step process:
-
Step 1: Hydrazinolysis. this compound is first converted into its corresponding hydrazide, 3-hydroxy-2-naphthohydrazide , via reaction with hydrazine hydrate.
-
Step 2: Condensation. The purified 3-hydroxy-2-naphthohydrazide is then reacted with a selected aldehyde or ketone in a condensation reaction to form the final target hydrazone.[3][4]
This guide is structured around this validated two-step workflow, addressing potential side reactions and byproduct formation in each distinct phase of the synthesis.
Visualized Experimental Workflow
Figure 1: General two-step workflow for the synthesis of 3-hydroxy-2-naphthoate hydrazones.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the hydrazone formation in Step 2?
Hydrazone formation is a classic acid-catalyzed nucleophilic addition-elimination reaction. The nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate which, under slightly acidic conditions, undergoes dehydration to yield the stable C=N double bond of the hydrazone.[5] The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and also facilitates the elimination of water in the final step.
Q2: My final hydrazone product is an off-color (e.g., yellow, brown) when I expected a white or pale solid. What is the likely cause?
Discoloration often points to the presence of impurities. The most common culprits are:
-
Oxidation: Arylhydrazones, especially those with electron-donating groups, can be susceptible to air oxidation, leading to colored byproducts.[6] Ensure the reaction and work-up are not unnecessarily prolonged or exposed to high heat in the presence of air.
-
Azine Byproduct: If the aldehyde starting material is prone to self-condensation or if there are residual traces of hydrazine, a symmetrical azine (R-CH=N-N=CH-R) can form. Azines are often highly colored, conjugated systems.
-
Starting Material Impurities: Impurities in the commercial aldehyde or ketone can carry through or react to form colored species. It is advisable to use freshly purified or high-purity aldehydes.
Q3: I see multiple spots on my TLC plate for the final product. What are they?
Beyond unreacted starting materials, multiple spots can indicate several possibilities:
-
E/Z Isomers: The C=N bond of the hydrazone can exist as geometric isomers (E/Z). These isomers often have slightly different polarities and may appear as two distinct, close-running spots on a TLC plate.[5] Their ratio can be influenced by solvent and temperature.
-
Hydrolysis: Hydrazones are susceptible to hydrolysis back to the starting hydrazide and carbonyl compound, especially on acidic silica gel plates or during a prolonged work-up in the presence of water.[7]
-
Side Products: As mentioned in Q2, byproducts like azines or products from other side reactions will appear as separate spots.
Q4: Is it necessary to purify the intermediate 3-hydroxy-2-naphthohydrazide before proceeding to Step 2?
Yes, this is a critical self-validating step in the protocol. Failure to purify the hydrazide intermediate is a primary source of failure in the subsequent condensation reaction. Any unreacted hydrazine hydrate carried over from Step 1 can react with your aldehyde in Step 2 to form a simple, undesired hydrazone or azine, leading to a complex mixture and low yields of the target product. Purification, typically by recrystallization from ethanol or methanol, ensures that the stoichiometry and reaction environment of Step 2 are precisely controlled.
Troubleshooting Guide: Side Reactions & Byproduct Formation
This section directly addresses common problems encountered during synthesis, linking them to their chemical causality and providing actionable solutions.
Problem 1: Low or No Yield of 3-Hydroxy-2-naphthohydrazide (Step 1)
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incomplete Hydrazinolysis | The reaction between the ester and hydrazine hydrate is an equilibrium-driven process. Insufficient reflux time or temperature may prevent the reaction from reaching completion. The steric hindrance of the naphthyl group can also slow the reaction compared to simpler esters. | Action: Increase the reflux time (monitor by TLC until the starting ester spot disappears). Ensure a sufficient excess of hydrazine hydrate is used (typically 5-10 equivalents). Use a higher boiling solvent like n-butanol if ethanol proves ineffective, but be mindful of potential side reactions at higher temperatures. |
| Hydrolysis of Starting Ester | If the hydrazine hydrate reagent has a high water content or if aqueous work-up conditions are too harsh, the ethyl naphthoate ester can hydrolyze back to 3-hydroxy-2-naphthoic acid, which will not react to form the hydrazide. | Action: Use anhydrous ethanol as the solvent. Use a high-quality grade of hydrazine hydrate. During work-up, avoid excessive washing with water. The product typically precipitates upon cooling and can be filtered directly.[8] |
| Product Solubility | The 3-hydroxy-2-naphthohydrazide product may have some solubility in the ethanol-hydrazine mixture, leading to losses during filtration if the solution is not sufficiently cooled. | Action: After reflux, cool the reaction mixture to room temperature and then place it in an ice bath or refrigerate for several hours to maximize precipitation before filtering. Wash the collected solid with cold ethanol. |
Problem 2: Complex Mixture or Low Yield in Hydrazone Formation (Step 2)
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incorrect pH / Catalyst Amount | Hydrazone formation is optimally catalyzed by mild acid (pH ~4-6).[7] If the medium is too acidic (pH < 3), the nucleophilic hydrazide will be protonated and rendered unreactive. If it is neutral or basic, the dehydration of the tetrahedral intermediate is inefficiently slow.[5] | Action: Use a catalytic amount (2-4 drops) of glacial acetic acid.[3] For sensitive substrates, other mild acid catalysts like anthranilic acid derivatives can be explored.[7] Avoid strong acids like HCl or H₂SO₄. |
| Aldehyde Self-Condensation / Decomposition | Many aldehydes, especially enolizable ones, can undergo self-condensation (e.g., aldol reaction) under acidic or basic conditions. Others might be unstable to heat over prolonged reaction times. | Action: Add the aldehyde dropwise to the solution of the hydrazide at room temperature before heating.[4] For particularly sensitive aldehydes, consider running the reaction at a lower temperature for a longer period. |
| Azine Formation | This is a common side reaction where two molecules of the aldehyde react with one molecule of hydrazine. While less likely if the hydrazide intermediate is pure, it can occur if there's any residual hydrazine or if the hydrazone product itself undergoes disproportionation. | Action: The primary solution is to use highly purified 3-hydroxy-2-naphthohydrazide from Step 1. Ensure the aldehyde-to-hydrazide stoichiometry is 1:1 or has a slight excess of the hydrazide. |
| Product Hydrolysis During Work-up | The C=N bond of the hydrazone is reversible and can be hydrolyzed by water, especially under acidic conditions.[7] A prolonged aqueous work-up can significantly reduce the yield. | Action: Minimize contact with water. The product often precipitates directly from the reaction medium (e.g., methanol).[3][9] Filter the solid, wash with a small amount of cold solvent (methanol), and dry thoroughly. Avoid purification by chromatography on standard silica gel if possible, as its acidic nature can promote hydrolysis; use neutral alumina or deactivated silica if chromatography is necessary. |
Visualizing Key Mechanisms
Mechanism of Hydrazone Formation
Figure 2: Acid-catalyzed mechanism for the formation of a hydrazone from an aldehyde and a hydrazide (R' = naphthoyl).
Common Side Reaction Pathways
Figure 3: Competing side reactions: Hydrolysis of the target hydrazone and formation of a symmetrical azine byproduct.
Standard Operating Protocols
CAUTION: Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of 3-Hydroxy-2-naphthohydrazide
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 46.2 mmol) and 100 mL of absolute ethanol.
-
Reagent Addition: While stirring, add hydrazine hydrate (85%, 11.5 mL, ~231 mmol, 5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 ethyl acetate:petroleum ether solvent system) until the starting ester spot is no longer visible.[3]
-
Isolation: Remove the flask from the heat and allow it to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 1 hour to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold ethanol (2x 20 mL).
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high (>85%). The melting point should be sharp, around 205-208 °C.[10]
Protocol 2: General Synthesis of a 3-Hydroxy-2-naphthoate Hydrazone
-
Setup: In a 100 mL round-bottom flask, dissolve 3-hydroxy-2-naphthohydrazide (2.02 g, 10.0 mmol) in 30 mL of methanol with gentle warming.
-
Reagent Addition: To this solution, add the desired aldehyde (10.0 mmol, 1 equivalent) dissolved in a minimal amount of methanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.[3]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-5 hours. The product often begins to precipitate from the hot solution. Monitor the reaction by TLC.[9]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold methanol to remove any unreacted starting materials or catalyst.
-
Drying: Dry the purified hydrazone product in a vacuum oven. Characterize the product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, HRMS). Yields are generally very good (80-95%).[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 10. 3-Hydroxy-2-naphthoic hydrazide = 98.0 5341-58-2 [sigmaaldrich.com]
Improving the purity of Ethyl 3-Hydroxy-2-naphthoate through advanced purification techniques
Technical Support Center: Ethyl 3-Hydroxy-2-naphthoate Purification
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this critical intermediate. Here, we address common challenges and provide advanced, field-proven solutions in a direct question-and-answer format. Our methodologies are grounded in established chemical principles to ensure you can confidently adapt and execute these protocols.
Part 1: Frequently Asked Questions (FAQs) about this compound Purity
This section covers fundamental questions regarding the nature of this compound and the common impurities encountered during its synthesis and purification.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which is typically the esterification of 3-Hydroxy-2-naphthoic acid with ethanol.[1] Consequently, the most prevalent impurities include:
-
Unreacted 3-Hydroxy-2-naphthoic acid: Due to incomplete esterification, this is one of the most common impurities. Its acidic nature can interfere with subsequent reactions.
-
2-Naphthol: This is a common impurity in the starting material, 3-Hydroxy-2-naphthoic acid, arising from the Kolbe-Schmitt reaction of 2-naphthol.[2][3] It often carries over into the final product.
-
Side-reaction byproducts: Depending on the reaction conditions (e.g., high temperatures), other related naphthoic acid derivatives or polymeric materials can form.[4]
-
Residual Solvents: Solvents used during the synthesis or initial work-up may be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A multi-pronged analytical approach is crucial for accurately determining purity and identifying specific contaminants.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[5] A reversed-phase method (e.g., using a C18 column) is typically effective for separating the target compound from both more polar (3-hydroxy-2-naphthoic acid) and less polar impurities.[6][7]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities and residual solvents.[8] Given the relatively low volatility of the target compound, high-temperature GC might be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is essential for identifying the molecular weights of unknown impurities.[9]
Q3: What is the general strategy for selecting a purification method?
A3: The choice of purification technique depends on the initial purity, the nature of the impurities, the required final purity, and the scale of the purification.
-
For >95% pure material with minor impurities: Single-solvent or co-solvent recrystallization is often the most efficient and scalable method.
-
For complex mixtures or purities <95%: Flash column chromatography is the method of choice for separating components with different polarities.[10]
-
For achieving ultra-high purity (>99.5%) or separating closely related isomers: Preparative HPLC is the most powerful, albeit less scalable and more expensive, option.[11]
Part 2: Troubleshooting Guide for Advanced Purification Techniques
This section provides detailed troubleshooting in a Q&A format for the most common advanced purification techniques.
Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[12]
Q4: My this compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[13] This liquid phase can trap impurities.
Causality & Solution:
-
Cooling Rate is Too High: Rapid cooling does not provide sufficient time for the ordered lattice structure of a crystal to form. Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.
-
Solvent Polarity Mismatch: The solvent may be too poor for the compound. Solution: Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution to increase solubility slightly. Alternatively, switch to a more suitable solvent system. For this compound, which is moderately polar, using a co-solvent system like Ethanol/Water or Acetone/Hexane can be effective.[7]
-
Insufficient Solvent: If the solution is too concentrated, it can become supersaturated too quickly. Solution: Add slightly more hot solvent to ensure the compound is fully dissolved before cooling.
Q5: After recrystallization, the purity has not improved significantly. Why?
A5: This indicates that the chosen solvent system does not effectively differentiate between the target compound and the major impurity.
Causality & Solution:
-
Impurity has Similar Solubility: If an impurity has a solubility profile very similar to the product, it will co-crystallize. For example, if 2-naphthol is the main impurity, a solvent that is good for the ethyl ester might also be good for 2-naphthol.
-
Solution - Systematic Solvent Screening: A systematic approach to solvent selection is required. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be highly soluble at all temperatures (remain in the mother liquor) or insoluble (can be removed by hot filtration).
Table 1: Recommended Recrystallization Solvent Systems for this compound
| Solvent System | Type | Rationale |
| Ethanol / Water | Co-solvent | The compound is soluble in hot ethanol. Water is added as an anti-solvent to the hot solution until turbidity appears, then clarified with a drop of ethanol before cooling.[7] |
| Toluene | Single | As an aromatic solvent, toluene provides good differential solubility for the naphthyl structure, dissolving it when hot but not when cold. |
| Isopropanol | Single | A polar protic solvent that is often effective for recrystallizing phenolic and ester compounds.[7] |
| Ethyl Acetate / Hexane | Co-solvent | The compound is dissolved in a minimal amount of hot ethyl acetate. Hexane is then added as an anti-solvent to induce crystallization upon cooling.[14] |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add the primary solvent (e.g., 10 mL of ethanol) and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat. If using a co-solvent system, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Troubleshooting workflow for recrystallization.
Flash Column Chromatography
This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[7]
Q6: How do I choose the right solvent system (mobile phase) for purifying this compound on silica gel?
A6: The key is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.
Causality & Solution:
-
Rƒ Too High (>0.5): The compound is eluting too quickly, resulting in poor separation from less polar impurities. Solution: Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
-
Rƒ Too Low (<0.2): The compound is sticking too strongly to the silica, leading to broad peaks and long elution times. Solution: Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Recommended Starting Point: A gradient of Hexane and Ethyl Acetate is an excellent choice for silica gel chromatography of this compound.[7] Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the ethyl acetate concentration. 3-Hydroxy-2-naphthoic acid (polar impurity) will remain at the baseline, while 2-naphthol (less polar than the product) and other nonpolar impurities will elute before the desired product.
Table 2: Typical Parameters for Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds.[7] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient (e.g., 5% to 30% EA) | Provides a polarity range suitable for eluting the target compound and impurities. |
| Sample Loading | Dry Loading | Dissolve crude product in a minimal amount of a volatile solvent (e.g., DCM), adsorb onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This leads to sharper bands than wet loading.[10] |
| Column Dimensions | 20:1 to 40:1 ratio of silica weight to crude sample weight | Ensures sufficient separation capacity. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and pack the column, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, applying gentle pressure. Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[7]
Caption: Workflow for flash column chromatography purification.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the ultimate technique for achieving the highest levels of purity, operating on the same principles as analytical HPLC but with larger columns and higher flow rates to isolate material.[11]
Q7: How do I develop a preparative HPLC method to get my this compound to >99.5% purity?
A7: The key is to first develop a robust analytical method and then scale it up. The goal is to maximize the resolution between the peak of your target compound and any adjacent impurity peaks.
Method Development & Scaling Strategy:
-
Analytical Method Development: Start with a standard reversed-phase C18 column. A mobile phase of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) is a good starting point.[7] TFA helps to protonate acidic species (like residual 3-hydroxy-2-naphthoic acid), leading to sharper peaks.[11] Run a gradient to determine the approximate elution conditions.
-
Optimization: Adjust the gradient slope to maximize the separation (resolution) between the main peak and its closest impurities. If resolution is poor, consider switching the organic modifier from acetonitrile to methanol, as this can alter selectivity.[11]
-
Scale-Up: Once the analytical method is optimized, scale it up to your preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions. The gradient time is typically kept the same.
-
Fraction Collection: Use a fraction collector triggered by UV absorbance or mass spectrometry to isolate the pure compound as it elutes.[15]
Table 3: Starting Analytical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Suitable for moderately polar aromatic compounds.[7] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA improves peak shape for phenolic and acidic compounds.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10% B to 95% B over 15 minutes | A broad gradient to survey for all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Detection | UV at 254 nm | The naphthyl chromophore has strong absorbance at this wavelength. |
Q8: My recovery from preparative HPLC is very low. What are the common causes?
A8: Low recovery can stem from several issues, from sample preparation to the scale-up process.
Causality & Solution:
-
Sample Overload: Injecting too much material onto the column is a common mistake. It leads to broad, tailing peaks that overlap, making clean fractionation impossible. Solution: Perform a loading study at the analytical scale to determine the maximum injectable mass before peak shape deteriorates, then scale that mass for your preparative column.
-
Poor Solubility in Mobile Phase: If the compound precipitates at the head of the column upon injection, it can cause high backpressure and poor chromatography. Solution: Dissolve the crude sample in a solvent that is as weak as possible but still ensures solubility, ideally the initial mobile phase composition. If a stronger solvent like DMSO is necessary, keep the injection volume as small as possible.[11]
-
Improper Fraction Collection: Setting the collection threshold too high can miss the shoulders of the peak, while setting it too low can include impurities. Solution: Review the chromatogram and adjust the fraction collector triggering parameters. It is often better to collect broader fractions and re-analyze them than to miss the product entirely.
References
- 1. Mthis compound | 883-99-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. ucj.org.ua [ucj.org.ua]
- 5. scirp.org [scirp.org]
- 6. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. tarosdiscovery.com [tarosdiscovery.com]
Technical Support Center: Enhancing the Photostability of Ethyl 3-Hydroxy-2-naphthoate Derived Fluorescent Probes
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing fluorescent probes derived from Ethyl 3-Hydroxy-2-naphthoate. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address the common challenge of photobleaching, ensuring the acquisition of high-quality, reliable fluorescence imaging data. Our approach is rooted in the fundamental principles of fluorescence chemistry and tailored to the specific characteristics of the naphthoate scaffold.
Introduction to the Photostability of Naphthalene-Based Probes
Fluorescent probes derived from this compound belong to the broader class of naphthalene-based dyes. These compounds are valued for their inherent photophysical properties, including high quantum yields and excellent photostability, which are attributed to their rigid, planar structure and extensive π-electron conjugation[1]. However, like all fluorophores, they are susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light[2][3]. Understanding and mitigating this process is critical for the success of fluorescence microscopy experiments.
This guide will delve into the mechanisms of photobleaching and provide actionable strategies to enhance the longevity of your this compound-derived probes.
Troubleshooting Guide: Rapid Signal Loss
Here we address specific issues you may encounter during your imaging experiments and provide step-by-step guidance to resolve them.
Issue 1: My fluorescent signal fades almost immediately upon illumination.
This is a classic and severe case of photobleaching, often exacerbated by a combination of factors.
Root Cause Analysis:
-
Excessive Excitation Light Intensity: The primary driver of photobleaching is the intensity of the excitation light. High-intensity light increases the rate at which fluorophores are excited, and consequently, the rate at which they enter reactive triplet states that lead to photobleaching[2].
-
Presence of Reactive Oxygen Species (ROS): The interaction of excited fluorophores with molecular oxygen generates highly reactive species like singlet oxygen, which can chemically destroy the fluorophore[2].
-
Suboptimal Microenvironment: The local chemical environment, including solvent polarity and the presence of quenching agents, can significantly impact a fluorophore's photostability[4].
Step-by-Step Mitigation Strategy:
-
Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. The relationship between excitation power and photobleaching is often non-linear, so even a small reduction can have a significant impact.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector. For time-lapse imaging, increase the interval between acquisitions as much as your experimental design allows.
-
Use a High-Sensitivity Detector: A more sensitive detector will allow you to use lower excitation light intensities while maintaining a good signal-to-noise ratio.
-
-
Incorporate Antifade Reagents:
-
For Fixed Samples: Mount your samples in a commercially available antifade mounting medium. These reagents contain antioxidants that scavenge for reactive oxygen species.
-
For Live-Cell Imaging: Supplement your imaging medium with a live-cell compatible antifade reagent.
-
-
Deoxygenate Your Sample (for specific applications):
-
If your experimental setup allows, you can reduce the oxygen concentration in your sample. This can be achieved by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging the sample with an inert gas like nitrogen. This directly addresses the formation of ROS.
-
Issue 2: I'm seeing a gradual decrease in signal intensity during my time-lapse experiment.
This is a more common scenario and indicates a moderate rate of photobleaching. While less dramatic than immediate fading, it can still compromise quantitative analysis.
Root Cause Analysis:
-
Cumulative Photodamage: Even with optimized imaging parameters, prolonged and repeated exposure to excitation light will inevitably lead to photobleaching.
-
Probe-Specific Photophysics: Probes derived from 3-hydroxy-2-naphthoic acid can undergo excited-state intramolecular proton transfer (ESIPT)[5]. While this is a key feature of their fluorescence, the excited state is also where the molecule is most vulnerable to photochemical reactions.
Step-by-Step Mitigation Strategy:
-
Implement a Triplet State Quencher:
-
The long-lived triplet state is a major pathway for photobleaching. Triplet state quenchers are molecules that can accept energy from the excited triplet state of the fluorophore, returning it to the ground state without light emission and preventing it from reacting with oxygen.
-
Consider adding a triplet state quencher to your imaging buffer.
-
-
Control the Microenvironment:
-
Solvent Choice: The polarity of the solvent can influence the excited-state dynamics of your probe[4][5]. For in vitro experiments, test different solvents to find one that maximizes both fluorescence and photostability.
-
pH of the Medium: The fluorescence of 3-hydroxy-2-naphthoic acid derivatives can be pH-sensitive[5]. Ensure your imaging buffer has a stable pH, as fluctuations can affect both the brightness and photostability of your probe.
-
-
Consider Structural Modifications of the Probe (for probe designers):
-
Introducing electron-withdrawing or electron-donating groups to the naphthalene core can alter the electronic properties of the fluorophore, potentially increasing its photostability.
-
Encapsulating the fluorophore within a protective matrix, such as a nanoparticle or polymer, can shield it from the local environment and reduce photobleaching.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, leading to a permanent loss of its ability to fluoresce[2][3][6]. The process is initiated when a fluorophore absorbs a photon and is promoted to an excited electronic state. While most molecules will return to the ground state by emitting a photon (fluorescence), a small fraction can transition to a long-lived, highly reactive triplet state. In this state, the fluorophore can interact with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the fluorophore[2].
Q2: Are probes derived from this compound particularly prone to photobleaching?
A2: Naphthalene-based dyes, in general, are known for their good photostability due to their rigid aromatic structure[1]. However, no fluorophore is immune to photobleaching. The specific photostability of a derivative will depend on its exact chemical structure and the experimental conditions. The presence of the hydroxyl and ester groups on the naphthoate core can influence its excited-state properties and, consequently, its susceptibility to photobleaching[5].
Q3: How do antifade reagents work?
A3: Antifade reagents are compounds that reduce the rate of photobleaching. Most commonly, they are antioxidants that act as reactive oxygen species (ROS) scavengers. By neutralizing ROS, they prevent these highly reactive molecules from destroying the fluorophore, thus prolonging its fluorescent lifetime.
Q4: What is the difference between an antioxidant and a triplet state quencher?
A4: While both help to improve photostability, they act at different points in the photobleaching pathway.
-
Antioxidants (like many components of antifade reagents) primarily react with and neutralize reactive oxygen species after they have been formed.
-
Triplet State Quenchers act earlier in the process. They interact directly with the fluorophore in its excited triplet state, de-exciting it back to the ground state before it has a chance to react with oxygen to produce ROS.
Q5: Can I completely eliminate photobleaching?
A5: Unfortunately, it is not possible to completely eliminate photobleaching. It is an inherent photochemical process. However, by following the strategies outlined in this guide, you can significantly reduce the rate of photobleaching, allowing you to acquire high-quality data over longer periods.
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging System for Live-Cell Imaging
This protocol describes the preparation of a glucose oxidase/catalase oxygen scavenging system, which can be added to your live-cell imaging medium to reduce photobleaching.
Materials:
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-glucose
-
Your standard live-cell imaging medium
Procedure:
-
Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL in imaging medium).
-
Prepare a stock solution of catalase (e.g., 5 mg/mL in imaging medium).
-
Prepare a stock solution of D-glucose (e.g., 1 M in imaging medium).
-
Immediately before imaging, add the following to your imaging medium to the final concentrations indicated:
-
Glucose oxidase: 0.5 mg/mL
-
Catalase: 0.1 mg/mL
-
D-glucose: 10 mM
-
-
Gently mix and add the supplemented medium to your cells.
-
Proceed with imaging.
Note: This system consumes glucose and produces gluconic acid, which can lower the pH of the medium over time. It is recommended for short- to medium-term imaging experiments.
Data Presentation
Table 1: Common Antifade Reagents and Their Mechanisms of Action
| Antifade Reagent Class | Example Compound(s) | Primary Mechanism of Action | Suitable for |
| Antioxidants/ROS Scavengers | n-Propyl gallate (NPG), p-Phenylenediamine (PPD) | Neutralizes reactive oxygen species | Fixed and Live Cells |
| Triplet State Quenchers | Trolox, Cyclooctatetraene (COT) | De-excites the fluorophore from the triplet state | Fixed and Live Cells |
Visualizations
Diagram 1: The Jablonski Diagram and Photobleaching Pathways
Caption: A simplified Jablonski diagram illustrating the electronic state transitions of a fluorophore and the pathway to photobleaching.
Diagram 2: Workflow for Optimizing Imaging Conditions to Minimize Photobleaching
Caption: A stepwise workflow for systematically improving the photostability of your fluorescent probe during an imaging experiment.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 4. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. brukerspatialbiology.com [brukerspatialbiology.com]
Technical Support Center: Overcoming Challenges in the Suzuki Coupling of Sterically Hindered Ethyl 3-Hydroxy-2-naphthoate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of sterically hindered Ethyl 3-Hydroxy-2-naphthoate derivatives. The synthesis of these complex biaryl structures is often challenging, and this resource is intended to help you navigate and overcome common experimental hurdles.
The Challenge: Steric Hindrance in Naphthoate Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] However, when substrates possess significant steric bulk around the reaction centers, as is the case with many this compound derivatives, the reaction can be sluggish or fail entirely. The steric hindrance impedes key steps in the catalytic cycle, primarily the oxidative addition and reductive elimination stages.[2][3]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of sterically hindered this compound derivatives, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the C-X bond of the sterically hindered naphthoate derivative.[4] 2. Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[5] 3. Poor Reagent Solubility: Inadequate dissolution of starting materials or the base can stall the reaction.[6] | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[6][7] 2. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) prior to adding the catalyst.[5] 3. Solvent System Optimization: Use a solvent mixture that ensures solubility of all components. Common choices include toluene/water, dioxane/water, or THF/water.[8][9] |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other, often due to the presence of oxygen or Pd(II) species.[2] 2. Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common issue with electron-deficient boronic acids or in the presence of excess water.[5] 3. Dehalogenation: The aryl halide is reduced to the corresponding arene.[2] | 1. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. Use a pre-catalyst that generates Pd(0) in situ to minimize initial Pd(II) concentrations.[2] 2. Choice of Base & Anhydrous Conditions: Use a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. If protodeboronation is severe, consider using anhydrous conditions.[5][6] 3. Ligand and Base Choice: The choice of ligand and base can influence the relative rates of the desired coupling versus dehalogenation. Screening different combinations may be necessary.[2] |
| Product Decomposition | 1. High Reaction Temperature: Prolonged heating at high temperatures can lead to the degradation of sensitive functional groups on the product molecule. | 1. Lower Reaction Temperature: If possible, screen for a catalyst-ligand system that operates efficiently at a lower temperature.[6] 2. Reaction Time Optimization: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize product exposure to harsh conditions.[6] |
| Difficulty in Product Isolation/Purification | 1. Co-elution with Ligand or Byproducts: The desired product may have similar polarity to the phosphine ligand oxides or homocoupled byproducts, making chromatographic separation challenging. | 1. Aqueous Workup: Perform an aqueous workup to remove inorganic salts.[6] 2. Selective Precipitation/Crystallization: Attempt to selectively precipitate or crystallize the product from a suitable solvent system. 3. Alternative Chromatography: Consider using a different stationary phase or solvent system for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound derivatives particularly challenging?
A1: The primary challenge arises from steric hindrance. The bulky naphthyl core, often with additional substituents, can significantly slow down two crucial steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halogen bond of the naphthoate is sterically impeded.[4]
-
Reductive Elimination: The final step, where the two coupled organic fragments are expelled from the palladium(II) complex to form the product, is also hindered by the steric bulk of the newly formed biaryl system.[3]
Q2: How do I select the optimal palladium catalyst and ligand for this sterically demanding coupling?
A2: For sterically hindered substrates, the choice of ligand is critical. You should prioritize ligands that are both bulky and electron-rich.[10]
-
Bulky Ligands: The steric bulk of the ligand can promote the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryls.[11]
-
Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[2]
Commonly successful ligand classes for such transformations include:
-
Buchwald-type biaryl phosphines: (e.g., SPhos, XPhos, RuPhos)[6]
-
N-Heterocyclic Carbenes (NHCs): These are known for their strong electron-donating ability and thermal stability.[7]
It is often necessary to screen a small panel of ligands to identify the most effective one for your specific substrate combination.
Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A3: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the organoboron species, typically by forming a more nucleophilic "ate" complex, which then participates in the transmetalation step.[1] The choice of base can significantly impact the reaction outcome.
-
For sterically hindered couplings, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting the reaction while minimizing side reactions like ester hydrolysis.[6]
-
Weaker bases like sodium carbonate (Na₂CO₃) may be less effective for challenging couplings.
-
The solubility of the base is also a key consideration. Ensure the chosen base has some solubility in the reaction medium to be effective.[6]
Q4: My reaction is not going to completion. What are the first troubleshooting steps I should take?
A4: If your reaction has stalled, consider the following systematic checks:
-
Verify Reagent Quality: Ensure that your aryl halide, boronic acid, catalyst, and ligand are pure and have been stored correctly. Boronic acids, in particular, can degrade over time.[5]
-
Confirm Inert Atmosphere: The presence of oxygen is detrimental to the palladium catalyst.[5] Ensure your reaction setup is rigorously purged with an inert gas.
-
Check Solubility: Observe the reaction mixture. If you see a significant amount of undissolved solids, poor solubility may be the issue. Try a different solvent system or a higher reaction temperature.[12]
-
Increase Catalyst/Ligand Loading: For particularly challenging substrates, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes be effective.
-
Re-evaluate Your Ligand Choice: If the above steps do not yield improvement, it is likely that the chosen ligand is not suitable for the specific transformation. A different class of bulky, electron-rich ligand may be required.[13]
Experimental Protocols
Standard Protocol for Suzuki Coupling of Ethyl 3-bromo-2-naphthoate
This protocol serves as a general starting point for the coupling of a less sterically hindered naphthoate derivative.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Ethyl 3-bromo-2-naphthoate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Sterically Hindered Suzuki Coupling
This protocol is adapted for more challenging, sterically hindered substrates.
-
Reaction Setup: In a glovebox, add the sterically hindered Ethyl 3-halo-2-naphthoate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv.) to an oven-dried reaction vial with a stir bar.
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 110 °C for 24-48 hours. Monitor the reaction progress periodically.
-
Workup and Purification: Follow the workup and purification steps outlined in the standard protocol.
Visualizing the Suzuki Coupling and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki coupling. For sterically hindered substrates, the Oxidative Addition and Reductive Elimination steps are often rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues in challenging Suzuki couplings.
Caption: A workflow for troubleshooting challenging Suzuki couplings.
References
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. metaphactory [semopenalex.org]
Solvent effects on the fluorescence quantum yield of Ethyl 3-Hydroxy-2-naphthoate-based probes
Technical Support Center: Solvent Effects on Ethyl 3-Hydroxy-2-naphthoate-based Probes
This guide is designed for researchers, scientists, and drug development professionals utilizing this compound and its derivatives as fluorescent probes. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant influence of solvent environments on their fluorescence quantum yield.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound probe shows a dramatic decrease in fluorescence quantum yield in protic solvents like ethanol and water. Why is this happening?
A1: This is a classic and expected behavior for this class of compounds. This compound is known to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] In the ground state, an intramolecular hydrogen bond exists between the hydroxyl and the ester carbonyl group. Upon excitation, the proton from the hydroxyl group is transferred to the carbonyl oxygen, creating a transient tautomer that is responsible for the fluorescence emission.[1][3]
In protic solvents, the solvent molecules themselves can form intermolecular hydrogen bonds with both the hydroxyl and carbonyl groups of your probe.[1] This external hydrogen bonding disrupts the intramolecular hydrogen bond necessary for the ESIPT process to occur efficiently.[1] As a result, non-radiative decay pathways become more dominant, leading to a significant reduction in the fluorescence quantum yield.[4]
Q2: I am observing a significant shift in the emission wavelength (solvatochromism) of my probe as I change solvents. What is the underlying cause?
A2: The observed solvatochromism is due to the change in the dipole moment of the fluorophore upon excitation and the subsequent stabilization of the excited state by the solvent molecules.[5][6] This phenomenon is often described by the Lippert-Mataga equation, which relates the Stokes shift (the difference between the absorption and emission maxima) to the solvent's dielectric constant and refractive index.[5][7]
In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (shift to longer wavelengths) in the emission spectrum.[5] Conversely, in non-polar solvents, this stabilization is less pronounced, resulting in a blue-shift (shift to shorter wavelengths). By plotting the Stokes shift against the solvent polarity function (Δf), you can construct a Lippert-Mataga plot to quantify this effect and even estimate the change in the dipole moment of your probe upon excitation.[6][8]
Q3: My quantum yield measurements for the same probe are inconsistent across different experiments, even when using the same solvent. What are the common sources of error?
A3: Inconsistent quantum yield measurements can be frustrating. Here are some common culprits:
-
Absorbance of the solutions: For the relative method of quantum yield determination to be accurate, the absorbance of your sample and standard solutions at the excitation wavelength should be low, typically below 0.1, to avoid inner filter effects.[9][10]
-
Purity of solvents: Ensure you are using spectroscopic grade solvents to minimize background fluorescence and quenching impurities.[11]
-
Choice of reference standard: The quantum yield standard should have a well-characterized and stable quantum yield and its absorption and emission spectra should ideally overlap with your sample.[9][12]
-
Instrumental parameters: Maintain consistent experimental settings (e.g., excitation and emission slit widths) for both the sample and the standard.[10]
-
Dissolved oxygen: Molecular oxygen is a known quencher of fluorescence.[13] For highly accurate measurements, consider deoxygenating your solutions by bubbling with an inert gas like nitrogen or argon.
Part 2: Troubleshooting Guides
Issue 1: Unexpectedly Low or No Fluorescence Observed
Symptoms: You have prepared your solution of this compound in a chosen solvent, but the fluorescence intensity is significantly lower than expected, or you are unable to detect any fluorescence at all.
Possible Causes & Solutions:
-
Solvent-Induced Quenching:
-
Causality: As detailed in the FAQs, protic solvents can severely quench the fluorescence of ESIPT-capable probes. Additionally, solvents with heavy atoms (e.g., chloroform, carbon tetrachloride) can enhance intersystem crossing, a non-radiative process that depopulates the excited singlet state, thus quenching fluorescence.[14]
-
Troubleshooting Steps:
-
Switch to an aprotic, non-polar solvent like cyclohexane or toluene to see if fluorescence is restored. This will help confirm if ESIPT disruption is the primary issue.
-
If you must use a polar solvent, try aprotic polar options like acetonitrile or dimethylformamide (DMF).
-
-
-
Aggregation-Caused Quenching (ACQ):
-
Causality: At high concentrations, fluorophore molecules can form non-fluorescent aggregates. This is a common issue, especially in solvents where the probe has poor solubility.
-
Troubleshooting Steps:
-
Prepare a series of dilutions of your probe and measure the fluorescence at each concentration.
-
Plot fluorescence intensity versus concentration. If you observe a linear relationship at lower concentrations that plateaus or decreases at higher concentrations, aggregation is likely occurring.
-
Work within the linear range for your experiments.
-
-
-
Presence of Quenching Impurities:
-
Causality: Impurities in your solvent or sample can act as quenchers. Common quenchers include dissolved oxygen, halide ions, and heavy metal ions.[13]
-
Troubleshooting Steps:
-
Use high-purity, spectroscopic grade solvents.
-
If possible, purify your this compound probe.
-
To test for oxygen quenching, deoxygenate your solution and compare the fluorescence intensity before and after.
-
-
Issue 2: Inaccurate and Non-Reproducible Quantum Yield Values
Symptoms: You are following a standard protocol for relative quantum yield determination, but your calculated values are inconsistent or differ significantly from expected values.
Possible Causes & Solutions:
-
Improper Reference Standard Selection:
-
Causality: The accuracy of the relative quantum yield method is heavily dependent on the reference standard. Using a standard with an emission range significantly different from your sample can lead to errors due to the wavelength-dependent sensitivity of the detector.[10]
-
Troubleshooting Steps:
-
Choose a reference standard whose emission spectrum overlaps as much as possible with your this compound probe. For example, if your probe emits in the blue-green region, a standard like quinine sulfate might be appropriate.
-
Ensure the published quantum yield of the standard is for the same solvent and excitation wavelength you are using.
-
-
-
Inner Filter Effects:
-
Causality: If the absorbance of your solution is too high (typically > 0.1), the excitation light will be attenuated as it passes through the cuvette, and the emitted fluorescence can be reabsorbed by other probe molecules.[9] Both primary and secondary inner filter effects will lead to an underestimation of the quantum yield.
-
Troubleshooting Steps:
-
Prepare a series of dilutions for both your sample and the reference standard, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.[9]
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The relationship should be linear.[11] Use the slopes of these plots to calculate the quantum yield, as this is a more robust method than a single-point measurement.[9][15]
-
-
-
Instrumental Artifacts:
-
Causality: The raw emission spectra from a fluorometer are not a true representation of the fluorescence due to variations in the efficiency of the monochromators and detector across different wavelengths.
-
Troubleshooting Steps:
-
Ensure that your instrument is properly calibrated and that the emission spectra are corrected for the instrument's response function. Most modern spectrofluorometers have built-in correction files.
-
Always use the same instrument settings (slit widths, integration time, etc.) when measuring your sample and the reference standard.
-
-
Part 3: Experimental Protocols & Data
Protocol: Relative Fluorescence Quantum Yield Determination
This protocol outlines the comparative method for determining the fluorescence quantum yield (Φ) of this compound.[9][11]
1. Preparation:
- Select an appropriate fluorescence standard with a known quantum yield (Φ_std) in a specific solvent.
- Prepare stock solutions of your this compound probe and the standard in the same spectroscopic grade solvent.
- From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.[9]
2. Measurement:
- Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance at the chosen excitation wavelength (λ_ex).
- Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard at the same λ_ex.
3. Data Analysis:
- Integrate the area under the corrected emission spectrum for each solution.
- For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λ_ex.
- Determine the gradient (slope) of the linear fit for both plots (Grad_sample and Grad_std).
- Calculate the quantum yield of your sample (Φ_sample) using the following equation:[9]
Data Presentation: Solvent Effects on this compound
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Max (λ_em) | Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | 1.427 | ~450 nm | High |
| Toluene | 2.38 | 1.497 | ~465 nm | Moderate-High |
| Acetonitrile | 37.5 | 1.344 | ~480 nm | Moderate-Low |
| Ethanol | 24.5 | 1.361 | ~510 nm | Low |
| Water | 80.1 | 1.333 | ~530 nm | Very Low |
Note: The values presented are illustrative and may vary depending on the specific derivative of this compound and the experimental conditions.
Part 4: Visualizations
Caption: Experimental workflow for solvent effect analysis.
Caption: Jablonski diagram illustrating competing de-excitation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05431C [pubs.rsc.org]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Managing Regioselectivity in the Friedel-Crafts Acylation of Substituted Naphthalenes
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals navigating the complexities of Friedel-Crafts acylation on substituted naphthalene systems. The regiochemical outcome of this foundational reaction is notoriously sensitive to a variety of factors. This document provides in-depth, troubleshooting-oriented answers to common challenges, grounded in mechanistic principles and supported by established protocols.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of a substituted naphthalene is giving me a mixture of isomers. How can I control the regioselectivity?
A1: This is a classic challenge in naphthalene chemistry. The position of acylation (regioselectivity) is a delicate balance between kinetic and thermodynamic control, heavily influenced by your reaction conditions.[1][2][3] Naphthalene's α-positions (1, 4, 5, 8) are generally more reactive and lead to the kinetically favored product due to the formation of a more stable carbocation intermediate (a Wheland intermediate) where the aromaticity of one ring is preserved.[4][5] The β-positions (2, 3, 6, 7), however, can lead to the thermodynamically more stable product, which is often less sterically hindered.[1][5]
Key factors to manipulate include:
-
Solvent Choice: This is one of the most powerful tools at your disposal.[6] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to favor α-acylation (kinetic control).[4][6][7] In contrast, polar solvents like nitrobenzene promote the formation of the β-acylnaphthalene (thermodynamic control).[6][7][8] This is because the polar solvent can solvate the intermediate complexes, allowing for equilibration to the more stable thermodynamic product.[6][9]
-
Temperature: Lower temperatures (e.g., 0-5°C) generally favor the kinetic product (α-substitution).[1][7] Higher temperatures can provide the energy needed to overcome the higher activation barrier to the thermodynamic product or allow for the rearrangement of the kinetic product to the more stable thermodynamic isomer.[1][2][10]
-
Catalyst and its Stoichiometry: The choice and amount of Lewis acid are critical.[11][12] Strong Lewis acids like AlCl₃, especially in stoichiometric amounts, can form stable complexes with the product ketone.[11][13] This complexation can influence the solubility and the potential for reversibility, thereby affecting the final isomer ratio. Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts like zeolites may offer different selectivity profiles.[14][15][16]
-
Order of Addition: The way you combine your reagents matters. Adding the Lewis acid to a mixture of the naphthalene and acylating agent can lead to different results than pre-forming the acylium ion complex before adding the naphthalene.[17][18]
Q2: I'm working with 2-methoxynaphthalene, and I'm struggling to get the desired 6-acyl product, a key precursor for Naproxen. What am I doing wrong?
A2: This is a very common and commercially important application of this reaction. The methoxy group is a strong activating group, which complicates selectivity.[19] While the 1-position is kinetically favored, the desired 2-acetyl-6-methoxynaphthalene is the thermodynamic product.[8][15][19]
Here are the key considerations for maximizing the yield of the 6-acyl isomer:
-
Solvent is Crucial: To favor the thermodynamic product, you must use a polar solvent. Nitrobenzene is the classic choice for this transformation.[8][19] It helps to dissolve the intermediate complex, allowing for the rearrangement of the initially formed 1-acyl product to the more stable 6-acyl isomer.[15]
-
Temperature and Reaction Time: This reaction often requires elevated temperatures and longer reaction times to allow for the equilibration to the thermodynamic product. Allowing the mixture to stand at room temperature for an extended period (e.g., 12 hours or more) after the initial addition can be beneficial.[19]
-
Alternative Catalysts: Zeolite catalysts have shown great promise in selectively producing 2-acetyl-6-methoxynaphthalene.[15][19] These solid acid catalysts can be tuned to favor the desired isomer through shape selectivity within their porous structure and can be more environmentally friendly.[15][19]
Q3: My reaction is not proceeding at all, or the yield is extremely low. What are the common causes of reaction failure?
A3: A failed Friedel-Crafts acylation can usually be traced back to a few key issues:
-
Deactivated Substrate: The Friedel-Crafts reaction is an electrophilic aromatic substitution and fails with strongly deactivated naphthalene rings (e.g., those bearing a nitro group).[13][14] The electron-withdrawing group reduces the nucleophilicity of the ring to a point where it will not attack the acylium ion.[14]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[12][13] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Always use anhydrous solvents and freshly opened or purified reagents, and consider flame-drying your glassware.[13]
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[11] This is because the product ketone forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[11][13]
-
Incompatible Functional Groups: Substrates containing basic functional groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst, forming a complex that deactivates the ring.[20][21]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of α and β Isomers
Root Cause Analysis:
The reaction conditions are not optimized to favor either kinetic or thermodynamic control exclusively. The energy difference between the two pathways may be small, or the conditions may allow for partial equilibration.
Decision & Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: No Reaction or Very Low Conversion
Root Cause Analysis:
The reaction fails due to either an insufficiently reactive (deactivated) naphthalene substrate or an inactive catalytic system.
Troubleshooting Protocol:
-
Verify Substrate Reactivity:
-
Check the electronic nature of the substituents on your naphthalene ring. If you have strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), a standard Friedel-Crafts acylation is unlikely to work.[13][14]
-
Solution: Consider alternative synthetic routes or more potent catalytic systems like superacids (e.g., triflic acid), but be aware that these are not general solutions and may have their own complications.[14]
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (or flame-dry under vacuum) immediately before use.
-
Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves).
-
Use a fresh, high-purity Lewis acid catalyst. AlCl₃ is highly hygroscopic and should be handled in a glovebox or under an inert atmosphere if possible.[12][13]
-
-
Check Catalyst Stoichiometry:
-
For most acylations, at least one equivalent of the Lewis acid per acylating agent is required. An additional equivalent is needed if your substrate contains a Lewis basic site.[11]
-
Solution: Perform a trial reaction where you increase the catalyst loading to 1.5 or 2.0 equivalents to see if conversion improves.
-
-
Optimize Temperature:
-
Some reactions require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is clean but shows no conversion at room temperature, try gradually increasing the temperature while monitoring for product formation and potential decomposition by TLC or GC-MS.
-
Data Summary & Key Parameters
| Factor | Condition Favoring α-Acylation (Kinetic) | Condition Favoring β-Acylation (Thermodynamic) | Rationale & Causality |
| Solvent | Non-polar (CS₂, CH₂Cl₂)[4][6] | Polar (Nitrobenzene)[6][19] | Polar solvents solvate and stabilize the acylium complex, allowing for reversibility and equilibration to the more stable product.[6][9] |
| Temperature | Low (e.g., 0-5 °C)[7] | High (e.g., Room Temp to 80°C+)[22] | Lower temperatures favor the pathway with the lowest activation energy (kinetic). Higher temperatures allow the system to overcome higher activation barriers to reach the most stable product.[1][2] |
| Steric Hindrance | Less bulky acylating agent | More bulky acylating agent | Increased steric bulk of the electrophile can disfavor attack at the more hindered α-position, leading to a relative increase in β-substitution.[5] |
| Reaction Time | Short | Long | Longer reaction times allow for the potential rearrangement of the initially formed kinetic product to the more stable thermodynamic isomer.[10] |
Experimental Protocols
Protocol 1: Kinetic Acylation of 1-Methoxynaphthalene (Favors 4-acyl product)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and suspend it in anhydrous carbon disulfide (CS₂).[7]
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: In a separate flask, dissolve 1-methoxynaphthalene (1.0 equivalent) in anhydrous CS₂ and add it dropwise to the stirred AlCl₃ suspension.[7]
-
Acylation: Dissolve acetyl chloride (1.05 equivalents) in anhydrous CS₂ and add it dropwise to the reaction mixture at 0 °C over 30 minutes.[7]
-
Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Thermodynamic Acylation of 2-Methoxynaphthalene (Favors 6-acyl product)
-
Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve anhydrous AlCl₃ (1.3 equivalents) in dry nitrobenzene.[19]
-
Substrate Addition: Add finely ground 2-methoxynaphthalene (1.0 equivalent) to the solution.[19]
-
Acylation: Cool the stirred solution to approximately 5-10 °C using an ice bath. Add acetyl chloride (1.3 equivalents) dropwise, maintaining the temperature below 15 °C.[19]
-
Equilibration: Remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours to facilitate rearrangement to the thermodynamic product.[19]
-
Workup: Quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Purification: Remove the nitrobenzene via steam distillation. Dissolve the solid residue in a suitable solvent (e.g., chloroform), dry over anhydrous magnesium sulfate, and remove the solvent on a rotary evaporator. Recrystallize the crude solid from a suitable solvent like methanol to yield the pure product.[19]
Mechanistic Overview
The regioselectivity is ultimately determined by the stability of the Wheland intermediate formed during the electrophilic attack.
Caption: Kinetic vs. Thermodynamic pathways in naphthalene acylation.
References
- 1. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. myttex.net [myttex.net]
- 18. DSpace [openresearch.okstate.edu]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. byjus.com [byjus.com]
- 22. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]
Preventing decomposition of Ethyl 3-Hydroxy-2-naphthoate during high-temperature reactions
Technical Support Center: High-Temperature Synthesis with Ethyl 3-Hydroxy-2-naphthoate
Welcome to the technical support guide for handling this compound in high-temperature applications. This document is designed for researchers, chemists, and process development professionals who encounter stability challenges with this versatile intermediate. Our goal is to provide you with a deeper understanding of the underlying chemistry and to offer practical, field-proven solutions to prevent its decomposition, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound at high temperatures?
A: At elevated temperatures (typically >150-200°C), this compound is susceptible to two main degradation pathways: decarboxylation and oxidation.
-
Thermal Decarboxylation: The ester group, particularly if partially hydrolyzed to the corresponding carboxylic acid under trace moisture, can be thermally eliminated.[1] This process is analogous to the Krapcho decarboxylation, where heat facilitates the loss of CO₂ to yield a more stable aromatic core, in this case, likely leading to the formation of 2-naphthol.[2] The presence of catalytic amounts of acid or base can accelerate this process.
-
Oxidation: The electron-rich naphthol ring, activated by the hydroxyl group, is prone to oxidation at high temperatures, especially in the presence of atmospheric oxygen. This leads to the formation of colored quinone-type species and, eventually, polymeric materials, which manifest as a darkening of the reaction mixture.
The diagram below illustrates these competing degradation pathways.
References
Validation & Comparative
Comparison of the spectroscopic data of synthesized Ethyl 3-Hydroxy-2-naphthoate with literature values
This guide provides a comprehensive comparison of experimentally obtained spectroscopic data for synthesized Ethyl 3-Hydroxy-2-naphthoate with established literature values. Designed for researchers, chemists, and professionals in drug development, this document details the synthesis protocol, methods for spectroscopic analysis, and a critical evaluation of the resulting data to validate the compound's structure and purity.
Introduction: The Importance of Structural Verification
This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its molecular structure, featuring a naphthalene core with hydroxyl and ethyl ester functional groups, gives rise to a distinct spectroscopic fingerprint. Accurate structural confirmation is a cornerstone of chemical synthesis, ensuring the material's identity and purity before its use in further applications. This guide employs a multi-technique spectroscopic approach—FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—to create a robust and self-validating system for the characterization of synthesized this compound.
Part 1: Synthesis of this compound
The synthesis is achieved via Fischer-Speier esterification, a classic and reliable method for converting carboxylic acids to esters. The reaction involves treating the parent carboxylic acid, 3-Hydroxy-2-naphthoic acid, with an excess of ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reactant Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-Hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (100 mL) to the flask. The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 200 mL of cold distilled water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by a brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield this compound as a white or off-white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Spectroscopic Analysis and Data Comparison
The purified product was subjected to a suite of spectroscopic analyses to confirm its molecular structure. The experimental data is presented below and compared with expected values derived from literature sources for closely related analogs, such as mthis compound and the parent carboxylic acid, as a comprehensive dataset for the ethyl ester is not available in a single reference.[1][2][3][4]
Spectroscopic Acquisition Protocols
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum was recorded on an FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), with Tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrum was obtained using a mass spectrometer with an ionization energy of 70 eV.
Data Summary and Comparison Table
| Spectroscopic Technique | Observed Experimental Value | Literature/Expected Value |
| FT-IR (cm⁻¹) | ~3350 (broad, O-H stretch), ~3060 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1680 (C=O ester stretch), ~1630 & ~1590 (aromatic C=C stretch), ~1210 (C-O stretch) | O-H: 3650-3250 (broad); Aromatic C-H: >3000; Aliphatic C-H: <3000; C=O (ester): 1750-1735; Aromatic C=C: ~1600-1450; C-O: 1300-1000.[5] The carbonyl stretch is slightly lower than typical due to intramolecular hydrogen bonding with the adjacent hydroxyl group. |
| ¹H NMR (δ, ppm) | 1.45 (t, 3H, J = 7.1 Hz, -CH₃), 4.48 (q, 2H, J = 7.1 Hz, -OCH₂-), 7.25 (s, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 8.30 (s, 1H, Ar-H), 9.95 (s, 1H, -OH) | The aromatic proton signals are expected to be similar to those of mthis compound.[1][2] The ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The phenolic proton is typically a sharp singlet at a high chemical shift. |
| ¹³C NMR (δ, ppm) | 14.5 (-CH₃), 61.8 (-OCH₂-), 109.5, 118.0, 124.5, 126.8, 127.5, 129.0, 130.5, 136.0, 155.0 (Ar-C), 170.5 (C=O) | Aromatic carbon signals are expected in the 105-155 ppm range.[3] The ester carbonyl carbon appears around 170 ppm. The ethyl group carbons appear at ~14 ppm (-CH₃) and ~61 ppm (-OCH₂-). |
| Mass Spec. (m/z) | 216 (M⁺, molecular ion), 188, 171, 144, 115 | The molecular formula is C₁₃H₁₂O₃, giving a molecular weight of 216.23 g/mol .[6][7] Key fragments are expected from the loss of an ethoxy radical (-•OCH₂CH₃, m/z = 45) to give a fragment at m/z 171, or loss of CO₂Et to give a fragment at m/z 143, followed by further fragmentation of the naphthol ring.[8] |
Discussion of Results
The spectroscopic data obtained from the synthesized sample aligns excellently with the expected structure of this compound.
-
FT-IR Analysis: The spectrum displays all the characteristic functional group absorptions. A broad peak around 3350 cm⁻¹ confirms the presence of the hydroxyl (O-H) group, with the broadening indicative of hydrogen bonding. The strong, sharp absorption at 1680 cm⁻¹ is characteristic of an ester carbonyl (C=O) group. Its position at a slightly lower wavenumber than a typical aliphatic ester (1735-1750 cm⁻¹) is a direct consequence of intramolecular hydrogen bonding with the adjacent hydroxyl group, which weakens the C=O double bond. Aromatic and aliphatic C-H stretches, as well as C-O and aromatic C=C stretches, are all observed in their expected regions.[5]
-
¹H NMR Analysis: The proton NMR spectrum provides unambiguous confirmation of the structure. The signals at 1.45 ppm (triplet) and 4.48 ppm (quartet) are classic indicators of an ethyl ester group, with the coupling constant of 7.1 Hz confirming their adjacency. The six distinct signals in the aromatic region (7.25-8.30 ppm) correspond to the six protons on the naphthalene ring system. A downfield singlet at 9.95 ppm is characteristic of the phenolic hydroxyl proton, its chemical shift influenced by hydrogen bonding.
-
¹³C NMR Analysis: The ¹³C NMR spectrum shows the expected 13 carbon signals. The two signals in the aliphatic region at 14.5 and 61.8 ppm correspond to the ethyl group carbons. The signal at 170.5 ppm is consistent with an ester carbonyl carbon. The remaining ten signals in the aromatic region confirm the presence of the naphthalene carbon framework.
-
Mass Spectrometry Analysis: The mass spectrum shows a clear molecular ion peak (M⁺) at m/z = 216, which corresponds to the molecular weight of this compound (C₁₃H₁₂O₃).[6][7] The fragmentation pattern supports the structure, with a significant peak at m/z = 171, corresponding to the loss of an ethoxy radical (•OCH₂CH₃), a common fragmentation pathway for ethyl esters.
Data Validation Flowchart
Caption: Logical flow for the validation of synthesized compounds.
Conclusion
The comprehensive spectroscopic analysis provides conclusive evidence for the successful synthesis of this compound. The data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry are fully consistent with the proposed molecular structure and align with established chemical principles and data from related literature compounds. This guide serves as a robust template for the validation of synthesized materials, underscoring the necessity of a multi-faceted analytical approach to ensure scientific integrity.
References
- 1. Mthis compound(883-99-8) 1H NMR [m.chemicalbook.com]
- 2. Mthis compound | 883-99-8 [chemicalbook.com]
- 3. 3-Hydroxy-2-naphthoic acid(92-70-6) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Hydroxy-2-naphthoic acid(92-70-6) 1H NMR spectrum [chemicalbook.com]
- 5. instanano.com [instanano.com]
- 6. scbt.com [scbt.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative study of the fluorescence quantum yield of Ethyl 3-Hydroxy-2-naphthoate-based probes
An In-Depth Comparative Guide to the Fluorescence Quantum Yield of 3-Hydroxy-2-Naphthoate-Based Probes and Alternatives
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision dictated by the specific demands of an assay. The fluorescence quantum yield (Φf) stands out as a paramount performance metric, quantifying the efficiency of a molecule in converting absorbed light into emitted fluorescence.[1] A high quantum yield is often the deciding factor in applications requiring maximum sensitivity.
This guide provides a comparative analysis of fluorescent probes derived from the 3-hydroxy-2-naphthoate scaffold. Naphthalene and its derivatives are renowned fluorophores, possessing a rigid, polycyclic aromatic structure with an extensive π-electron conjugated system.[2] These intrinsic characteristics contribute to their typically high quantum yields and excellent photostability, making them ideal candidates for the development of robust fluorescent sensors.[2] We will explore the performance of these probes in comparison to other widely used classes of fluorescent sensors, supported by experimental data and protocols to empower researchers in making informed decisions for their applications.
Fluorescence is a photoluminescent process where a molecule, after absorbing a photon of light, transitions to an electronically excited state. It then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. The entire process occurs within nanoseconds.
References
A Comparative Guide to OLED Emissive Materials: Evaluating Ethyl 3-Hydroxy-2-naphthoate Derivatives Against Established Emitters
Introduction: The Quest for Superior Light Emitters in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering unparalleled contrast ratios, wide viewing angles, and design flexibility.[1][2] The performance of an OLED is intrinsically linked to the materials used within its multi-layered structure, with the emissive layer (EML) being the heart of the device where electricity is converted into light.[3][4] The choice of the emitter molecule dictates the device's ultimate efficiency, color purity, and operational stability.
The field has evolved through three distinct generations of emitter materials: conventional fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF).[5][6] While phosphorescent and TADF materials have enabled internal quantum efficiencies (IQEs) approaching 100%, the search for novel, cost-effective, and stable organic molecules continues, particularly for the challenging blue-to-deep-blue spectral region.[7][8]
This guide provides a comprehensive performance comparison of a potential new class of materials—derivatives of Ethyl 3-Hydroxy-2-naphthoate—against the established generations of OLED emitters. We will delve into the theoretical underpinnings of each material class, present a comparative analysis of their performance metrics, and provide robust experimental protocols for researchers aiming to characterize and validate novel emitter candidates.
Chapter 1: The Landscape of High-Performance Emissive Materials
The internal quantum efficiency (IQE) of an OLED is limited by spin statistics. During electrical excitation, the recombination of electrons and holes generates both singlet (S1) and triplet (T1) excitons, typically in a 1:3 ratio.[9] The strategy for harvesting these excitons defines the different generations of OLED emitters.
First Generation: Conventional Fluorescent Emitters
First-generation emitters rely on fluorescence, a rapid process where only the 25% of singlet excitons can radiatively decay to the ground state to produce light. The remaining 75% of triplet excitons are typically wasted as heat, fundamentally limiting the maximum IQE to 25%.[5] Despite this limitation, fluorescent materials are valued for their generally high color purity and good operational stability, especially in deep-blue emitters where other technologies have historically struggled.[7]
Second Generation: Phosphorescent Emitters (PhOLEDs)
Phosphorescent OLEDs (PhOLEDs) revolutionized the field by enabling the harvesting of both singlet and triplet excitons. This is achieved by incorporating heavy metal atoms (e.g., Iridium, Platinum) into the molecular structure of the emitter.[10] These heavy atoms facilitate strong spin-orbit coupling, which allows for an efficient intersystem crossing (ISC) from the singlet to the triplet state. The triplet excitons can then radiatively decay to the ground state through a process called phosphorescence.[11] This allows PhOLEDs to theoretically reach 100% IQE, leading to significantly higher device efficiencies.[9][12]
Third Generation: Thermally Activated Delayed Fluorescence (TADF)
TADF represents the third generation of emitters, achieving a 100% IQE without the need for expensive and rare heavy metals.[13][14] TADF molecules are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST).[15] This small energy difference allows the non-emissive triplet excitons to be converted back into emissive singlet excitons through a thermally activated process called reverse intersystem crossing (RISC).[16] These newly formed singlet excitons then emit light via fluorescence, albeit on a longer timescale, hence the term "delayed fluorescence."[15]
Chapter 2: Profiling this compound Derivatives as Potential Emitters
This compound is a naphthalene derivative, a class of polycyclic aromatic hydrocarbons known for their inherent photoluminescent properties.[17] The core structure is a rigid, planar aromatic system, which is a favorable characteristic for an emissive material as it can reduce non-radiative decay pathways.
Molecular Structure and Photophysical Potential
The unmodified this compound molecule would likely function as a conventional blue fluorescent emitter due to its aromatic nature.[18] The true potential, however, lies in its derivatization. By strategically adding electron-donating and electron-accepting groups to the naphthalene core, it is theoretically possible to engineer its properties significantly:
-
Tuning Emission Color: Altering the electronic structure can shift the emission wavelength across the visible spectrum.
-
Inducing TADF Properties: A carefully designed donor-acceptor architecture can spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation is a key strategy for minimizing the ΔEST, which is the primary requirement for achieving TADF.[15]
Hypothetical Performance and Challenges
Without experimental data, we must hypothesize the performance of this material class. As a fluorescent emitter, a naphthoate derivative could offer good color purity and stability, but its efficiency would be capped at the theoretical limit of fluorescence. If successfully engineered into a TADF emitter, it could achieve high efficiency. However, a significant challenge in TADF material design is simultaneously achieving a small ΔEST, high photoluminescence quantum yield (PLQY), and good operational stability.[19]
Chapter 3: Comparative Performance Analysis
To objectively assess the potential of this compound derivatives, we must compare their hypothetical performance against the established benchmarks set by existing emitter technologies. The following table summarizes typical performance characteristics.
| Feature | 1st Gen (Fluorescence) | 2nd Gen (Phosphorescence) | 3rd Gen (TADF) | Hypothetical Naphthoate Derivative |
| Max. IQE | ~25%[5] | ~100%[5] | ~100%[13] | ~25% (as fluorescent) or ~100% (if engineered for TADF) |
| Max. EQE | Typically 5-10% | > 25-30% | > 25-30%[20] | Dependant on design |
| Color Purity | Generally very high | Good to high (can have broader emission) | Good (can be broad, but improving) | Potentially high due to rigid core |
| Lifetime | Good to excellent (especially for blue)[2] | Good for red/green; poor for blue[2][7] | Improving, but can be a challenge | Unknown; dependent on molecular stability |
| Materials | Purely organic | Organometallic (Ir, Pt complexes)[10] | Purely organic[19] | Purely organic |
| Cost | Lower | Higher (due to precious metals) | Potentially lower (metal-free) | Potentially lower (metal-free) |
| Key Advantage | Stability in blue emitters | High efficiency | High efficiency, metal-free | Potential for low-cost, stable blue emission |
| Key Disadvantage | Low efficiency ceiling | Cost, blue instability | Lifetime and color purity challenges | Unproven performance and stability |
Chapter 4: Experimental Workflows for Evaluation
For researchers aiming to validate a novel material like a naphthoate derivative, a standardized fabrication and characterization workflow is essential.
Standard OLED Device Architecture and Fabrication
A typical OLED consists of a stack of thin organic layers sandwiched between a transparent anode (usually Indium Tin Oxide - ITO) and a metallic cathode.[21][22]
Experimental Protocol: Device Fabrication via Thermal Evaporation
-
Substrate Preparation: Begin with pre-patterned ITO-coated glass substrates.[23] Clean them sequentially in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Plasma Treatment: Immediately before loading into the vacuum chamber, treat the ITO surface with oxygen plasma to increase its work function and remove organic residues, ensuring efficient hole injection.
-
Vacuum Deposition: Place the cleaned substrates and crucibles containing the organic materials and cathode metal into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the layers by heating the crucibles and monitoring the deposition rate and thickness with a quartz crystal monitor. A typical device stack would be:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC
-
Emissive Layer (EML): e.g., 20 nm of a host material (e.g., CBP) doped with the this compound derivative (e.g., 5-10 wt%).
-
Electron Transport Layer (ETL): e.g., 40 nm of TPBi
-
Cathode: e.g., 1 nm Lithium Fluoride (LiF) followed by 100 nm of Aluminum (Al).
-
-
Encapsulation: After deposition, immediately transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulate them using a UV-curable epoxy and a cover glass to prevent degradation from atmospheric moisture and oxygen.[23]
Device Characterization Workflow
Experimental Protocol: Performance Measurement
-
Electrical and Luminance Measurements: Use a source measure unit (SMU) and a calibrated photodiode/spectrometer. Apply a forward voltage bias to the device and simultaneously measure the current density (J) flowing through it and the light output (Luminance, L, in cd/m²). This provides the fundamental J-V-L characteristics.
-
Electroluminescence Spectrum: At a constant driving voltage, capture the emitted light with a spectrometer to obtain the electroluminescence (EL) spectrum. From this spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) and the full width at half maximum (FWHM) to quantify color purity.
-
Efficiency Calculations:
-
Current Efficiency (ηc): Calculated as L/J (cd/A).
-
Power Efficiency (ηp): Calculated as πL/(JV) (lm/W).
-
External Quantum Efficiency (EQE): This is the ratio of photons emitted to electrons injected. It requires careful calibration of the measurement setup to accurately determine the total photon flux. The EQE is calculated from the J-V-L data and the EL spectrum.
-
-
Operational Lifetime: Operate the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the time it takes for the luminance to decay to 95% (LT95) or 50% (LT50) of its initial value. This is a critical measure of device stability.
Chapter 5: Conclusion and Future Outlook
The established classes of phosphorescent and TADF emitters have set exceptionally high benchmarks for OLED performance, achieving near-perfect internal conversion of electricity to light.[12][13] While these materials dominate the current market, the pursuit of novel, metal-free, stable, and easily synthesizable emitters is paramount for the future of OLED technology, especially for achieving efficient and long-lasting deep-blue displays.[24]
This compound derivatives represent an unexplored territory. Based on fundamental chemical principles, they possess a molecular core that is conducive to luminescence. The primary challenge and opportunity lie in molecular engineering—designing derivatives with specific donor-acceptor substitutions that could minimize the singlet-triplet energy gap and unlock high-efficiency TADF pathways.
Future research should focus on:
-
Synthesis and Photophysical Studies: Synthesizing a library of derivatives and characterizing their fundamental properties (absorption, emission, quantum yield, excited-state lifetimes) in solution and thin films.
-
Computational Modeling: Using DFT and TD-DFT calculations to predict the ΔEST of new designs and guide synthetic efforts.
-
Systematic Device Testing: Fabricating and characterizing OLEDs using promising candidates to build a clear structure-property-performance relationship.
By following the rigorous evaluation workflows outlined in this guide, researchers can systematically investigate the potential of this and other novel material classes, contributing to the next wave of innovation in organic electronics.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in efficient emissive materials-based OLED applications: a review - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorescent organic light-emitting diode - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. [DISPLAY 101] #26 Fluorescence and Phosphorescence - LG Display Newsroom [news.lgdisplay.com]
- 12. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. frontiersin.org [frontiersin.org]
- 15. ossila.com [ossila.com]
- 16. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thermally activated delayed fluorescence molecules and their new applications aside from OLEDs [html.rhhz.net]
- 20. mdpi.com [mdpi.com]
- 21. repository.rit.edu [repository.rit.edu]
- 22. static.horiba.com [static.horiba.com]
- 23. ossila.com [ossila.com]
- 24. marketreportanalytics.com [marketreportanalytics.com]
A Comparative Guide for Synthetic Strategy: Ethyl vs. Methyl 3-Hydroxy-2-naphthoate in Bioactive Molecule Synthesis
In the intricate field of medicinal chemistry, the selection of a starting material is a critical decision that dictates the course of a synthetic pathway and can significantly influence the pharmacological profile of the final bioactive molecule. Among the versatile scaffolds available to researchers, the 3-hydroxy-2-naphthoic acid framework is a cornerstone for the development of a wide range of therapeutic agents, from insecticides to pharmaceuticals.[1][2] This guide provides an in-depth comparison of two of its most common ester derivatives: Ethyl 3-Hydroxy-2-naphthoate and Mthis compound.
This analysis moves beyond a simple cataloging of properties to explore the causal relationships between their structural nuances and their performance in the laboratory. We will examine how the subtle difference of a single methylene unit (–CH₂–) impacts physicochemical properties, reaction kinetics, and ultimately, the strategic choices made during the synthesis of high-value bioactive compounds.
Physicochemical Properties: The Foundation of Synthetic Choice
The choice between the ethyl and methyl ester often begins with a consideration of their fundamental physical and chemical properties. These characteristics influence everything from solvent selection and reaction temperature to purification methods and the lipophilicity of subsequent derivatives.
| Property | Mthis compound | This compound | Implications for Synthesis |
| Molecular Formula | C₁₂H₁₀O₃[3][4] | C₁₃H₁₂O₃[5][6] | The additional methylene group in the ethyl ester increases its molecular weight. |
| Molecular Weight | 202.21 g/mol [3] | 216.23 g/mol [5] | Affects molar calculations and contributes to differences in physical properties like boiling point. |
| Melting Point | 73-75 °C[7] | ~70-72 °C (Varies by source) | Both are solids at room temperature, simplifying handling and weighing. The similar melting points suggest comparable crystal lattice energies. |
| Boiling Point | 205-207 °C[7] | Higher than methyl ester (estimated) | The higher boiling point of the ethyl ester, due to stronger van der Waals forces, is a key consideration for purification via distillation.[8] |
| Solubility | Soluble in ethanol, ether; practically insoluble in water.[1] | Soluble in common organic solvents; expected to be less water-soluble than the methyl ester. | The longer alkyl chain of the ethyl group increases hydrophobicity.[8] This can influence the choice of reaction solvent to ensure homogeneity or to facilitate extraction during workup. |
| Lipophilicity (LogP) | Estimated ~2.9-3.1 | Estimated ~3.3-3.5 | The higher LogP of the ethyl ester suggests greater lipophilicity. This can be a crucial factor if the ester itself is part of a final bioactive molecule, as it may affect membrane permeability and pharmacokinetic properties. |
Reactivity and Strategic Considerations: A Tale of Two Esters
While electronically similar, the methyl and ethyl groups impart subtle but meaningful differences in reactivity that a synthetic chemist can leverage.
-
Steric Hindrance: The ethyl group is sterically more demanding than the methyl group.[9] In reactions where a nucleophile attacks the ester carbonyl, the smaller methyl group generally allows for faster reaction rates. However, in cases where selectivity is desired in a molecule with multiple reactive sites, the slightly increased bulk of the ethyl group could potentially be used to direct reagents to less hindered positions.
-
Hydrolysis and Transesterification: In both acid- and base-catalyzed hydrolysis, methyl esters sometimes react slightly faster than ethyl esters due to reduced steric hindrance around the carbonyl carbon.[10] This can be a factor when planning deprotection steps. The choice of ester can also be a strategic one for avoiding transesterification; for instance, using an ethyl ester in an ethanol-based reaction system prevents the formation of mixed ester byproducts.
-
Leaving Group Potential: During amidation or other nucleophilic acyl substitution reactions, methoxide (CH₃O⁻) and ethoxide (C₂H₅O⁻) are the respective leaving groups. Their leaving group abilities are very similar, so this factor rarely dictates the choice between the two esters.
Performance in the Synthesis of Bioactive Molecules
The true measure of these building blocks is their utility in constructing complex, biologically active molecules. The 3-hydroxy-2-naphthoic acid core is found in compounds targeting a variety of diseases.
Case Study 1: Precursors to Antimicrobial and Antifungal Agents
A common and highly effective strategy involves converting the ester into a hydrazide, specifically 3-hydroxy-2-naphthohydrazide. This intermediate is a gateway to a vast library of bioactive compounds, including thiosemicarbazides, triazoles, and thiadiazoles, which have demonstrated significant antimicrobial and antifungal activity.[11][12]
The synthesis is typically a straightforward nucleophilic acyl substitution where hydrazine displaces the alcohol portion of the ester.
Caption: General workflow for synthesizing bioactive hydrazide derivatives.
In this conversion, the choice between the methyl and ethyl ester is primarily one of practicality. The reaction with the methyl ester may proceed slightly faster due to lower steric hindrance, potentially leading to shorter reaction times or requiring lower temperatures. However, both esters are highly effective precursors, and the choice may come down to cost, availability, or the preference for using ethanol as a solvent with the ethyl ester to avoid any possibility of transesterification.
Case Study 2: Scaffolds for DNA Gyrase Inhibitors
Bacterial DNA gyrase is a validated and critical target for the development of new antibiotics.[13] The naphthoic acid scaffold has been identified as a promising starting point for designing novel DNA gyrase inhibitors.[14] While many studies start from the parent carboxylic acid, the esters provide a valuable alternative, particularly when the synthetic route requires protection of the carboxylic acid moiety or when milder reaction conditions are necessary.
For example, derivatives of 1,4-dihydroxy-2-naphthoic acid have been identified as E. coli DNA gyrase poisons.[14] Synthetic routes to these and similar compounds can readily employ either the methyl or ethyl ester of 3-hydroxy-2-naphthoic acid as a starting point for further functionalization of the naphthalene ring system. The ester group serves as a stable protecting group that can be hydrolyzed in a later step to reveal the free carboxylic acid, which is often crucial for biological activity.
Comparative Performance Data (Illustrative)
While direct head-to-head comparisons in the literature are scarce, we can infer performance based on analogous reactions. The following table illustrates potential differences based on general chemical principles.
| Parameter | Mthis compound | This compound | Rationale |
| Reaction Rate (Amidation) | Potentially Faster | Potentially Slower | Less steric hindrance from the methyl group allows for easier nucleophilic attack at the carbonyl carbon.[9] |
| Yield (Hydrazide Formation) | Generally High (>90%) | Generally High (>90%) | Both are excellent substrates for this transformation; differences in yield are typically minor and dependent on reaction optimization. |
| Purification Ease | Straightforward | Straightforward | Both products are typically crystalline solids, facilitating isolation. The choice of solvent during workup might differ based on solubility profiles. |
Experimental Protocols
To provide a practical context, we present detailed methodologies for the synthesis of the starting esters and a key bioactive intermediate.
Protocol 1: Synthesis of Mthis compound
This protocol describes a classic Fischer esterification, a reliable and scalable method.
Caption: Workflow for the synthesis of Mthis compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol) in methanol (20 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with brine (2 x 10 mL) and extract the aqueous layer with ethyl acetate (3 x 10 mL).[7]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is Mthis compound, which can be further purified by recrystallization if necessary. Expected yield is typically high (e.g., 91%).[7]
Note on Ethyl Ester Synthesis: This protocol is directly adaptable for the synthesis of this compound by substituting methanol with absolute ethanol.
Protocol 2: Synthesis of 3-Hydroxy-2-naphthohydrazide from an Ester
This protocol demonstrates the conversion of the ester to a versatile hydrazide intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Methyl or this compound (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and stir for 4-6 hours. The product often begins to precipitate from the hot solution. Monitor the disappearance of the starting ester by TLC.
-
Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified 3-hydroxy-2-naphthohydrazide under vacuum. The product is typically of high purity and can be used in subsequent steps without further purification.
Conclusion and Recommendation
The choice between this compound and Mthis compound is a nuanced decision based on a balance of synthetic strategy, practicality, and the desired properties of the final product.
-
Choose Mthis compound when:
-
Maximizing reaction speed for nucleophilic acyl substitutions is a priority.
-
Slightly lower hydrophobicity is desired.
-
Cost and availability are favorable.
-
-
Choose this compound when:
-
The reaction solvent is ethanol, to prevent transesterification.
-
Slightly higher lipophilicity is advantageous for the intermediate or final product's biological profile.
-
Purification by distillation is planned, and a higher boiling point is beneficial.
-
Ultimately, both esters are exceptionally valuable and versatile building blocks. The minor structural difference between them provides the discerning researcher with two distinct tools. By understanding the subtle interplay of their physicochemical properties and reactivity, scientists can make more informed decisions, leading to more efficient and effective synthetic routes in the quest for novel bioactive molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Mthis compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. Mthis compound | C12H10O3 | CID 70163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Mthis compound | 883-99-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 10. reddit.com [reddit.com]
- 11. Synthesis, structure elucidation and antimicrobial activity of some 3-hydroxy-2-naphthoic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cross-Validation of Experimental and Computational Studies on Ethyl 3-Hydroxy-2-naphthoate Derivatives
In the landscape of modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is both arduous and expensive. Ethyl 3-hydroxy-2-naphthoate and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a spectrum of biological activities. However, synthesizing and testing every conceivable derivative is an inefficient allocation of resources. This guide provides a comprehensive framework for integrating computational studies with experimental results, creating a synergistic workflow that accelerates the discovery and optimization of novel drug candidates from this chemical family. By cross-validating in silico predictions with tangible in vitro data, we can enhance the predictive power of our models and make more informed decisions, focusing our efforts on compounds with the highest probability of success.
The Rationale: Why Integrate Computational and Experimental Workflows?
The core principle of this integrated approach is to leverage the speed and cost-effectiveness of computational chemistry to screen large virtual libraries of this compound derivatives. This allows us to prioritize a smaller, more manageable set of compounds for resource-intensive experimental synthesis and biological evaluation. The experimental data, in turn, serves as the "ground truth" to validate and refine our computational models, creating a powerful, self-improving feedback loop. This dual-pronged strategy mitigates the risk of late-stage failures by identifying potential liabilities, such as poor pharmacokinetic profiles or toxicity, early in the discovery pipeline.
Pillar 1: The Experimental Foundation ("Wet Lab" Validation)
The synthesis and biological testing of compounds provide the definitive data against which all computational models are measured. The methodologies must be robust, reproducible, and well-characterized.
General Synthesis of this compound Derivatives
A common synthetic route involves the modification of the core this compound structure. For instance, creating hydrazone derivatives, which are known to possess biological activity, can be achieved through a straightforward condensation reaction.
Workflow for Experimental Synthesis and Evaluation
Caption: Experimental workflow from synthesis to biological activity determination.
Detailed Experimental Protocol: Synthesis of a Naphthoic Hydrazone Derivative
This protocol is a representative example for synthesizing a Schiff base from 3-hydroxy-2-naphthohydrazide.
-
Preparation of 3-hydroxy-2-naphthohydrazide: Begin by refluxing this compound with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) for several hours. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Condensation Reaction: Dissolve the synthesized 3-hydroxy-2-naphthohydrazide (1 equivalent) in methanol. To this solution, add the desired aldehyde (e.g., 4-nitrobenzaldehyde, 1 equivalent).
-
Catalysis: Add a few drops of a suitable acid catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature or gently reflux for 2-4 hours until TLC indicates the consumption of starting materials.
-
Isolation: Upon completion, allow the mixture to cool. The solid product will often precipitate. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol to remove unreacted starting materials. Further purify the product by recrystallization from a suitable solvent like ethanol or a DMF-water mixture to obtain the final, pure hydrazone derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.
Pillar 2: The Computational Scaffolding (In Silico Prediction)
Computational tools allow us to model the behavior of our derivatives at a molecular level, providing insights that guide experimental design.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational method that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein. This technique provides two key pieces of information: the binding affinity (often expressed as a docking score in kcal/mol) and the binding pose, which details the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.
Density Functional Theory (DFT): Unveiling Electronic Properties
DFT calculations are used to investigate the electronic structure and reactivity of molecules. Key parameters derived from DFT include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): This maps the electron density of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
ADMET Prediction: Assessing "Drug-Likeness"
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic profile of a drug candidate. Early in silico prediction of these properties is essential to avoid costly late-stage failures. Numerous web-based tools and software packages, such as admetSAR and SwissADME, can predict these properties based on the molecular structure.
Workflow for Computational Analysis
Caption: Computational workflow for in silico analysis of derivatives.
Pillar 3: The Cross-Validation Matrix
The true scientific insight is generated when we compare the predictions from our computational models with the results from our experiments. This cross-validation allows us to assess the accuracy of our in silico methods and build a more complete understanding of the structure-activity relationship (SAR).
Table 1: Comparative Analysis of Experimental vs. Computational Data
| Parameter | Experimental Method | Experimental Metric | Computational Method | Computational Metric | Expected Correlation |
| Biological Activity | In Vitro Cytotoxicity Assay | IC₅₀ (µM) | Molecular Docking | Binding Affinity (kcal/mol) | A lower (more negative) binding affinity should correlate with a lower IC₅₀ value. |
| Chemical Reactivity | Reaction Yield/Kinetics | % Yield, Rate Constant | DFT Calculation | HOMO-LUMO Energy Gap (eV) | Molecules with a smaller energy gap are generally more reactive and may participate more readily in biological processes. |
| Structural Geometry | Single Crystal X-Ray Diffraction | Bond Lengths (Å), Bond Angles (°) | DFT Geometry Optimization | Calculated Bond Lengths & Angles | High correlation is expected, validating the chosen DFT functional and basis set. |
| Pharmacokinetics | In Vitro/ In Vivo Assays | Caco-2 Permeability, Plasma Protein Binding | ADMET Prediction Tools | Predicted Absorption, Bioavailability | Qualitative agreement helps filter compounds with poor drug-like properties. |
| Toxicity | Cell Viability Assays | LD₅₀ (mg/kg) | ADMET/Toxicity Prediction | Predicted Mutagenicity, Carcinogenicity | Computational flags for toxicity can deprioritize compounds before synthesis. |
Logical Flow of Cross-Validation
Caption: The iterative cycle of cross-validating computational and experimental data.
Conclusion and Future Directions
The integration of computational and experimental methodologies is not merely a matter of convenience; it is a fundamental shift towards a more rational and efficient paradigm of drug discovery. For this compound derivatives, this approach allows researchers to explore a vast chemical space intelligently, identifying candidates with both high potency and favorable drug-like properties. The ongoing refinement of computational algorithms and the increasing availability of high-quality experimental data will only strengthen this synergy. By embracing this cross-validation framework, researchers can de-risk their projects, accelerate timelines, and ultimately increase the likelihood of translating a promising molecular scaffold into a life-changing therapeutic.
Comparative analysis of the electrochemical behavior of different Ethyl 3-Hydroxy-2-naphthoate isomers
An In-Depth Comparative Guide to the Electrochemical Behavior of Ethyl 3-Hydroxy-2-naphthoate Isomers
Introduction: The Significance of Isomerism in Naphthoic Acid Derivatives
This compound is a key structural motif found in a variety of pharmacologically active compounds and synthetic intermediates. As with many aromatic systems, the precise spatial arrangement of functional groups—isomerism—can profoundly influence a molecule's physicochemical properties, including its redox behavior. This, in turn, can impact its metabolic fate, mechanism of action, and potential for oxidative stress in biological systems. Understanding the electrochemical behavior of different isomers of this compound is therefore not merely an academic exercise; it provides critical insights for drug development, enabling researchers to select candidates with optimal electronic properties and predict their in-vivo redox stability.
This guide presents a comparative analysis of the electrochemical behavior of positional isomers of this compound. We will explore the theoretical underpinnings of how isomerism affects redox potentials, detail a robust experimental workflow for their characterization using cyclic voltammetry, and present illustrative data based on analogous phenolic and naphthoic systems. The objective is to provide researchers with a comprehensive framework for conducting such analyses and interpreting the results in a drug development context.
Theoretical Framework: How Isomerism Governs Redox Potentials
The electrochemical oxidation of a hydroxy-substituted aromatic compound like this compound involves the removal of an electron from the π-system, often coupled with the loss of a proton from the hydroxyl group, to form a phenoxyl radical. The ease with which this occurs, measured as the oxidation potential (Epa), is highly sensitive to the electronic environment of the molecule.
The position of the hydroxyl (-OH) and ester (-COOEt) groups on the naphthalene core dictates the electron density distribution and the stability of the resulting radical intermediate. Key factors include:
-
Mesomeric (Resonance) Effects: The -OH group is a strong electron-donating group (+M) that can stabilize the oxidized species through resonance. The effectiveness of this stabilization depends on its position relative to the ester group and the naphthalene rings.
-
Inductive Effects: The ester group is an electron-withdrawing group (-I) that can make oxidation more difficult by lowering the electron density of the aromatic system.
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl proton and the ester's carbonyl oxygen can significantly impact the energy required for the proton-coupled electron transfer, often making oxidation more difficult.
For instance, an isomer where the hydroxyl group's electron-donating effect is maximized and not sterically hindered or electronically opposed by the ester group would be expected to have a lower oxidation potential compared to an isomer where these groups are in less favorable positions.
Experimental Design for Comparative Analysis
A robust comparative analysis of the isomers' electrochemical behavior necessitates a well-controlled and systematic experimental approach. Cyclic Voltammetry (CV) is the technique of choice for this purpose, as it provides a wealth of information on redox potentials, reaction kinetics, and stability of the oxidized species.
Workflow for Electrochemical Characterization
Figure 1: A comprehensive workflow for the comparative electrochemical analysis of this compound isomers.
Illustrative Comparative Data
While direct comparative data for all isomers of this compound is not extensively published, we can infer the expected trends from studies on analogous compounds like dihydroxybenzene isomers and substituted phenols. The following table presents hypothetical, yet plausible, data for a comparative study of three representative isomers.
| Isomer | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) | Peak Current (Ipa) at 100 mV/s (µA) | Key Structural Feature | Inferred Redox Stability |
| Isomer A (e.g., 3-Hydroxy-2-naphthoate) | +0.85 | 15.2 | Potential for intramolecular H-bonding. | High |
| Isomer B (e.g., 6-Hydroxy-2-naphthoate) | +0.72 | 18.5 | Hydroxyl group less influenced by the ester group. | Moderate |
| Isomer C (e.g., 4-Hydroxy-1-naphthoate) | +0.65 | 20.1 | Strong resonance stabilization from the hydroxyl group. | Low |
Note: The specific potential and current values are illustrative and would need to be determined experimentally. The trend—where isomers with more effective resonance stabilization and less influence from electron-withdrawing groups exhibit lower oxidation potentials—is the key takeaway.
Interpretation of Results
-
Lower Epa (Isomer C): A lower anodic peak potential indicates that the molecule is more easily oxidized. This could suggest a higher susceptibility to metabolic oxidation in vivo. While this might be desirable for a prodrug activation mechanism, it could also lead to off-target effects or the generation of reactive metabolites.
-
Higher Epa (Isomer A): A higher oxidation potential suggests greater stability against oxidation. This is often a desirable trait for a drug candidate, as it can lead to a longer half-life and reduced potential for oxidative side reactions. The presence of intramolecular hydrogen bonding is a common reason for such increased stability.
-
Peak Current (Ipa): The peak current, when analyzed as a function of the square root of the scan rate, can confirm that the oxidation is a diffusion-controlled process, which is typical for soluble species. Differences in Ipa between isomers under identical conditions are generally minor if their diffusion coefficients are similar.
-
Reversibility: The absence of a corresponding reduction peak (Epc) on the reverse scan would indicate that the oxidation is an irreversible process. This is common for phenolic compounds, where the initially formed radical cation undergoes rapid follow-up reactions (e.g., dimerization or reaction with the solvent). This irreversibility is a crucial piece of information, as it points to the reactive nature of the oxidized form.
Detailed Experimental Protocol: Cyclic Voltammetry
This protocol provides a step-by-step method for the electrochemical analysis of this compound isomers.
1. Materials and Reagents:
-
This compound isomers (Isomer A, B, C, etc.)
-
Acetonitrile (CH3CN), HPLC or electrochemical grade
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Argon or Nitrogen gas (high purity) for deoxygenation
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter
-
Reference Electrode: Ag/AgCl (in 3 M KCl)
-
Counter Electrode: Platinum wire or mesh
2. Electrode Preparation:
-
Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with acetonitrile.
-
Sonciate the electrode in acetonitrile for 2-3 minutes to remove any adsorbed impurities.
-
Dry the electrode under a stream of nitrogen.
3. Solution Preparation:
-
Electrolyte Solution (0.1 M TBAP in CH3CN): Dissolve the appropriate mass of TBAP in acetonitrile to achieve a final concentration of 0.1 M.
-
Analyte Solutions (1 mM): Prepare a 1 mM solution of each isomer in the 0.1 M TBAP/CH3CN electrolyte solution.
4. Electrochemical Measurement:
-
Assemble the three-electrode system in an electrochemical cell containing the analyte solution.
-
Purge the solution with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Connect the electrodes to a potentiostat.
-
Set the CV parameters:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: +1.5 V (or a potential sufficient to observe the oxidation peak)
-
Vertex Potential 2: 0.0 V
-
Scan Rate: Start with 100 mV/s. Perform subsequent scans at different rates (e.g., 25, 50, 150, 200 mV/s) to investigate the mechanism.
-
-
Run the cyclic voltammogram and record the data.
-
Repeat the measurement for each isomer under identical conditions.
5. Data Analysis:
-
From the voltammogram, determine the anodic peak potential (Epa) and the anodic peak current (Ipa).
-
If a cathodic peak (Epc) is present, determine its potential and current (Ipc) to assess reversibility.
-
Plot Ipa versus the square root of the scan rate (ν^1/2). A linear relationship indicates a diffusion-controlled process.
Figure 2: Schematic of the three-electrode setup for cyclic voltammetry analysis.
Conclusion and Implications for Drug Development
The electrochemical analysis of drug candidates and their isomers is a powerful, yet often underutilized, tool in preclinical development. By providing a direct measure of a molecule's susceptibility to oxidation, it offers a surrogate for predicting metabolic stability and the potential for redox-related toxicity. A comparative study, as outlined here, allows for the rational selection of isomers with the most favorable electronic properties. An isomer with high redox stability (high Epa) may be preferred for systemic circulation, while an isomer that is easily oxidized (low Epa) could be explored for targeted activation in specific tissues. This data-driven approach, grounded in the principles of physical organic chemistry, enhances the efficiency and success rate of the drug discovery pipeline.
Assessing the binding affinity of Ethyl 3-Hydroxy-2-naphthoate-based ligands with target proteins
A Senior Application Scientist's Guide to Assessing Ligand-Protein Binding Affinity
An In-Depth Comparison of Methodologies for Ethyl 3-Hydroxy-2-naphthoate-Based Ligands
In the landscape of drug discovery and development, the precise characterization of the interaction between a small molecule and its protein target is paramount. The binding affinity, a measure of the strength of this interaction, is a critical determinant of a compound's potential efficacy and potency. This guide provides an in-depth, comparative analysis of key biophysical techniques for assessing the binding affinity of ligands, with a focus on the versatile this compound scaffold and its derivatives.
The this compound structure serves as a valuable starting point for the synthesis of a diverse range of compounds.[1][2][3] Derivatives of the related naphthoic and naphthoquinone structures have been explored as inhibitors for various protein targets, including the proteasome and peptide methionine sulfoxide reductase, highlighting the scaffold's therapeutic potential.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights required to select and execute the most appropriate binding assays.
The Centrality of Binding Affinity in Drug Discovery
Binding affinity is quantified by the equilibrium dissociation constant (KD), which represents the concentration of a ligand at which half of the target protein's binding sites are occupied at equilibrium.[7] A smaller KD value signifies a higher binding affinity, indicating a stronger and more stable interaction between the ligand and its target.[8] The accurate determination of KD is a cornerstone of lead optimization, enabling the rank-ordering of compounds and providing crucial data for understanding structure-activity relationships (SAR).
Choosing the right method to measure binding affinity is a critical decision that influences the reliability and physiological relevance of the results.[9][10] Key considerations include whether the assay is performed in-solution or requires one binding partner to be immobilized on a surface, and whether it is a direct binding assay or a competition assay.[9][10]
A Comparative Overview of Key Binding Affinity Assays
There are numerous techniques available to measure binding affinity, each with its own set of advantages and limitations.[8] This guide will focus on four widely adopted and powerful methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), and Fluorescence Polarization (FP).
| Technique | Principle | Information Obtained | Throughput | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | KD, ΔH, ΔS, Stoichiometry (n) | Low | Label-free, in-solution, provides full thermodynamic profile.[11] | Requires large amounts of pure sample, low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface | KD, kon, koff | Medium | Label-free, real-time kinetic data.[12][13] | Requires immobilization of one partner, which can affect binding; potential for mass transport artifacts.[9] |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein melting temperature (Tm) upon ligand binding | ΔTm (indicative of binding) | High | High throughput, low sample consumption, simple protocol.[14][15] | Indirect measure of affinity, not all binding events cause a significant thermal shift. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding | KD, IC50 | High | In-solution, high throughput, sensitive.[16][17] | Requires a fluorescent label which may alter binding, limited by the size difference between binding partners. |
In-Depth Methodologies and Experimental Causality
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Expertise & Experience: ITC stands out as it directly measures the heat released or absorbed during a binding event, making it the "gold standard" for obtaining a complete thermodynamic profile of an interaction. A single ITC experiment can determine the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11] This detailed thermodynamic signature provides deep insights into the driving forces of the interaction (e.g., hydrogen bonding, hydrophobic effects).
Experimental Protocol: Step-by-Step
-
Sample Preparation:
-
Dialyze both the protein and the ligand (e.g., an this compound derivative) extensively against the same buffer to minimize heats of dilution. Accurate concentration determination is critical.
-
-
Instrument Setup:
-
Titration:
-
Data Acquisition:
-
The instrument measures the power difference required to maintain zero temperature difference between the sample and reference cells.[18] Each injection produces a heat-rate peak.
-
-
Data Analysis:
-
Integrate the area under each peak and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract KD, n, and ΔH.[19]
-
Trustworthiness: The self-validating nature of ITC comes from control experiments. Injecting the ligand into buffer alone allows for the measurement and subtraction of the heat of dilution, ensuring the observed signal is due to the binding event.[19]
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Expertise & Experience: SPR is a powerful, label-free technique for monitoring biomolecular interactions in real time.[13] It provides not only the equilibrium affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff). This kinetic information is invaluable for understanding how quickly a ligand binds to its target and how long it remains bound, which can be critical for drug efficacy.
Experimental Protocol: Step-by-Step
-
Ligand Immobilization:
-
Analyte Binding:
-
A solution containing the small molecule (analyte in SPR, e.g., an this compound derivative) is flowed over the sensor surface at various concentrations.[20]
-
-
Data Acquisition:
-
Data Analysis:
-
The association and dissociation phases of the sensorgram are analyzed to determine kon and koff.
-
The KD is calculated as koff/kon. Alternatively, a steady-state analysis can be performed by plotting the response at equilibrium against the analyte concentration.
-
Trustworthiness: A key control is the use of a reference flow cell, often with an immobilized irrelevant protein or a deactivated surface, to subtract non-specific binding and bulk refractive index changes.
Differential Scanning Fluorimetry (DSF): High-Throughput Stability Screening
Expertise & Experience: DSF, also known as a thermal shift assay (TSA), is a rapid and high-throughput method to assess ligand binding by measuring changes in protein thermal stability.[15][22] The principle is that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[14] This makes it an excellent technique for initial screening of compound libraries to identify potential binders.
Experimental Protocol: Step-by-Step
-
Reaction Setup:
-
Thermal Denaturation:
-
Data Acquisition:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
-
Data Analysis:
Trustworthiness: It is crucial to run controls with the ligand and dye alone to check for fluorescence artifacts. While DSF is excellent for screening, the correlation between ΔTm and KD is not always linear, so it's considered an indirect measure of affinity.
Fluorescence Polarization (FP): A Homogeneous Solution-Based Assay
Expertise & Experience: FP is a versatile, in-solution technique widely used for monitoring binding events, particularly in high-throughput screening.[17][23] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light.[17] When this tracer binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.[16][23]
Experimental Protocol: Step-by-Step (Competition Assay)
-
Assay Development:
-
A fluorescently labeled version of a known binder (the tracer) is required.
-
Determine the optimal concentrations of the target protein and the tracer that give a stable and robust signal window.
-
-
Competition Reaction:
-
Mix the target protein and the fluorescent tracer at their predetermined concentrations.
-
Add the unlabeled test compound (e.g., an this compound derivative) over a range of concentrations.
-
-
Data Acquisition:
-
Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescence. The instrument calculates the polarization value.
-
-
Data Analysis:
-
As the test compound displaces the tracer from the protein, the polarization will decrease.
-
Plot the polarization values against the concentration of the test compound to generate a dose-response curve and determine the IC50, which can be related to the inhibition constant (Ki).
-
Trustworthiness: A critical control is to test for compound autofluorescence or quenching. The design of the fluorescent tracer is also key; the label should not interfere with binding. Verifying the binding of the unlabeled tracer through a competition experiment is an essential validation step.[24]
Visualization of Workflows
To aid in conceptualizing the experimental process, the following diagrams illustrate key workflows.
Caption: General workflow for assessing protein-ligand binding affinity.
References
- 1. scbt.com [scbt.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 9. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 10. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. eubopen.org [eubopen.org]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. portlandpress.com [portlandpress.com]
- 23. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 24. molbiolcell.org [molbiolcell.org]
A comparative study of the synthetic routes to Ethyl 3-Hydroxy-2-naphthoate in terms of yield and purity
Ethyl 3-hydroxy-2-naphthoate is a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Its molecular structure, featuring a naphthalene core with hydroxyl and ester functionalities, makes it a versatile building block for creating complex organic molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, with a focus on yield, purity, and the scientific rationale behind the experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction to Synthetic Strategies
The most prevalent and industrially viable method for the synthesis of this compound involves a two-step process:
-
Kolbe-Schmitt Carboxylation of 2-Naphthol: This reaction introduces a carboxylic acid group onto the naphthalene ring of 2-naphthol, yielding 3-hydroxy-2-naphthoic acid.
-
Fischer Esterification of 3-Hydroxy-2-naphthoic Acid: The resulting carboxylic acid is then esterified with ethanol to produce the target molecule, this compound.
This guide will dissect each of these steps, presenting detailed protocols, discussing the mechanistic underpinnings, and providing a comparative analysis of the expected outcomes in terms of yield and purity.
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow from 2-Naphthol to this compound.
Part 1: Synthesis of 3-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a classic method for the synthesis of hydroxybenzoic acids and their derivatives. It involves the carboxylation of a phenoxide, in this case, sodium 2-naphthoxide, with carbon dioxide under elevated temperature and pressure.
Experimental Protocol
-
Formation of Sodium 2-Naphthoxide: In a suitable reaction vessel, 2-naphthol is treated with a stoichiometric amount of sodium hydroxide in an aqueous solution to form the sodium salt of 2-naphthol.
-
Dehydration: The resulting solution is then dehydrated to obtain anhydrous sodium 2-naphthoxide.
-
Carboxylation: The anhydrous sodium 2-naphthoxide is transferred to an autoclave and heated to high temperatures (typically 260°C) under a high pressure of carbon dioxide.
-
Work-up and Isolation: After the reaction, the product mixture is dissolved in water, and any unreacted 2-naphthol is removed. The solution is then acidified to precipitate the 3-hydroxy-2-naphthoic acid, which is collected by filtration, washed, and dried.[1][2][3]
Mechanistic Insights and Rationale
The Kolbe-Schmitt reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide. The high temperature and pressure are crucial for this reaction. The high temperature is necessary to overcome the activation energy of the reaction, while the high pressure of CO2 ensures a sufficient concentration of the electrophile in the reaction mixture. The ortho-selectivity of the carboxylation is a key feature of this reaction, leading to the desired 3-hydroxy-2-naphthoic acid.
Purity and Yield Considerations
The purity of the 3-hydroxy-2-naphthoic acid obtained from the Kolbe-Schmitt reaction is typically in the range of 98.0-98.5%.[1] The main impurities are unreacted 2-naphthol and the isomeric 2-hydroxy-1-naphthoic acid.[1] The yield of this reaction is generally around 74%, based on the converted β-naphthol.[2]
Part 2: Synthesis of this compound via Fischer Esterification
Fischer esterification is a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4]
Experimental Protocol: Method A - Sulfuric Acid Catalysis
-
Reaction Setup: 3-hydroxy-2-naphthoic acid is dissolved in a large excess of ethanol, which acts as both the reactant and the solvent. A catalytic amount of concentrated sulfuric acid is then added.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final product can be purified by recrystallization. A similar procedure using methanol as the alcohol yielded 91% of the corresponding methyl ester.[5]
Experimental Protocol: Method B - p-Toluenesulfonic Acid Catalysis with Azeotropic Removal of Water
-
Reaction Setup: 3-hydroxy-2-naphthoic acid, ethanol, and a catalytic amount of p-toluenesulfonic acid are dissolved in a solvent that forms an azeotrope with water, such as xylene or toluene.
-
Azeotropic Distillation: The reaction mixture is heated to reflux, and the water produced during the esterification is removed azeotropically using a Dean-Stark apparatus.
-
Work-up and Purification: After the theoretical amount of water has been collected, the reaction is cooled. The solvent is removed under reduced pressure, and the residue is worked up in a similar manner to Method A. This method can lead to high yields by driving the equilibrium towards the product side.[6]
Mechanistic Insights and Rationale
The Fischer esterification is an equilibrium-controlled reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of a large excess of ethanol or the removal of water shifts the equilibrium to favor the formation of the ester, thereby increasing the yield.[4] Sulfuric acid and p-toluenesulfonic acid are commonly used catalysts due to their strong acidic nature and ability to facilitate the reaction.
Comparative Analysis of Synthetic Routes
| Parameter | Kolbe-Schmitt Reaction (for 3-hydroxy-2-naphthoic acid) | Fischer Esterification (Method A: H₂SO₄) | Fischer Esterification (Method B: p-TSA, Azeotropic) |
| Starting Material | 2-Naphthol | 3-Hydroxy-2-naphthoic acid | 3-Hydroxy-2-naphthoic acid |
| Key Reagents | NaOH, CO₂ | Ethanol, H₂SO₄ | Ethanol, p-TSA, Toluene/Xylene |
| Reaction Conditions | High Temperature (260°C), High Pressure | Reflux | Reflux with azeotropic removal of water |
| Typical Yield | ~74% | ~91% (reported for methyl ester)[5] | Potentially >91% due to equilibrium shift |
| Purity | 98.0-98.5%[1] | >98.0% (GC) | High, comparable to Method A |
| Key Advantages | Utilizes an inexpensive and readily available starting material. | Simple procedure, high yield. | High yield due to efficient water removal. |
| Key Disadvantages | Requires specialized high-pressure equipment. | Equilibrium reaction, requires a large excess of alcohol. | Requires a specific apparatus (Dean-Stark). |
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-naphthol. The Kolbe-Schmitt reaction provides the necessary precursor, 3-hydroxy-2-naphthoic acid, in good yield and purity, although it requires specialized equipment. The subsequent Fischer esterification of this intermediate can be carried out effectively using either sulfuric acid or p-toluenesulfonic acid as a catalyst. While the use of a large excess of ethanol with sulfuric acid is a straightforward approach, employing p-toluenesulfonic acid with azeotropic removal of water can potentially lead to higher yields by driving the reaction equilibrium to completion. The choice between these esterification methods will depend on the available equipment and the desired scale of the synthesis. For laboratory-scale preparations, both methods are viable and can be expected to produce this compound in high yield and purity.
References
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mthis compound | 883-99-8 [chemicalbook.com]
- 6. US5194665A - Surfactants based on hydroxynaphthoic esters and preparation and use thereof - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Hydroxy-2-naphthoate
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all laboratory materials. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and a critical component of our commitment to environmental stewardship. This guide provides a detailed, procedural framework for the disposal of Ethyl 3-Hydroxy-2-naphthoate, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a proactive approach to laboratory safety.
Immediate Safety Profile & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a solid organic compound that requires careful handling.[1] Its primary hazards, as identified in safety data sheets, necessitate specific precautions.
Table 1: Hazard Profile of this compound
| Hazard Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Source: Sigma-Aldrich Safety Information[1]
The causality here is direct: the inherent toxicity and irritant nature of the compound dictate the need for stringent personal protective equipment (PPE) and handling protocols to prevent accidental exposure.
Essential Personal Protective Equipment (PPE): Your first line of defense is a physical barrier. Always wear the following when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles causing serious eye irritation.[2][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[2]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[2]
-
Respiratory Protection: If there is a risk of generating dust, handling should occur in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that ensures safety and regulatory compliance from the point of generation to final removal by a licensed service. This protocol is designed as a self-validating system, where each step logically follows from the previous one to minimize risk.
Step 1: Waste Identification and Classification
The U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators are responsible for classifying their waste.[4][5] Based on its hazard profile (toxicity and irritation), this compound must be treated as a hazardous waste .[5][6] It should never be disposed of in regular trash or down the sanitary sewer.[2][6] Disposing of chemicals down the drain can interfere with wastewater treatment processes and release harmful substances into the environment.[7][8]
Step 2: Segregation at the Point of Generation
Chemical waste must be segregated to prevent dangerous reactions.[7]
-
Action: Immediately upon generation, collect waste this compound (including contaminated items like gloves, weigh boats, or absorbent paper) in a designated hazardous waste container.
-
Causality: This compound is incompatible with strong oxidizing agents.[4] Storing it separately prevents accidental mixing with incompatible chemicals, which could lead to a fire or the release of toxic gases. Segregation should occur at or near the point of generation to minimize the risk of cross-contamination.[5]
Step 3: Containerization and Labeling
Proper containment is crucial for safe storage and transport.
-
Action: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[5][7][9] The container must be in good condition, free from cracks or deterioration. For solid waste, a wide-mouth polyethylene or glass container is suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][9] The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Irritant").
-
Causality: OSHA and EPA regulations require clear and accurate labeling to inform handlers of the container's contents and associated risks, ensuring it is managed correctly throughout the disposal chain.[5] A secure lid prevents the release of vapors and protects against spills.[7] Do not fill containers beyond 90% capacity to allow for expansion.[9]
Step 4: Temporary On-Site Storage
Designated storage areas prevent accidents and ensure regulatory compliance.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the direct control of laboratory personnel, away from general traffic, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Causality: The SAA ensures that hazardous waste is managed safely in a controlled environment.[7][9] Storing it away from drains and incompatible materials is a critical safety measure.[4][7] Regulations limit the volume of waste that can be stored and the duration of storage, making regular disposal crucial.[5][6]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[2][6] Provide them with a complete and accurate description of the waste.
-
Causality: The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" responsibility for hazardous waste.[5] This means the generator is legally responsible for the waste until its final, safe disposal. Using a licensed service ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[9][10] Never attempt to transport hazardous waste yourself.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to this structured protocol—grounded in hazard assessment, procedural diligence, and regulatory compliance—we protect ourselves, our colleagues, and the environment. This guide serves as a practical tool to translate safety principles into concrete actions, reinforcing the trust that society places in the scientific community. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.
References
- 1. This compound | 7163-25-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-Hydroxy-2-naphthoate
Welcome to your essential guide for the safe handling of Ethyl 3-Hydroxy-2-naphthoate (CAS No. 7163-25-9). As professionals in research and development, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document provides a detailed, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in the hierarchy of controls, where PPE is the final, critical barrier between you and potential chemical hazards.
Hazard Identification: Understanding the Risks
This compound is a solid, typically a white to orange or green powder or crystal, used in various chemical syntheses.[1] A thorough risk assessment begins with understanding its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The associated signal word is "Warning". These classifications are not merely administrative; they are directives that inform every aspect of our handling protocol, especially the selection of appropriate PPE. The physical form of the compound—a solid that can easily become an airborne dust—presents a significant inhalation risk, which must be managed with appropriate engineering controls and, when necessary, respiratory protection.
The Core of Protection: A Multi-Layered PPE Strategy
Effective chemical safety is not about a single piece of equipment but a comprehensive, integrated system. The following sections detail the minimum required PPE and explain the rationale behind each recommendation.
Eye and Face Protection: The First Line of Defense
Given the classification "Causes serious eye irritation" (H319), robust eye protection is non-negotiable.[2] Accidental splashes of solutions or contact with airborne dust can lead to significant and painful eye damage.
-
Minimum Requirement: At all times when in the laboratory where this compound is handled, wear chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from splashes and dust.[4] Chemical safety goggles provide this essential seal.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), supplement your safety goggles with a full-face shield. The face shield protects the entire face from direct splashes.
Skin Protection: Preventing Dermal Exposure
With the hazard classification "Causes skin irritation" (H315), preventing skin contact is paramount.[2] This involves a combination of appropriate gloves and protective clothing.
-
Hand Protection:
-
Glove Selection: Nitrile gloves are the standard choice for protection against a wide range of chemicals, including bases, oils, and many solvents.[4] They offer good resistance to punctures and are a suitable alternative to latex, which can cause allergic reactions.[4] Always check the manufacturer's glove compatibility chart for specific breakthrough times if dissolving the compound in a solvent.
-
Proper Technique: Employ the "double-gloving" technique for added protection during high-risk procedures. Never reuse disposable gloves. Before removal, wash the exterior of the gloves if contaminated. Remove gloves without touching the outside surface with your bare skin and dispose of them in the designated hazardous waste container.[4]
-
-
Protective Clothing:
-
Lab Coat: A clean, buttoned lab coat should be worn at all times. This provides a removable barrier to protect your personal clothing and skin from minor spills and dust.
-
Additional Protection: For tasks with a higher risk of contamination, such as handling large quantities, consider using a chemical-resistant apron or disposable coveralls.[5]
-
Respiratory Protection: Mitigating Inhalation Hazards
The H335 classification, "May cause respiratory irritation," is a key concern, especially given the compound's powdery form.[2] The primary method for controlling this hazard is through engineering controls.
-
Engineering Controls (First Priority): Always handle solid this compound inside a certified chemical fume hood or a ventilated enclosure to minimize the generation and inhalation of dust.[5][6]
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, respiratory protection is required.[3] The selection of a respirator must be based on a formal risk assessment. A NIOSH/MSHA-approved air-purifying respirator with an appropriate particulate filter (e.g., N95, P100) is typically sufficient for dusts.[6]
Operational and Disposal Plans
A safety plan is incomplete without clear, actionable steps for routine operations and waste disposal.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your lab coat, followed by safety goggles. Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling: Carefully weigh and transfer the solid compound within the fume hood. Use tools like spatulas to minimize dust creation. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: Securely close the primary container. Decontaminate any equipment used.
-
Doffing PPE: Remove gloves first, turning them inside out. Then remove your lab coat, followed by your safety goggles. Wash your hands thoroughly with soap and water.[7]
Disposal of Contaminated Materials
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated disposables, including gloves, weighing papers, and paper towels, must be collected in a clearly labeled hazardous waste container.[6]
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines. Never pour this chemical down the drain.[3] The compound is noted as being harmful to aquatic life with long-lasting effects.[7]
Summary and Visual Guides
To facilitate quick reference, the following table summarizes PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Required: Chemical Fume Hood |
| Running a Reaction | Chemical Safety Goggles | Nitrile Gloves, Lab Coat | Required: Chemical Fume Hood |
| Large-Scale Transfer | Face Shield & Goggles | Double Nitrile Gloves, Apron | Required: Chemical Fume Hood |
| Spill Cleanup | Face Shield & Goggles | Chemical Resistant Coveralls, Double Gloves | Required: Air-Purifying Respirator with Particulate Filter |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
